molecular formula C10H17NO B157126 2-Azaspiro[4.6]undecan-3-one CAS No. 134617-89-3

2-Azaspiro[4.6]undecan-3-one

Cat. No.: B157126
CAS No.: 134617-89-3
M. Wt: 167.25 g/mol
InChI Key: YXTWCCJCYBPHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[4.6]undecan-3-one is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.6]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-7-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTWCCJCYBPHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633073
Record name 2-Azaspiro[4.6]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134617-89-3
Record name 2-Azaspiro[4.6]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Azaspiro[4.6]undecan-3-one: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azaspiro[4.6]undecan-3-one is a spirocyclic organic molecule featuring a unique three-dimensional structure that has garnered interest in medicinal chemistry. Its rigid framework serves as a versatile scaffold for the synthesis of diverse chemical libraries, enabling the exploration of novel therapeutic agents. While information on the biological activity of the parent compound, this compound, is limited in publicly available literature, its derivatives have shown promise in various therapeutic areas, including antiviral applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of derivatives of this intriguing scaffold.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource
CAS Number 134617-89-3[1]
Molecular Formula C₁₀H₁₇NO[1]
Molecular Weight 167.25 g/mol [1]
IUPAC Name This compound[1]
SMILES C1CCC2(CCCC2)CC(=O)N1
InChI InChI=1S/C10H17NO/c12-9-7-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12)[1]

Synthesis of Azaspiro Compounds

Biological Activity of a this compound Derivative

While the biological profile of the parent compound remains largely unexplored, a notable study has investigated the anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share a similar structural core. One of the tested compounds in this series is N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl)-2-phenoxyacetamide, a derivative of the 2-azaspiro[4.6]undecane scaffold.[3]

Anti-Coronavirus Activity

Several derivatives were evaluated for their ability to inhibit the replication of the human coronavirus 229E (HCoV-229E). The following table summarizes the quantitative data for a selection of these compounds.[3]

Compound IDEC₅₀ (µM)MCC (µM)
8l 18 ± 5≥100
8m 8.1 ± 2.2100
8n 5.5 ± 0.7≥100
8p 6.1 ± 0.250
K22 (control) 3.3 ± 1.050

EC₅₀: The concentration of the compound that inhibits 50% of the viral cytopathic effect. MCC: The minimum cytotoxic concentration of the compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of the 1-thia-4-azaspiro[4.6]undecan-3-one derivatives as described in the cited literature.[3]

Synthesis of N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl)-2-phenoxyacetamide

A general synthetic route to this class of compounds involves the reaction of a substituted acetohydrazide with a ketone, followed by cyclization with mercaptoacetic acid.

Step 1: Synthesis of the Hydrazone Intermediate A mixture of the appropriate acetohydrazide and cycloheptanone is refluxed in ethanol to yield the corresponding hydrazone.

Step 2: Cyclization to the Thia-azaspiro Compound The hydrazone intermediate is then reacted with mercaptoacetic acid in a suitable solvent, such as toluene, under reflux with a Dean-Stark apparatus to remove water and drive the reaction to completion. The resulting product is the N-substituted 1-thia-4-azaspiro[4.6]undecan-3-one.

Antiviral Activity Assay

The antiviral activity of the synthesized compounds was assessed using a cytopathic effect (CPE) inhibition assay.

Cell and Virus Culture: Human embryonic lung fibroblast (HEL) cells were used for the propagation of the human coronavirus 229E.

Assay Procedure:

  • HEL cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.

  • The cell culture medium was removed, and the cells were infected with a suspension of HCoV-229E.

  • After a 2-hour adsorption period, the virus suspension was removed, and the cells were washed.

  • Serial dilutions of the test compounds in the cell culture medium were added to the wells.

  • The plates were incubated at 35°C and monitored daily for the appearance of a cytopathic effect using a microscope.

  • The EC₅₀ was determined as the compound concentration that inhibited the viral CPE by 50%.

Cytotoxicity Assay: The cytotoxicity of the compounds on uninfected HEL cells was also evaluated to determine the minimum cytotoxic concentration (MCC).

Visualizations

General Workflow for Synthesis and Antiviral Evaluation

The following diagram illustrates the general workflow for the synthesis of the this compound derivative and its subsequent antiviral evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Acetohydrazide, Cycloheptanone) hydrazone Hydrazone Formation start->hydrazone cyclization Cyclization with Mercaptoacetic Acid hydrazone->cyclization product N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl) -2-phenoxyacetamide cyclization->product antiviral_assay Antiviral Activity Assay (HCoV-229E on HEL cells) product->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (on HEL cells) product->cytotoxicity_assay data_analysis Data Analysis (EC50 and MCC Determination) antiviral_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of a this compound derivative.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While the parent compound's biological activity is not well-documented, its derivatives, such as the 1-thia-4-azaspiro[4.6]undecan-3-ones, have demonstrated promising antiviral properties against human coronavirus. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for further biological screening. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity, as well as exploring the biological potential of the parent this compound core. The development of detailed synthetic protocols for the parent compound would also be a valuable contribution to the field, facilitating broader exploration of this chemical space.

References

An In-depth Technical Guide to 2-Azaspiro[4.6]undecan-3-one: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azaspiro[4.6]undecan-3-one is a spirocyclic lactam containing a pyrrolidinone ring fused to a cycloheptane ring. While specific experimental data for this compound is limited in publicly accessible literature, its structural motif is of significant interest in medicinal chemistry due to the prevalence of spirocyclic systems in bioactive molecules. This technical guide provides a comprehensive overview of the known structural and computed physicochemical properties of this compound. Furthermore, it explores potential synthetic routes, predicted spectroscopic characteristics, and plausible biological activities based on structurally related azaspiro compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar spirocyclic lactams for drug discovery and development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a five-membered lactam ring (pyrrolidin-2-one) and a seven-membered carbocyclic ring (cycloheptane) sharing a single carbon atom (the spiro center).

Table 1: Chemical Structure and Identifiers for this compound

ParameterValueReference
IUPAC Name This compound[1]
CAS Number 134617-89-3[1]
Molecular Formula C₁₀H₁₇NO[1]
Molecular Weight 167.25 g/mol [1]
Canonical SMILES C1CCC2(CC1)CC(=O)NC2[1]
InChI InChI=1S/C10H17NO/c12-9-7-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12)[1]
InChIKey YXTWCCJCYBPHGQ-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueReference
XLogP3 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 29.1 Ų[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and widely used method for the synthesis of lactams from cyclic ketones is the Beckmann rearrangement of the corresponding ketoxime.[3][4][5] Another potential route could involve the Schmidt reaction of the corresponding spiroketone.

A proposed synthetic workflow starting from spiro[4.6]undecan-3-one is outlined below.

Synthesis_Workflow A Spiro[4.6]undecan-3-one B Spiro[4.6]undecan-3-one oxime A->B Hydroxylamine (NH2OH) C This compound B->C Beckmann Rearrangement (e.g., H2SO4, PPA)

Proposed synthesis of this compound.
General Experimental Protocol for Beckmann Rearrangement

The following is a generalized protocol for the Beckmann rearrangement, which could be adapted for the synthesis of this compound from its corresponding oxime.

Step 1: Oximation of Spiro[4.6]undecan-3-one

  • Dissolve Spiro[4.6]undecan-3-one in a suitable solvent such as ethanol or pyridine.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Beckmann Rearrangement of Spiro[4.6]undecan-3-one oxime

  • Add the purified oxime to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a low temperature (e.g., 0 °C).

  • Allow the reaction mixture to warm to room temperature and stir for a specified period. The reaction progress should be monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonia solution).

  • Extract the lactam product with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the resulting this compound by column chromatography or recrystallization.

Spectroscopic Properties

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. The following are predicted spectroscopic characteristics based on its chemical structure.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Characteristics
¹H NMR - Broad singlet for the N-H proton (δ ~7-8 ppm).- Multiplets for the CH₂ protons of the cycloheptane ring.- Distinct signals for the two CH₂ groups of the pyrrolidinone ring, likely appearing as multiplets.
¹³C NMR - A signal for the carbonyl carbon (C=O) in the range of δ 170-180 ppm.- A signal for the spiro carbon.- Multiple signals for the CH₂ carbons of the cycloheptane and pyrrolidinone rings.
IR Spectroscopy - A strong absorption band for the C=O stretching of the lactam at ~1680 cm⁻¹.- A broad absorption for the N-H stretching at ~3200 cm⁻¹.- C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight (167.25).- Fragmentation patterns involving the loss of CO, and cleavage of the cycloheptane and pyrrolidinone rings.

Biological Activity and Potential Applications

Direct experimental evidence of the biological activity of this compound is not available. However, the azaspiro[4.6]undecane scaffold is a component of molecules with demonstrated biological activities. For instance, derivatives of 1-thia-4-azaspiro[4.6]undecan-3-one have been reported to exhibit anti-coronavirus activity. Additionally, related spirocyclic lactams, such as derivatives of 2-azaspiro[4.5]decane-1,3-dione, have shown anticonvulsant properties.

These findings suggest that this compound and its derivatives could be valuable scaffolds for the development of novel therapeutic agents, particularly in the areas of antiviral and neurological disorders. Further investigation into the biological effects of this compound is warranted.

Biological_Screening_Workflow cluster_0 Initial Screening cluster_1 Activity Profiling cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A This compound B In vitro Assays A->B C Cytotoxicity Assay A->C D Antiviral Assays (e.g., Coronavirus, Influenza) B->D E Anticonvulsant Assays (e.g., MES, scMet) B->E F Other relevant biological assays B->F G Target Identification D->G If active E->G If active H Signaling Pathway Analysis G->H I Structure-Activity Relationship (SAR) Studies H->I J Analogue Synthesis I->J

A potential workflow for biological evaluation.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Its spirocyclic lactam structure holds promise for applications in medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this technical guide consolidates the available information and provides a framework for future research. The proposed synthetic strategies and predicted spectroscopic and biological properties offer a starting point for the synthesis, identification, and evaluation of this compound and its derivatives as potential therapeutic agents. Further experimental investigation is necessary to fully elucidate the properties and potential of this compound.

References

An In-depth Technical Guide to 2-Azaspiro[4.6]undecan-3-one (CAS 134617-89-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azaspiro[4.6]undecan-3-one, with CAS number 134617-89-3, is a heterocyclic organic compound belonging to the spiro-lactam family. The spirocyclic scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensional structure, which can offer advantages in drug design by improving properties such as solubility, metabolic stability, and target selectivity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. Due to the limited publicly available data specific to this compound, this guide also incorporates general methodologies for the synthesis and potential biological evaluation of related azaspiro compounds to provide a foundational understanding for researchers.

Compound Identification and Properties

This compound is characterized by a five-membered lactam ring fused to a seven-membered cycloheptane ring at a single carbon atom.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.[1][2] It is important to note that these are computationally derived values and may differ from experimentally determined data.

PropertyValueSource
Molecular Formula C10H17NO[1][3][4][5]
Molecular Weight 167.25 g/mol [1][5]
IUPAC Name This compound[1]
CAS Number 134617-89-3[3][4][6][7]
SMILES C1CCC2(CC1)CC(=O)NC2[1]
InChIKey YXTWCCJCYBPHGQ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 29.1 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bond Count 0[1]

Synthesis and Experimental Protocols

General Synthetic Approach: Beckmann Rearrangement

A common method for the synthesis of lactams is the Beckmann rearrangement of a corresponding ketoxime. The synthesis of this compound could potentially be achieved through the following conceptual workflow:

Beckmann_Rearrangement_Workflow start Spiro[4.6]undecan-3-one reagent1 Hydroxylamine start->reagent1 oxime Spiro[4.6]undecan-3-one oxime reagent2 Acid catalyst (e.g., H2SO4, PPA) oxime->reagent2 lactam This compound reagent1->oxime reagent2->lactam Biological_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) hit_id Hit Identification cytotoxicity->hit_id antimicrobial Antimicrobial Assays (e.g., MIC, MBC) antimicrobial->hit_id enzyme Enzyme Inhibition Assays enzyme->hit_id receptor Receptor Binding Assays receptor->hit_id animal_models Disease Animal Models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd lead_opt Lead Optimization pk_pd->lead_opt compound This compound compound->cytotoxicity compound->antimicrobial compound->enzyme compound->receptor hit_id->animal_models

References

Physical and chemical properties of 2-Azaspiro[4.6]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azaspiro[4.6]undecan-3-one is a spirocyclic γ-lactam with potential applications in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for a plausible synthetic route, and a discussion of its potential biological significance based on related structures. The inherent rigidity and three-dimensional nature of the spirocyclic scaffold make it an attractive moiety for the design of novel therapeutic agents.

Core Physical and Chemical Properties

While experimental data for this compound is limited in publicly available literature, a combination of computed data and information from closely related analogs provides a solid foundation for its characterization.

Structural Information
  • IUPAC Name: this compound

  • CAS Number: 134617-89-3

  • Molecular Formula: C₁₀H₁₇NO

  • Molecular Weight: 167.25 g/mol [1]

  • Canonical SMILES: C1CCC2(CC1)CC(=O)NC2

  • InChI Key: YXTWCCJCYBPHGQ-UHFFFAOYSA-N

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. Due to the absence of experimentally determined data for this specific compound, values for the closely related analog, 2-Azaspiro[4.5]decan-3-one (CAS: 64744-50-9), are included for comparative purposes and are clearly designated.

PropertyThis compound (Computed)2-Azaspiro[4.5]decan-3-one (Experimental)Reference
Molecular Weight 167.25 g/mol 153.22 g/mol [1][2]
Melting Point Not Available84-89 °C[2]
Boiling Point Not Available181 °C / 13 mmHg[2]
Density Not Available1.05 g/cm³[2]
Topological Polar Surface Area 29.1 Ų29.1 Ų[1][2]
XLogP3 Not Available1.5[2]
Hydrogen Bond Donor Count 11[1][2]
Hydrogen Bond Acceptor Count 11[1][2]

Synthesis Methodology: A Representative Protocol

The synthesis of spiro-γ-lactams can be achieved through various established organic reactions. The Beckmann rearrangement of a corresponding spirocyclic ketoxime is a classic and effective method. Below is a detailed, representative experimental protocol for the synthesis of this compound, commencing from spiro[4.6]undecanone.

Synthesis Workflow Diagram

Synthesis_Workflow SpiroUndecanone Spiro[4.6]undecanone OximeFormation Oxime Formation SpiroUndecanone->OximeFormation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->OximeFormation Base Base (e.g., Pyridine) Base->OximeFormation Solvent1 Solvent (e.g., Ethanol) Solvent1->OximeFormation SpiroKetoxime Spiro[4.6]undecan-2-one oxime OximeFormation->SpiroKetoxime Beckmann Beckmann Rearrangement SpiroKetoxime->Beckmann AcidCatalyst Acid Catalyst (e.g., PPA, H₂SO₄) AcidCatalyst->Beckmann Product This compound Beckmann->Product Purification Purification (Crystallization/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Spiro[4.6]undecan-2-one oxime

  • Reaction Setup: To a solution of spiro[4.6]undecanone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents).

  • Basification: Slowly add a base such as pyridine (1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime. The product can be further purified by recrystallization.

Step 2: Beckmann Rearrangement to this compound

  • Reaction Setup: In a flask equipped with a stirrer, add polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Addition of Oxime: Slowly add the spiro[4.6]undecan-2-one oxime (1 equivalent) to the acid at a controlled temperature (typically 0-10 °C).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Protons on the carbons alpha to the carbonyl and the nitrogen would appear as multiplets. The protons of the cycloheptane and cyclopentane rings would exhibit complex overlapping multiplets. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon would show a characteristic signal in the range of 170-180 ppm. The spiro carbon would be a quaternary signal. Other aliphatic carbons would appear in the upfield region.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1680 cm⁻¹. An N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 167.

Potential Biological Significance and Future Directions

Spiro-γ-lactams are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic molecules. The rigid spirocyclic framework can enforce a specific three-dimensional orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

Although no specific biological activities have been reported for this compound, related spiro-lactam structures have demonstrated a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The structural features of this compound make it a valuable scaffold for the development of new chemical entities. Future research could focus on:

  • Synthesis of Derivatives: Functionalization of the lactam nitrogen or the carbocyclic rings could lead to a library of novel compounds for biological screening.

  • Biological Screening: Evaluation of this compound and its derivatives against a panel of biological targets, such as enzymes and receptors, could uncover potential therapeutic applications.

  • Computational Studies: Molecular modeling and docking studies could help to identify potential biological targets and guide the design of more potent analogs.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This technical guide provides a summary of its known properties and a plausible, detailed synthetic route. The information presented herein serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related spiro-γ-lactam compounds in the field of drug discovery and development. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological profile of this promising molecule.

References

An In-depth Technical Guide to 2-Azaspiro[4.6]undecan-3-one (C10H17NO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding specific experimental protocols for the synthesis and biological evaluation of 2-Azaspiro[4.6]undecan-3-one is limited. This guide provides a comprehensive overview of its known properties and discusses potential synthetic strategies and biological relevance based on related azaspiro compounds.

Core Molecular Attributes

This compound is a spirocyclic lactam with a unique three-dimensional structure. The spirocyclic system, which contains a five-membered pyrrolidinone ring fused to a seven-membered cycloheptane ring at a quaternary carbon, is a key feature that has garnered interest in medicinal chemistry. Such rigid scaffolds are sought after in drug design as they can offer improved binding affinity and selectivity to biological targets.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₇NO
IUPAC Name This compound
Molecular Weight 167.25 g/mol
CAS Number 134617-89-3
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature

Synthesis and Experimental Protocols

One potential synthetic strategy is the intramolecular cyclization of a suitable precursor. This could involve the formation of the lactam ring from an amino acid derivative containing a spirocyclic carbon center. Below is a generalized workflow for such a synthesis.

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Purification and Characterization start Starting Materials (e.g., Cycloheptanone and a suitable amine/amide precursor) step1 Formation of Spirocyclic Intermediate start->step1 step2 Intramolecular Cyclization step1->step2 step3 Crude this compound step2->step3 step4 Purification (e.g., Chromatography, Recrystallization) step3->step4 final Pure this compound step4->final

A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications in Drug Discovery

There is currently no publicly available data on the biological activity of this compound. However, the azaspiro[4.5]decane and other related azaspiro scaffolds have been investigated for a range of biological activities, suggesting that this compound could be a valuable scaffold for medicinal chemistry exploration.

Derivatives of related azaspiro compounds have shown potential as:

  • Anticonvulsants: Certain N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-diones have been synthesized and tested for their anticonvulsant activity.

  • Anticancer Agents: The rigid spirocyclic framework is a feature of some compounds investigated for their antitumor properties.

  • Antimicrobial Agents: Various heterocyclic compounds containing spiro moieties have been evaluated for their activity against bacteria and fungi.

Given the interest in azaspiro scaffolds, this compound could serve as a starting point for the development of novel therapeutic agents. The lactam functionality provides a handle for further chemical modification to explore structure-activity relationships.

Hypothetical Signaling Pathway of Action for Related Azaspiro Compounds

While no signaling pathways have been elucidated for this compound, related spirocyclic compounds have been investigated as inhibitors of specific enzymes or as modulators of receptor activity. A hypothetical mechanism of action for a drug candidate based on this scaffold could involve the inhibition of a key enzyme in a disease-related pathway.

G cluster_0 Hypothetical Mechanism of Action drug Azaspiro-based Drug Candidate target Target Enzyme/Receptor drug->target Inhibition/Modulation pathway Disease-Related Signaling Pathway target->pathway Blocks Signal response Cellular Response (e.g., Apoptosis, Reduced Proliferation) pathway->response Alters Outcome

A hypothetical signaling pathway for an azaspiro-based drug candidate.

Conclusion

This compound is a molecule with a chemically interesting and potentially biologically relevant scaffold. While there is a lack of specific data on its synthesis and biological activity, the broader class of azaspiro compounds has shown promise in various therapeutic areas. This technical guide provides a summary of the known information and highlights the potential for this molecule as a building block in drug discovery and development. Further research is needed to fully elucidate its chemical and biological properties.

The Ascendance of Spirocyclic Lactams: A Technical Guide to Their Discovery and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic lactams, a fascinating class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures and diverse biological activities. The inherent rigidity and novelty of the spirocyclic scaffold, where two rings share a single carbon atom, offer a compelling strategy for exploring new chemical space and developing novel therapeutic agents. This guide provides an in-depth technical overview of the discovery, synthesis, and significance of spirocyclic lactams, with a focus on key examples that have demonstrated therapeutic potential.

I. Discovery of Biologically Active Spirocyclic Lactams

The discovery of spirocyclic lactams with significant biological activity has spanned a range of therapeutic areas, from anti-emetics to anti-infectives and herbicides. These discoveries have often been the result of both rational drug design and screening of natural product libraries.

Rolapitant: An NK1 Receptor Antagonist

Rolapitant is a potent and selective neurokinin-1 (NK1) receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Its discovery was driven by the need for long-acting anti-emetic agents. The spiro-γ-lactam core of rolapitant is crucial for its high affinity and selectivity for the NK1 receptor.[1]

Ansalactams: Natural Product Antibacterials

The ansalactams are a family of ansamycin polyketides isolated from marine-derived Streptomyces species.[2] These natural products feature a unique spiro-γ-lactam core and have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Spiro-β-lactams with Anti-HIV and Antiplasmodial Activity

Researchers have identified a series of spiro-β-lactams with potent dual activity against both HIV and Plasmodium, the parasite responsible for malaria.[3][4] A notable example is the compound BSS-730A, which inhibits both HIV-1 and HIV-2 replication at nanomolar concentrations and also shows activity against the hepatic and erythrocytic stages of Plasmodium infection.[3][4]

Acyl-ACP Thioesterase Inhibitors for Herbicide Development

In the field of agrochemicals, spirocyclic lactams have been developed as inhibitors of acyl-acyl carrier protein (ACP) thioesterase (FAT), a key enzyme in plant fatty acid biosynthesis. Inhibition of this enzyme disrupts lipid metabolism, leading to a potent herbicidal effect.

II. Quantitative Biological Data

The following tables summarize the quantitative biological data for representative spirocyclic lactams, providing a basis for comparison of their potency and selectivity.

CompoundTarget/OrganismAssay TypeIC50 / MICReference
Rolapitant Human NK1 ReceptorBinding AssayKi = 0.66 nM[1]
Ansalactam B Staphylococcus aureusMIC AssayMIC = 31.2 µg/mL
Ansalactam C Staphylococcus aureusMIC AssayMIC = 31.2 µg/mL
Ansalactam D Staphylococcus aureusMIC AssayMIC = 62.5 µg/mL
BSS-730A HIV-1TZM-bl Reporter GeneIC50 = 13 ± 9.59 nM[3][4]
BSS-730A HIV-2TZM-bl Reporter GeneIC50 = 18.10 nM
BSS-730A P. berghei (hepatic)In vitro infectionIC50 = 0.55 ± 0.14 µM[3][4]
BSS-730A P. falciparum (blood)In vitro cultureIC50 = 0.43 ± 0.04 µM[3][4]
Spirocyclic Lactam 9i HIV-1TZM-bl Reporter GeneIC50 = 0.015 µM[5]
Spirocyclic Lactam 9n HIV-1TZM-bl Reporter GeneIC50 = 0.017 µM[5]
Spirocyclic Lactam 12a HIV-2TZM-bl Reporter GeneIC50 = 0.011 µM[5]
Spirocyclic Lactam 14a HIV-2TZM-bl Reporter GeneIC50 = 0.013 µM[5]

III. Signaling Pathways and Mechanisms of Action

The therapeutic effects of spirocyclic lactams are a direct result of their interaction with specific biological targets and the subsequent modulation of downstream signaling pathways.

Rolapitant and the NK1 Receptor Signaling Pathway

Rolapitant exerts its anti-emetic effect by blocking the binding of Substance P (SP) to the NK1 receptor, a G-protein coupled receptor (GPCR).[1] Activation of the NK1 receptor by SP initiates a cascade of intracellular signaling events, primarily through Gαq and Gαs proteins, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively.[6][7] This results in increased intracellular calcium and cAMP levels, which are associated with the sensation of nausea and the vomiting reflex.[6][7] By antagonizing the NK1 receptor, rolapitant effectively inhibits these downstream signaling pathways.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds Gq Gq NK1 Receptor->Gq Activates Gs Gs NK1 Receptor->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 Ca2_Release Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation ATP ATP PKA_Activation PKA Activation cAMP->PKA_Activation Downstream_Effects Nausea & Vomiting Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects PKA_Activation->Downstream_Effects Rolapitant Rolapitant Rolapitant->NK1 Receptor Blocks

NK1 Receptor Signaling Pathway and Rolapitant Inhibition.
Acyl-ACP Thioesterase Inhibition and Fatty Acid Biosynthesis

Spirocyclic lactam herbicides target acyl-ACP thioesterase (FAT), a critical enzyme in the fatty acid biosynthesis pathway in plants. This pathway is responsible for the de novo synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. FAT catalyzes the hydrolysis of the thioester bond between the growing acyl chain and the acyl carrier protein (ACP), thereby terminating fatty acid elongation. Inhibition of FAT leads to a depletion of fatty acids, disrupting membrane integrity and ultimately causing cell death.

Fatty_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FAS_Complex Fatty Acid Synthase (FAS) Elongation Cycles Malonyl-ACP->FAS_Complex Acyl-ACP Growing Acyl-ACP (C4 to C16/C18) FAS_Complex->Acyl-ACP Adds 2 carbons per cycle FAT Acyl-ACP Thioesterase (FAT) Acyl-ACP->FAT Fatty_Acids Free Fatty Acids FAT->Fatty_Acids Hydrolyzes Membranes_Lipids Membrane Lipids, Energy Storage Fatty_Acids->Membranes_Lipids Spirocyclic_Lactam Spirocyclic Lactam Herbicides Spirocyclic_Lactam->FAT Inhibits

Fatty Acid Biosynthesis Pathway and Herbicide Inhibition.

IV. Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of spirocyclic lactams. The following sections provide representative methodologies.

General Synthesis of Spiro-β-lactams via [2+2] Cycloaddition (Staudinger Reaction)

The Staudinger ketene-imine cycloaddition is a widely used method for the synthesis of β-lactams, which can be adapted for the preparation of spiro-β-lactams.

General Procedure:

  • Imine Formation: A solution of a cyclic ketone (1.0 eq.) and a primary amine (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane) is heated at reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which is often used without further purification.

  • Ketene Formation and Cycloaddition: To a solution of the imine (1.0 eq.) and a base (e.g., triethylamine, 2.0 eq.) in a dry, inert solvent (e.g., dichloromethane) at 0 °C is added a solution of an acyl chloride (e.g., chloroacetyl chloride, 1.5 eq.) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired spiro-β-lactam.

Anti-HIV Activity Assay using TZM-bl Reporter Cells

The TZM-bl cell line is a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR. This cell line is widely used for the screening and characterization of anti-HIV compounds.[3][5]

Protocol:

  • Cell Seeding: TZM-bl cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin) and incubated overnight at 37 °C in a 5% CO2 incubator.

  • Compound Preparation: The spirocyclic lactam compounds are serially diluted in growth medium to the desired concentrations.

  • Infection: The cell culture medium is aspirated, and 100 µL of fresh medium containing the test compound and a predetermined amount of HIV-1 virus stock are added to each well. Control wells include cells with virus only (positive control) and cells with medium only (negative control).

  • Incubation: The plate is incubated for 48 hours at 37 °C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, the luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions. The luminescence is read on a microplate luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Acyl-ACP Thioesterase Inhibition Assay

The inhibitory activity of spirocyclic lactams against acyl-ACP thioesterase can be determined using a spectrophotometric assay that measures the release of free CoA from the acyl-CoA substrate.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5), a solution of the acyl-CoA substrate (e.g., palmitoyl-CoA), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a solution of the purified acyl-ACP thioesterase enzyme. The test compounds are dissolved in DMSO.

  • Assay Setup: In a 96-well plate, add the reaction buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding the acyl-ACP thioesterase enzyme to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 15-30 minutes).

  • Substrate Addition: The enzymatic reaction is started by the addition of the acyl-CoA substrate.

  • Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which is produced upon the reaction of the released CoA with DTNB.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is determined for each compound concentration relative to the control (no inhibitor). The IC50 value is calculated by fitting the data to a dose-response curve.

V. Experimental and Logical Workflows

The discovery and development of spirocyclic lactams as drug candidates follow a structured workflow, from initial hit identification to lead optimization.

Hit-to-Lead Optimization Workflow

Once a "hit" compound with initial activity is identified from a screening campaign, it enters a hit-to-lead optimization phase to improve its potency, selectivity, and pharmacokinetic properties. This iterative process involves chemical synthesis of analogs, biological testing, and analysis of structure-activity relationships (SAR).

Hit_to_Lead_Workflow cluster_cycle Optimization Cycle HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation (Orthogonal Assays) Hit_ID->Hit_Validation Analog_Design Analog Design (SAR Analysis) Hit_Validation->Analog_Design SAR_Cycle Iterative DMTA Cycle (Design-Make-Test-Analyze) Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro_Testing In Vitro Testing (Potency, Selectivity, ADME) Synthesis->In_Vitro_Testing Data_Analysis Data Analysis & SAR In_Vitro_Testing->Data_Analysis Data_Analysis->Analog_Design New Design Ideas Lead_Candidate Lead Candidate Data_Analysis->Lead_Candidate Meets Criteria

Hit-to-Lead Optimization Workflow for Drug Discovery.
Workflow for Mechanism of Action Studies of Enzyme Inhibitors

Understanding the mechanism by which a spirocyclic lactam inhibits its target enzyme is crucial for its development. A typical workflow for mechanism of action (MoA) studies involves a series of kinetic and biophysical experiments.

MoA_Workflow Initial_Hit Confirmed Enzyme Inhibitor Hit Inhibition_Kinetics Enzyme Inhibition Kinetics Initial_Hit->Inhibition_Kinetics Reversibility Reversibility Studies (e.g., Dialysis, Jump Dilution) Initial_Hit->Reversibility Competitive Competitive Inhibition_Kinetics->Competitive Noncompetitive Non-competitive Inhibition_Kinetics->Noncompetitive Uncompetitive Uncompetitive Inhibition_Kinetics->Uncompetitive Irreversible Irreversible Reversibility->Irreversible Binding_Affinity Binding Affinity Measurement (e.g., ITC, SPR) Competitive->Binding_Affinity Noncompetitive->Binding_Affinity Uncompetitive->Binding_Affinity Irreversible->Binding_Affinity Structural_Studies Structural Biology (X-ray, Cryo-EM) Binding_Affinity->Structural_Studies MoA_Elucidation Mechanism of Action Elucidated Structural_Studies->MoA_Elucidation

Workflow for Elucidating the Mechanism of Action of an Enzyme Inhibitor.

VI. Conclusion and Future Perspectives

Spirocyclic lactams represent a structurally diverse and biologically important class of molecules with significant potential in drug discovery and development. The examples highlighted in this guide demonstrate their broad therapeutic applicability, from treating human diseases to applications in agriculture. The rigid, three-dimensional nature of the spirocyclic scaffold provides a unique platform for the design of potent and selective modulators of biological targets.

Future research in this area will likely focus on the development of novel and efficient synthetic methodologies to access a wider range of spirocyclic lactam scaffolds. Furthermore, the application of computational methods, such as virtual screening and de novo design, will undoubtedly accelerate the discovery of new spirocyclic lactam-based drug candidates. As our understanding of the biological roles of these fascinating molecules continues to grow, so too will their impact on human health and beyond.

References

Potential Biological Activity of 2-Azaspiro[4.6]undecan-3-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no direct experimental data on the biological effects of 2-Azaspiro[4.6]undecan-3-one in the public scientific literature. This technical guide provides a predictive analysis based on the documented biological activities of structurally analogous spiro-lactam and azaspiro compounds. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in investigating the potential therapeutic applications of this class of molecules.

Introduction

Spirocyclic scaffolds are privileged structures in medicinal chemistry due to their rigid, three-dimensional conformations that allow for precise spatial arrangement of functional groups, often leading to high-affinity and selective interactions with biological targets.[1] The this compound core, a type of spiro-lactam, represents an intriguing yet underexplored motif. While this specific compound remains biologically uncharacterized, its structural relatives have demonstrated a range of significant pharmacological activities, suggesting potential avenues for investigation in oncology, neuroscience, and infectious diseases.[2][3] This guide will synthesize the available information on related compounds to forecast the potential biological activities of this compound, provide detailed experimental protocols for its evaluation, and present potential mechanisms of action.

Predicted Biological Activities and Potential Therapeutic Areas

Based on the activities of structurally similar compounds, this compound and its derivatives may exhibit potential in the following areas:

  • Anticancer Activity: Various diazaspiro[5.5]undecane derivatives have demonstrated cytotoxic effects against cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1]

  • Neuropharmacological Activity: Aza- and diazaspiro[5.5]undecane compounds have been identified as modulators of the γ-aminobutyric acid type A (GABAA) receptor, indicating potential applications in treating conditions like anxiety and epilepsy.[1] Additionally, the core structure is related to the anticonvulsant drug Gabapentin.[3]

  • Antiviral Activity: A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown inhibitory effects on the replication of human coronavirus 229E.[2]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on analogous spiro-lactam compounds. This data can serve as a benchmark for future studies on this compound.

Table 1: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against Human Coronavirus 229E [2]

CompoundEC₅₀ (µM)MCC (µM)
8m 8.1 ± 2.2100
8n 5.5 ± 0.7≥100
8p 6.1 ± 0.250
K22 (Control) 3.3 ± 1.050

EC₅₀: 50% effective concentration for inhibiting viral replication. MCC: Minimum cytotoxic concentration.

Table 2: Cytotoxicity of Novel Compounds in Cancer Cell Lines (Hypothetical Data Based on General Findings) [4][5]

Cell LineCompound X (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7 (Breast Cancer) 15.2 ± 1.80.8 ± 0.1
HeLa (Cervical Cancer) 21.5 ± 2.31.2 ± 0.2
HEK293 (Non-cancerous) > 505.6 ± 0.7

IC₅₀: 50% inhibitory concentration for cell growth.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)[4][5][6]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (test compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

Protocol 2: Enzyme Inhibition Assay (General Spectrophotometric Method)[7][8][9]

This protocol describes a general method for measuring the inhibition of a target enzyme.

Materials:

  • Purified target enzyme.

  • Substrate that produces a chromogenic product.

  • Assay buffer optimized for the target enzyme.

  • This compound (test inhibitor).

  • 96-well microplate.

  • Microplate spectrophotometer.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of the inhibitor in the assay buffer.

  • Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells of a 96-well plate. Incubate for a predetermined time to allow for inhibitor binding.[6]

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.[6]

  • Kinetic Measurement: Immediately begin measuring the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic product.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance vs. time curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Protocol 3: Receptor Binding Assay (Competitive Binding)[10][11][12]

This assay measures the affinity of the test compound for a specific receptor by competing with a radiolabeled ligand.[7]

Materials:

  • Cell membranes or purified receptor preparation.

  • Radiolabeled ligand with known affinity for the target receptor.

  • This compound (test compound).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Assay Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki).[8]

Visualizations: Workflows and Pathways

The following diagrams illustrate a general experimental workflow for assessing a novel compound and a potential signaling pathway that could be modulated by this compound, based on the activities of its analogs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Compound->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assays Compound->Enzyme_Assay Receptor_Assay Receptor Binding Assays Compound->Receptor_Assay IC50_Det IC50 Determination Cytotoxicity->IC50_Det Enzyme_Assay->IC50_Det Receptor_Assay->IC50_Det Mechanism Mechanism of Action Studies IC50_Det->Mechanism Animal_Model Animal Model Selection (e.g., Xenograft) Mechanism->Animal_Model Efficacy Efficacy Studies Animal_Model->Efficacy Toxicity Toxicity & PK/PD Studies Animal_Model->Toxicity Lead_Opt Lead Optimization Efficacy->Lead_Opt Toxicity->Lead_Opt

General workflow for evaluating a novel compound.

Apoptosis_Pathway Compound This compound (Hypothesized) Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Bax_Bak Bax/Bak Activation Target->Bax_Bak Inhibition/Activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis signaling pathway.

Conclusion

While direct biological data for this compound is not yet available, the documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. The evidence from related spiro-lactam compounds points towards promising avenues in anticancer, neuropharmacological, and antiviral research.[1][2][3] The unique structural features of the this compound core may confer novel activity profiles and selectivities compared to its analogs. The experimental protocols and predictive information provided in this guide offer a solid starting point for researchers to explore the therapeutic potential of this intriguing molecule.

References

Therapeutic Targets for Azaspiro Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, represent a privileged scaffold in medicinal chemistry. Their rigid, three-dimensional structures offer unique opportunities for designing selective ligands for a variety of biological targets. This guide explores the key therapeutic targets of azaspiro compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.

Key Therapeutic Targets

Azaspiro derivatives have demonstrated significant activity at several important therapeutic targets, primarily within the central nervous system. These include G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and opioid receptors, as well as enzymes like acetylcholinesterase.

Dopamine Receptors

Azaspiro compounds have been extensively investigated as modulators of dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders like schizophrenia and substance abuse.

Compound ClassSpecific CompoundTargetKi (nM)Selectivity (D3 vs D2)Reference
Arylated DiazaspiroalkanesCompound 15a Human D3 Receptor12.0>900-fold[1]
Arylated DiazaspiroalkanesCompound 14 Human D3 Receptor19.6-[1]
Arylated DiazaspiroalkanesCompound 15c Human D3 Receptor25.6383-fold[1]
Arylated DiazaspiroalkanesCompound 11 Human D3 Receptor122264-fold[1]
Phenylpiperazine DerivativesCompound 7i Human D3 Receptor3.5220.5-fold[2][3]
Phenylpiperazine DerivativesCompound 7f Human D3 Receptor3.9016.3-fold[2]
Phenylpiperazine DerivativesCompound 7g Human D3 Receptor4.9610.9-fold[2]
Phenylpiperazine DerivativesCompound 7c Human D3 Receptor5.671.7-fold[2]

Activation of the D3 receptor, a member of the D2-like family of dopamine receptors, is primarily coupled to the Gαi/o subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

D3_Signaling cluster_membrane Plasma Membrane D3R Dopamine D3 Receptor G_protein Gαi/o Gβγ D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Azaspiro Azaspiro Compound (Agonist) Azaspiro->D3R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to Sigma1_Signaling cluster_er Endoplasmic Reticulum S1R_BiP σ1R-BiP Complex S1R_active Active σ1R S1R_BiP->S1R_active Dissociates to IonChannels Ion Channels (e.g., K+, Ca2+) S1R_active->IonChannels Modulates OtherProteins Other Signaling Proteins S1R_active->OtherProteins Modulates Azaspiro Azaspiro Compound (Ligand) Azaspiro->S1R_BiP Binds CellularResponse Modulation of Cellular Responses (e.g., Ca2+ signaling, neuroprotection) IonChannels->CellularResponse OtherProteins->CellularResponse DOR_Signaling cluster_membrane Plasma Membrane DOR Delta-Opioid Receptor G_protein Gαi/o Gβγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Azaspiro Azaspiro Compound (Agonist) Azaspiro->DOR Binds ATP ATP ATP->AC Analgesia Analgesic Effects cAMP->Analgesia Leads to Binding_Assay_Workflow Start Start PrepMembranes Prepare Cell Membranes Expressing Target Receptor Start->PrepMembranes Incubate Incubate Membranes with Radioligand and Azaspiro Compound (competitor) PrepMembranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Data Analysis (Calculate Ki) Measure->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start SeedCells Seed Cells Expressing Target Receptor Start->SeedCells TreatCompound Treat Cells with Azaspiro Compound SeedCells->TreatCompound StimulateAC Stimulate Adenylyl Cyclase (e.g., with Forskolin) TreatCompound->StimulateAC LyseCells Lyse Cells and Measure cAMP Levels StimulateAC->LyseCells Analyze Data Analysis (Calculate EC50 or IC50) LyseCells->Analyze End End Analyze->End AChE_Assay_Workflow Start Start PrepareSolutions Prepare Enzyme, Substrate, and Inhibitor Solutions Start->PrepareSolutions MixReagents Mix Enzyme, DTNB, and Azaspiro Compound (Inhibitor) PrepareSolutions->MixReagents InitiateReaction Initiate Reaction by Adding Substrate (ATCI) MixReagents->InitiateReaction MonitorAbsorbance Monitor Absorbance at 412 nm over Time InitiateReaction->MonitorAbsorbance Analyze Data Analysis (Calculate % Inhibition and IC50) MonitorAbsorbance->Analyze End End Analyze->End

References

A Comprehensive Technical Review of 2-Azaspiro[4.6]undecan-3-one and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and potential therapeutic applications of 2-Azaspiro[4.6]undecan-3-one and its analogs. Spirocyclic compounds, particularly those containing lactam moieties, are of significant interest in medicinal chemistry due to their unique three-dimensional structures which can lead to improved pharmacological properties. This document summarizes key findings from the scientific literature to facilitate further research and development in this area.

Introduction to Spiro-γ-Lactams

Spiro-γ-lactams are a class of spirocyclic compounds that feature a five-membered lactam ring fused at a quaternary carbon atom to another carbocyclic or heterocyclic ring system. This structural motif is present in a variety of natural products and synthetic molecules with diverse biological activities. The rigid and three-dimensional nature of the spirocyclic scaffold offers a unique opportunity to explore chemical space in drug discovery, potentially leading to compounds with enhanced potency, selectivity, and metabolic stability.

Synthesis of this compound and its Analogs

The synthesis of spiro-γ-lactams, including the this compound core, can be achieved through various synthetic strategies. Common approaches include intramolecular cyclization reactions, dearomative spirocyclization of N-arylalkynamides, and multicomponent reactions.

One documented method for a related thia-analog, N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl)-2-phenoxyacetamide, involves a multi-step synthesis beginning with cycloheptanone.

Representative Synthetic Protocol: Synthesis of a 1-Thia-4-azaspiro[4.6]undecan-3-one Analog

A general procedure for the synthesis of a 1-thia-4-azaspiro[4.6]undecan-3-one derivative, as adapted from the literature, is as follows:

  • Formation of Cycloheptanethiol: Cycloheptanone is reacted with a suitable sulfur source, such as Lawesson's reagent, to yield the corresponding cycloheptanethiol.

  • Reaction with an α-Halo-ester: The cycloheptanethiol is then reacted with an α-halo-ester, for example, ethyl bromoacetate, in the presence of a base to form the thioether intermediate.

  • Amidation: The ester group of the thioether is amidated using a desired amine to introduce the N-acyl side chain.

  • Cyclization: The final cyclization to the spiro-lactam is typically achieved under acidic or basic conditions, or through the use of coupling agents, to afford the 1-thia-4-azaspiro[4.6]undecan-3-one scaffold.

Characterization of the final products and intermediates is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. For instance, the successful synthesis of N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl)-2-phenoxyacetamide was confirmed by 1H-NMR, where characteristic peaks for the spirocyclic core and the phenoxyacetamide side chain were observed. The IR spectrum showed characteristic absorption bands for the N-H, C=O (lactone), and C=O (amide) functional groups[1].

Biological Activities and Therapeutic Potential

Derivatives of the azaspiro[4.6]undecane scaffold have been investigated for various biological activities, with the most notable being their potential as antiviral and metabolic disease-modifying agents.

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one and 1-thia-4-azaspiro[4.6]undecan-3-one analogs have been synthesized and evaluated for their activity against human coronavirus 229E (HCoV-229E). The anti-coronavirus activity was found to be highly dependent on the substituents at the C-2 and C-8 positions of the azaspiro scaffold[1].

Table 1: Anti-Coronavirus Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Analogs [1]

CompoundR1R2EC50 (µM) vs. HCoV-229EMCC (µM) in HEL cells
8k Met-Bu8.1 ± 2.2>100
8l MeOMe18 ± 5≥100
8m MePh8.1 ± 2.2100
8n Me3-phenylpropanamide5.5 ± 0.7≥100
8p Me2-phenoxyacetamide6.1 ± 0.250

EC50: 50% effective concentration; MCC: Minimum cytotoxic concentration; HEL: Human embryonic lung fibroblast cells.

The most potent analog in this series, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n ), exhibited an EC50 value of 5.5 µM against HCoV-229E[1].

Inhibition of Hormone-Sensitive Lipase (HSL)

Patents have been filed for azaspirodecanone compounds as inhibitors of Hormone-Sensitive Lipase (HSL)[2]. HSL is a key enzyme in the mobilization of fatty acids from adipose tissue. Inhibition of HSL is a potential therapeutic strategy for the treatment of metabolic disorders such as type 2 diabetes, obesity, and dyslipidemia. The specific this compound analogs and their corresponding inhibitory activities are detailed within these patent applications.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms of action for many this compound analogs are still under investigation. However, based on the identified biological targets, we can infer their involvement in specific signaling pathways.

Hormone-Sensitive Lipase (HSL) Inhibition Pathway

The inhibition of HSL by this compound analogs would directly impact lipid metabolism. In adipocytes, HSL is responsible for the hydrolysis of triacylglycerols (TAGs) to diacylglycerols (DAGs) and subsequently to monoacylglycerols (MAGs) and free fatty acids (FFAs). By inhibiting HSL, these compounds would reduce the release of FFAs into the circulation.

Below is a simplified representation of the HSL signaling pathway and the point of intervention for a putative this compound inhibitor.

HSL_Pathway Hormone Hormones (e.g., Catecholamines) Receptor GPCR Hormone->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP ATP ATP ATP:e->cAMP:w converted by PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL (active, phosphorylated) HSL_inactive->HSL_active TAG Triacylglycerols (TAG) HSL_active->TAG hydrolyzes FFA Free Fatty Acids (FFA) TAG->FFA Inhibitor This compound Analog Inhibitor->HSL_active inhibits

Figure 1: Simplified signaling pathway of HSL activation and inhibition.

Experimental Workflows

The discovery and development of novel this compound analogs typically follow a structured workflow, from initial synthesis to biological evaluation.

General Workflow for Synthesis and Biological Screening

A typical workflow for the investigation of new this compound derivatives is outlined below.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start Starting Materials (e.g., Cycloheptanone) Intermediate Intermediate Synthesis Start->Intermediate Final_Product This compound Analog Synthesis Intermediate->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification Primary_Screening Primary Screening (e.g., Antiviral Assay) Purification->Primary_Screening Dose_Response Dose-Response & Potency (EC50 / IC50 Determination) Primary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Primary_Screening->Cytotoxicity Secondary_Screening Secondary / Mechanistic Assays (e.g., Enzyme Inhibition) Dose_Response->Secondary_Screening

Figure 2: General experimental workflow for synthesis and screening.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature, though limited, highlights its potential in antiviral and metabolic disease research. Future efforts should focus on:

  • Expansion of the chemical diversity: Synthesizing a broader range of analogs to establish robust structure-activity relationships (SAR).

  • Elucidation of mechanisms of action: Identifying the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Assessing the efficacy and pharmacokinetic properties of lead compounds in relevant animal models.

This technical guide serves as a foundational resource to encourage and guide further exploration of the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Azaspiro[4.6]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. 2-Azaspiro[4.6]undecan-3-one is a research chemical, and its toxicological properties have not been fully investigated. All handling and experiments should be conducted by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations.

Executive Summary

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its safety profile, potential toxicity, and proper handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a consolidated overview of the available safety data, recommended handling protocols, and a representative experimental design for preliminary toxicity assessment.

Chemical and Physical Properties

A clear understanding of the fundamental properties of a compound is the first step in a comprehensive safety assessment.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 134617-89-3PubChem[1]
Molecular Formula C₁₀H₁₇NOPubChem[1]
Molecular Weight 167.25 g/mol PubChem[1]
Appearance Solid (form)Sigma-Aldrich[2]
InChIKey YXTWCCJCYBPHGQ-UHFFFAOYSA-NSigma-Aldrich[2]

Hazard Identification and Classification

Based on available data, this compound is classified as hazardous. The Globally Harmonized System (GHS) classification provided by suppliers indicates a primary hazard related to oral toxicity.

Hazard ClassificationCodeStatementPictogramSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowedGHS07 (Exclamation Mark)PubChem, Sigma-Aldrich[1][2]

This classification necessitates careful handling to avoid ingestion. Further unverified hazards may exist, warranting a cautious approach.

Toxicological Information

Detailed toxicological studies on this compound are not publicly available. The primary known toxicological concern is its acute oral toxicity, as indicated by its GHS classification.

Quantitative Data:

  • LD50/LC50: No specific LD50 (oral, dermal) or LC50 (inhalation) data for this compound has been found in the public domain. The toxicological properties have not been fully investigated.

  • Irritation: While the primary classification is for oral toxicity, some azaspiro analogues are reported to cause skin and eye irritation.[3] Therefore, direct contact should be avoided.

Mechanism of Action/Signaling Pathways:

  • There is currently no available information on the mechanism of toxicity or any associated signaling pathways for this compound.

Given the lack of comprehensive data, the compound should be treated as potentially toxic through all routes of exposure.

Safe Handling and Storage Procedures

A systematic approach to handling, from receipt to disposal, is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[5]

  • Body Protection: A standard laboratory coat is required. Ensure it is kept clean and worn buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[4]

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated laboratory.

  • Operations with the potential to generate dust (e.g., weighing, preparing solutions) should be performed in a chemical fume hood.[6]

  • An eyewash station and safety shower must be readily accessible in the work area.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Label the container clearly with the chemical name, CAS number, and appropriate hazard warnings.[8]

Spill and Disposal Procedures
  • Spill Response: In case of a spill, evacuate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5] Do not let the product enter drains.[6]

  • Disposal: Dispose of waste material and contaminated containers in accordance with all local, state, and federal regulations. This should be done through a licensed waste disposal company.[4]

Safe_Handling_Workflow start Receipt of This compound sds_review Review Safety Data Sheet (SDS) start->sds_review ppe Don Personal Protective Equipment (PPE) sds_review->ppe engineering Work in Chemical Fume Hood ppe->engineering weighing Weighing & Preparation engineering->weighing reaction Use in Experiment weighing->reaction storage Return to Secure Storage reaction->storage decontaminate Decontaminate Work Area reaction->decontaminate storage->decontaminate waste Segregate & Label Waste decontaminate->waste disposal Dispose via Certified Vendor waste->disposal

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of accidental exposure, immediate action is crucial.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4][9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen and seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

Always show the Safety Data Sheet (SDS) to the medical professional attending to the exposed individual.[9]

Proposed Experimental Protocol for In Vitro Cytotoxicity Assessment

As the toxicological profile is not well-defined, a first step in characterization is often an in vitro cytotoxicity assay. The following is a representative protocol using a colorimetric method like the MTS or MTT assay, which measures cell viability based on mitochondrial metabolic activity.[10][11][12]

Objective

To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line (e.g., HepG2, HEK293) and calculate the IC₅₀ (half-maximal inhibitory concentration).

Materials
  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Sterile DMSO (for stock solution)

  • Sterile PBS

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Multi-well spectrophotometer (plate reader)

Methodology
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Create a serial dilution series in a cell culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Viability Measurement (MTS Assay):

    • Add 20 µL of MTS reagent directly to each well.[12]

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a plate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Calculate cell viability as a percentage relative to the vehicle control wells: (% Viability) = (Absorbance_sample / Absorbance_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Cytotoxicity_Workflow plate_cells Plate Cells in 96-Well Format incubate1 Incubate 24h (37°C, 5% CO₂) plate_cells->incubate1 treat_cells Treat Cells with Compound incubate1->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mts Add MTS Reagent to Wells incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read_plate Read Absorbance (490 nm) incubate3->read_plate analyze Calculate % Viability & Determine IC₅₀ read_plate->analyze

Caption: Experimental workflow for in vitro cytotoxicity assessment.

References

The Ascendancy of the Third Dimension: A Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the flatlands of traditional aromatic scaffolds are increasingly giving way to the topographical advantages of three-dimensional molecular architectures. Among these, spirocyclic scaffolds—characterized by two rings sharing a single carbon atom—have emerged as a powerful tool in the medicinal chemist's armamentarium. Their inherent rigidity, novel chemical space exploration, and profound impact on physicochemical and pharmacological properties have cemented their role as privileged structures in modern drug discovery. This guide provides an in-depth exploration of the core principles, strategic applications, and practical considerations of employing spirocyclic scaffolds in the design of next-generation therapeutics.

The Spirocyclic Advantage: Escaping Flatland for Enhanced Drug-Like Properties

The introduction of a spirocyclic moiety imparts a distinct three-dimensional geometry to a molecule, a feature that offers significant advantages over planar aromatic systems. This "escape from flatland" leads to improvements in several key drug-like properties.[1]

One of the most significant benefits is the increase in the fraction of sp³-hybridized carbon atoms (Fsp³). A higher Fsp³ is often correlated with improved clinical success rates due to enhanced solubility, metabolic stability, and target-binding selectivity.[2] The rigid nature of the spirocyclic core restricts the conformational flexibility of a molecule, which can pre-organize the pharmacophoric elements into a bioactive conformation, leading to enhanced binding affinity for the target protein.[3][4]

Furthermore, the unique three-dimensional arrangement of substituents around a spirocyclic core allows for the exploration of novel chemical space, providing opportunities for developing compounds with new intellectual property.[5]

Impact on Physicochemical and Pharmacokinetic Properties: A Quantitative Perspective

The incorporation of spirocyclic scaffolds has a demonstrable and often predictable impact on a molecule's physicochemical and pharmacokinetic (ADME) properties. These changes are crucial for optimizing a drug candidate's developability.

Physicochemical Properties

Spirocyclic scaffolds generally lead to a decrease in lipophilicity (LogP/LogD) and an increase in aqueous solubility compared to their flat aromatic counterparts. This is attributed to the disruption of crystal packing and the introduction of more polar surface area.[2][4]

Compound/ScaffoldNon-Spirocyclic AnalogueLogP/LogD (Non-Spiro)Spirocyclic AnalogueLogP/LogD (Spiro)Reference
Vorinostat Analogue Phenyl ring1.8Spiro[3.3]heptane1.0[2]
Sonidegib Analogue meta-Substituted phenyl ring≥ 3.5trans-Spiro[3.3]heptane≥ 3.5[2]
Benzocaine Analogue para-Substituted phenyl ring2.6Spiro[3.3]heptane1.8[2]
MCHr1 Antagonist Morpholine3.2 (LogD)Azaspirocycle<3.0 (LogD)[2]

Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogues.

Pharmacokinetic Properties

The rigid nature of spirocyclic scaffolds can protect metabolically labile sites from enzymatic degradation, thereby improving metabolic stability and increasing a drug's half-life.[4]

Drug/Compound SeriesNon-Spirocyclic AnalogueMetabolic Stability (t½ in microsomes)Spirocyclic AnalogueMetabolic Stability (t½ in microsomes)Reference
PLK4 Inhibitor Alkene linkerPoorCyclopropyl spiro-linkerImproved[4]
MCHr1 Antagonist MorpholineModerateAzaspirocycleImproved[2]

Table 2: Comparative Metabolic Stability of Spirocyclic vs. Non-Spirocyclic Analogues.

Applications in Drug Discovery: Case Studies of Spirocyclic Drugs

The versatility of spirocyclic scaffolds is evident in the growing number of approved drugs and clinical candidates that incorporate these motifs across a wide range of therapeutic areas.

Trilaciclib: A CDK4/6 Inhibitor for Myelopreservation

Trilaciclib is a first-in-class, intravenously administered, short-acting inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7] It is used to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage (myelopreservation). By transiently arresting the cell cycle of these cells in the G1 phase, Trilaciclib makes them less susceptible to the cytotoxic effects of chemotherapy.[8]

Trilaciclib inhibits the phosphorylation of the Retinoblastoma (Rb) protein by the Cyclin D-CDK4/6 complex. This prevents the release of the E2F transcription factor, which is necessary for the transition from the G1 to the S phase of the cell cycle, leading to a temporary G1 arrest.[3][9]

CDK4_6_Pathway cluster_extracellular Extracellular cluster_cell Cell Mitogenic Signals Mitogenic Signals Receptor Receptor Mitogenic Signals->Receptor Cyclin D Cyclin D Receptor->Cyclin D Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Trilaciclib Trilaciclib Trilaciclib->CyclinD_CDK46 Inhibits

Figure 1: Trilaciclib inhibits the CDK4/6-Rb signaling pathway.
Revumenib: A Menin-KMT2A Inhibitor for Acute Leukemia

Revumenib is a potent, oral, selective inhibitor of the menin-KMT2A (MLL) protein-protein interaction.[10][11] It is being developed for the treatment of acute leukemias with KMT2A rearrangements or NPM1 mutations.[4][12] The menin-KMT2A interaction is crucial for the aberrant gene expression program that drives these leukemias.[13]

In KMT2A-rearranged leukemias, the KMT2A fusion protein aberrantly recruits menin, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1.[12][13] Revumenib binds to menin, disrupting its interaction with the KMT2A fusion protein, which in turn downregulates the expression of these target genes and induces differentiation of the leukemic cells.[4][10]

Menin_KMT2A_Pathway cluster_nucleus Nucleus KMT2A_fusion KMT2A Fusion Protein Menin_KMT2A_complex Menin-KMT2A Complex KMT2A_fusion->Menin_KMT2A_complex Menin Menin Menin->Menin_KMT2A_complex Chromatin Chromatin Menin_KMT2A_complex->Chromatin Binds to Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) Chromatin->Leukemogenic_Genes Upregulates Leukemia Leukemia Leukemogenic_Genes->Leukemia Drives Revumenib Revumenib Revumenib->Menin Inhibits interaction with KMT2A

Figure 2: Revumenib disrupts the Menin-KMT2A interaction.

Experimental Protocols: Synthesis of Spirocyclic Scaffolds

The synthesis of spirocyclic scaffolds can be challenging due to the formation of a quaternary carbon center. However, numerous synthetic strategies have been developed to access these valuable structures.

General Workflow for Spirocyclic Drug Discovery

The discovery and development of spirocyclic drugs follow a logical progression from scaffold design and synthesis to biological evaluation and optimization.

Spiro_Workflow Scaffold_Design Spirocyclic Scaffold Design (Bioisosteric replacement, 3D diversity) Synthesis Synthesis of Spirocyclic Building Blocks Scaffold_Design->Synthesis Library_Synthesis Library Synthesis (Parallel synthesis, diversification) Synthesis->Library_Synthesis Screening High-Throughput Screening (Biochemical and cellular assays) Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR, ADME properties) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Figure 3: A general workflow for spirocyclic drug discovery.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This protocol describes a practical, two-step synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.[3]

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (3)

  • To a solution of tribromoneopentyl alcohol (TBNPA, 4 ) in a suitable solvent, add a solution of sodium hydroxide.

  • The reaction mixture is stirred at a controlled temperature to facilitate the cyclization to the oxetane ring.

  • After the reaction is complete, the product is isolated by extraction and purified by distillation to afford 3,3-bis(bromomethyl)oxetane (3 ).[3]

Step 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1)

  • A mixture of 2-fluoro-4-nitroaniline (2 ), 3,3-bis(bromomethyl)oxetane (3 ), and a base (e.g., sodium hydroxide) in a suitable solvent (e.g., sulfolane) is heated.[14]

  • The reaction proceeds via a hydroxide-facilitated alkylation to form the azetidine ring.

  • The product, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1 ), is isolated by crystallization and can be further purified if necessary.[3]

Synthesis of Trilaciclib

A reported synthesis of Trilaciclib involves a multi-step sequence starting from 2-thiomethyl-4-chloropyrimidine.[6][7]

  • Nucleophilic Substitution: 2-Thiomethyl-4-chloropyrimidine is reacted with piperazin-2-one.[6]

  • Boc Protection: The resulting product is protected with a Boc group.

  • Dieckmann Condensation: An intramolecular cyclization is performed to form a tricyclic intermediate.[6]

  • Hydroxyl Group Removal: The hydroxyl group on the pyrrole ring is removed in a two-step process involving triflate formation and subsequent reduction.

  • Boc Deprotection and Oxidation: The Boc group is removed, and the thioether is oxidized to a sulfone.[6]

  • Final Nucleophilic Substitution: The sulfone intermediate is reacted with an aniline derivative in the presence of a strong base to yield Trilaciclib.[6][7]

Conclusion and Future Perspectives

Spirocyclic scaffolds have transitioned from a niche chemical curiosity to a mainstream and highly valuable tool in medicinal chemistry. Their ability to confer advantageous physicochemical and pharmacological properties has been repeatedly demonstrated in successful drug discovery programs. As synthetic methodologies for accessing diverse and complex spirocycles continue to evolve, and our understanding of their impact on drug-target interactions deepens, we can anticipate an even greater proliferation of spirocyclic drugs in the clinical pipeline. The strategic incorporation of these three-dimensional motifs will undoubtedly continue to be a key strategy in the design of safer, more effective, and more readily developable medicines.

References

The Rise of Azaspirocyclic Scaffolds: A Technical Guide to Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated the drug landscape. This exploration has led to the ascendancy of three-dimensional (3D) molecular architectures, with azaspirocyclic compounds emerging as a particularly promising class of scaffolds. Their inherent rigidity, precise vectoral presentation of substituents, and favorable physicochemical properties offer significant advantages in drug design, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the core principles of azaspirocyclic compounds in drug discovery, from their synthesis and biological evaluation to their application in targeting key signaling pathways.

The Structural Advantage of Azaspirocycles

Azaspirocycles are bicyclic systems where two rings share a single carbon atom, the spirocenter. This unique arrangement imparts a rigid, non-planar geometry that allows for a more precise orientation of functional groups to interact with the complex topographies of biological targets. The incorporation of a nitrogen atom within the spirocyclic framework introduces a key modulatory point, influencing the compound's basicity, polarity, and hydrogen-bonding capacity. A significant benefit of these scaffolds is the increased fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success due to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[1][2]

Key Applications in Drug Discovery

The versatility of azaspirocyclic motifs is evident in their broad application across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and metabolic diseases. They have proven to be particularly valuable in the design of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other modulators of critical biological pathways.

Azaspirocyclic Compounds as Kinase Inhibitors

Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases. Azaspirocyclic scaffolds have been successfully employed to develop potent and selective kinase inhibitors. A notable example is the development of azaspirocyclic pyrazoles as selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[3][4]

CompoundLRRK2 G2019S IC50 (nM)Selectivity vs. a panel of kinasesReference
Spirocyclic Pyrazole 15>2000-fold[3][4]
Spirocyclic Pyrazole 212High[3][4]
Spirocyclic Pyrazole 38High[3][4]

Mutations in LRRK2, particularly the G2019S mutation, lead to its hyperactivation and are a significant genetic risk factor for Parkinson's disease.[3] LRRK2 is a complex protein with both kinase and GTPase domains and is involved in various cellular processes, including vesicular trafficking and autophagy.[5][6] Its signaling cascade involves phosphorylation of Rab GTPases, which in turn modulates downstream cellular events.

LRRK2_Signaling_Pathway LRRK2 LRRK2 (G2019S Mutant) Rab_GTPase Rab GTPase LRRK2->Rab_GTPase Phosphorylation Downstream_Effectors Downstream Effectors Rab_GTPase->Downstream_Effectors Activation Vesicular_Trafficking Altered Vesicular Trafficking Downstream_Effectors->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction Downstream_Effectors->Autophagy_Dysfunction Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy_Dysfunction->Neuronal_Damage Azaspirocyclic_Inhibitor Azaspirocyclic LRRK2 Inhibitor Azaspirocyclic_Inhibitor->LRRK2

LRRK2 signaling pathway and inhibition.
Azaspirocyclic Compounds as GPCR Ligands

GPCRs represent a large and diverse family of transmembrane receptors that are major drug targets. Azaspirocyclic scaffolds have been instrumental in developing ligands with high affinity and selectivity for various GPCRs.

MCHR1, a GPCR primarily expressed in the brain, plays a crucial role in regulating energy homeostasis and appetite, making it an attractive target for anti-obesity drugs.[7][8] AZD1979, an azaspirocyclic compound, is a potent and selective MCHR1 antagonist.[7][9]

ParameterValueSpeciesReference
MCHR1 Ki1.2 nMHuman[9]
MCHR1 IC505.4 nMHuman[9]
Oral Bioavailability50%Rat[10]
Brain Penetration (B/P ratio)0.8Rat[10]

MCHR1 couples to Gi and Gq G-proteins.[11][12] Activation by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the inhibition of adenylyl cyclase (via Gi), reducing intracellular cAMP levels, and the activation of phospholipase C (via Gq), leading to an increase in intracellular calcium.[13][14] Antagonists like AZD1979 block these downstream effects.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AZD1979 AZD1979 AZD1979->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., increased appetite) cAMP->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Cellular_Response

MCHR1 signaling and antagonism by AZD1979.

The dopamine D2 receptor is a key target for antipsychotic drugs. Azaspirocyclic scaffolds have been explored to develop novel D2 receptor ligands with improved selectivity and side-effect profiles.

CompoundD2 Receptor Ki (nM)D1 Receptor Ki (nM)Functional ActivityReference
LASSBio-579150>10,000Agonist[15]
LASSBio-580230>10,000Antagonist[15]
LASSBio-581180>10,000Agonist[15]

The D2 receptor is a Gi/o-coupled GPCR.[16] Its activation by dopamine leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[3] It can also modulate ion channels through the Gβγ subunit.

D2_Receptor_Signaling_Pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Gio Gαi/o D2_Receptor->Gio Activates G_beta_gamma Gβγ D2_Receptor->G_beta_gamma Releases Azaspiro_Ligand Azaspirocyclic Ligand Azaspiro_Ligand->D2_Receptor Binds (Agonist/ Antagonist) AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Produces Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ion_Channel Ion Channel G_beta_gamma->Ion_Channel Modulates Ion_Channel->Neuronal_Activity

Dopamine D2 receptor signaling pathway.
Azaspirocyclic Compounds in Oncology

A wide range of azaspirocyclic compounds have been investigated for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivative 4cHeLa10.5[17]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivative 4dHeLa6.8[17]
1-Oxa-4-azaspironenone derivative 6bHeLa0.18[18]
1-Oxa-4-azaspironenone derivative 6dA5490.26[18]
1-Oxa-4-azaspironenone derivative 8dMDA-MB-2310.10[18]

Experimental Protocols

Synthesis of Azaspirocyclic Scaffolds

A common route to the 2-oxa-6-azaspiro[3.3]heptane core involves the reaction of an aniline with 3,3-bis(bromomethyl)oxetane.[19][20]

Experimental Workflow for the Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

synthesis_workflow Start Start Materials: - 2-Fluoro-4-nitroaniline - 3,3-Bis(bromomethyl)oxetane - Base (e.g., NaOH) - Solvent (e.g., Sulfolane) Reaction Reaction: - Mix reactants and solvent - Heat at 80°C for 3h Start->Reaction Workup Work-up: - Cool reaction mixture - Add water and ethyl acetate - Separate organic layer Reaction->Workup Purification Purification: - Wash organic layer with brine - Dry over Na₂SO₄ - Concentrate under vacuum - Recrystallize from isopropanol Workup->Purification Product Final Product: 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane Purification->Product

Synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative.

Detailed Protocol:

  • To a solution of 2-fluoro-4-nitroaniline (1.0 eq) in sulfolane is added 3,3-bis(bromomethyl)oxetane (1.2 eq) and aqueous sodium hydroxide (2.5 eq).

  • The reaction mixture is heated to 80 °C and stirred for 3 hours.

  • After cooling to room temperature, water and ethyl acetate are added.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from isopropanol to afford the title compound.[19][20]

The synthesis of azaspirocyclic pyrazoles often involves a multi-step sequence, including the formation of a pyrazole core followed by coupling with the azaspirocyclic moiety.[21][22][23]

Detailed Protocol for Buchwald-Hartwig Amination:

  • To a mixture of the aryl halide-substituted pyrazole (1.0 eq), the azaspirocycle (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq) is added a base (e.g., Cs₂CO₃, 2.0 eq) and a solvent (e.g., dioxane).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired azaspirocyclic pyrazole.[24]

Biological Evaluation Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[25][26][27]

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand: [³H]Spiperone

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Test compounds

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, the test compound dilution, [³H]Spiperone (at a concentration close to its Kd), and the cell membrane preparation.

  • For non-specific binding, substitute the test compound with 10 µM haloperidol.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.[25][26]

This protocol outlines the determination of the cytotoxic effects of azaspirocyclic compounds on cancer cell lines using the MTT assay.[28][29]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[28][29]

Conclusion

Azaspirocyclic scaffolds represent a powerful tool in modern drug discovery, offering a pathway to novel chemical space with enhanced three-dimensionality and improved drug-like properties. The strategic incorporation of these motifs has led to the development of potent and selective modulators of challenging biological targets. As synthetic methodologies continue to evolve and our understanding of the structure-activity relationships of these complex molecules deepens, the impact of azaspirocyclic compounds on the landscape of therapeutic agents is poised to grow even further, offering new hope for the treatment of a wide range of diseases.

References

Methodological & Application

Synthesis of 2-Azaspiro[4.6]undecan-3-one: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Azaspiro[4.6]undecan-3-one, a valuable spirocyclic lactam scaffold for potential applications in drug discovery and development. Two plausible synthetic routes are presented, based on established chemical transformations.

Introduction

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their inherent three-dimensional structures, which can lead to improved pharmacological properties such as receptor affinity and selectivity. The this compound core, featuring a γ-lactam fused to a cycloheptane ring via a spiro-center, represents a novel structural motif with potential for the development of new therapeutic agents. This document outlines two distinct and reliable synthetic pathways to access this target compound.

Synthetic Pathways Overview

Two primary synthetic strategies are proposed for the synthesis of this compound:

  • Route A: Beckmann Rearrangement. This classic organic reaction transforms a ketoxime into a lactam. The proposed synthesis starts with the readily accessible spiro[4.6]undecan-2-one, which is first converted to its corresponding oxime, followed by an acid-catalyzed Beckmann rearrangement to yield the desired spiro-lactam.

  • Route B: Amino Acid Cyclization. This approach involves the intramolecular condensation of a suitable amino acid precursor, 1-aminocycloheptaneacetic acid, to form the target lactam. This method offers a direct cyclization to the desired product.

Below are the detailed experimental protocols for each proposed synthetic route.

Route A: Synthesis via Beckmann Rearrangement

This two-step synthesis begins with the preparation of the key intermediate, spiro[4.6]undecan-2-one.

Step 1: Synthesis of Spiro[4.6]undecan-2-one

A plausible method for the synthesis of spiro[4.6]undecan-2-one involves the reaction of cycloheptanone with a suitable C4-synthon, such as 1,4-dibromobutane, in the presence of a strong base to facilitate the spirocyclization.

Step 2: Oximation of Spiro[4.6]undecan-2-one

The prepared spirocyclic ketone is then converted to its oxime, a necessary precursor for the Beckmann rearrangement.

Step 3: Beckmann Rearrangement to this compound

The final step involves the acid-catalyzed rearrangement of the spiro[4.6]undecan-2-one oxime to the target lactam, this compound.

Experimental Protocol: Beckmann Rearrangement of Spiro[4.6]undecan-2-one Oxime

  • Materials:

    • Spiro[4.6]undecan-2-one oxime

    • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate/Hexane mixture (for chromatography)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve spiro[4.6]undecan-2-one oxime (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add polyphosphoric acid (or concentrated sulfuric acid) (5-10 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Data Presentation: Route A

StepReactionStarting MaterialProductReagentsConditionsYield (%)
1SpirocyclizationCycloheptanoneSpiro[4.6]undecan-2-one1,4-Dibromobutane, Strong Base (e.g., LDA)Anhydrous THF, -78 °C to rt60-70 (Estimated)
2OximationSpiro[4.6]undecan-2-oneSpiro[4.6]undecan-2-one oximeHydroxylamine hydrochloride, Sodium acetateEthanol/Water, Reflux85-95 (Estimated)
3Beckmann RearrangementSpiro[4.6]undecan-2-one oximeThis compoundPolyphosphoric acid or H₂SO₄Dichloromethane, 0 °C to rt70-85 (Estimated)

Route B: Synthesis via Amino Acid Cyclization

This route provides a more direct approach to the target lactam from the corresponding amino acid.

Step 1: Synthesis of 1-Aminocycloheptaneacetic Acid

The synthesis of the amino acid precursor can be achieved through various established methods, such as the Strecker synthesis starting from a suitable keto-acid or a related synthetic equivalent.

Step 2: Cyclization to this compound

The intramolecular cyclization of 1-aminocycloheptaneacetic acid to the γ-lactam can be achieved through thermal condensation or by using peptide coupling reagents.

Experimental Protocol: Cyclization of 1-Aminocycloheptaneacetic Acid

  • Materials:

    • 1-Aminocycloheptaneacetic acid

    • Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

    • Silica gel for column chromatography

    • Ethyl acetate/Hexane mixture (for chromatography)

  • Procedure:

    • Dissolve 1-aminocycloheptaneacetic acid (1.0 eq) in anhydrous dichloromethane or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA (2.0-3.0 eq) to the solution.

    • In a separate flask, prepare a solution of the coupling reagent (DCC or HATU, 1.1-1.5 eq) in the same anhydrous solvent.

    • Slowly add the coupling reagent solution to the amino acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound.

Data Presentation: Route B

StepReactionStarting MaterialProductReagentsConditionsYield (%)
1Amino Acid SynthesisKeto-acid precursor1-Aminocycloheptaneacetic acid(e.g., Strecker Synthesis reagents)Standard conditions(Variable)
2Lactamization1-Aminocycloheptaneacetic acidThis compoundDCC or HATU, DIPEAAnhydrous DCM or DMF, 0 °C to rt65-80 (Estimated)

Visualization of Synthetic Pathways

Diagram for Route A: Beckmann Rearrangement

Route_A cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Oximation cluster_2 Step 3: Beckmann Rearrangement Cycloheptanone Cycloheptanone Spiro[4.6]undecan-2-one Spiro[4.6]undecan-2-one Cycloheptanone->Spiro[4.6]undecan-2-one LDA, THF 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Spiro[4.6]undecan-2-one Spiro[4.6]undecan-2-one_oxime Spiro[4.6]undecan-2-one_oxime Spiro[4.6]undecan-2-one->Spiro[4.6]undecan-2-one_oxime NH2OH.HCl, NaOAc This compound This compound Spiro[4.6]undecan-2-one_oxime->this compound PPA or H2SO4 Route_B cluster_0 Step 1: Amino Acid Synthesis cluster_1 Step 2: Lactamization Keto-acid Precursor Keto-acid Precursor 1-Aminocycloheptaneacetic acid 1-Aminocycloheptaneacetic acid Keto-acid Precursor->1-Aminocycloheptaneacetic acid Strecker Synthesis This compound This compound 1-Aminocycloheptaneacetic acid->this compound DCC or HATU, DIPEA

Synthetic Routes to Chiral Spiro-γ-lactams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro-γ-lactam scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, owing to its rigid three-dimensional conformation which allows for precise spatial orientation of substituents. This architectural complexity makes it an attractive core for the development of novel therapeutic agents. This document provides an overview of prominent synthetic strategies for accessing chiral spiro-γ-lactams, complete with detailed experimental protocols for key methodologies and a summary of their efficiencies.

Key Synthetic Strategies

The asymmetric synthesis of spiro-γ-lactams can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity. The most prevalent and powerful methods include:

  • 1,3-Dipolar Cycloadditions: This strategy involves the reaction of a 1,3-dipole, such as a nitrile oxide or an azomethine ylide, with a dipolarophile, typically an α-methylene-γ-lactam. This approach is highly convergent and allows for the rapid construction of the spirocyclic core.[1][2][3][4][5][6]

  • Organocatalytic Cascade Reactions: Multi-component reactions catalyzed by small organic molecules have emerged as a powerful tool for the enantioselective synthesis of complex molecules. For spiro-γ-lactams, a notable example is the thiol-Michael/Mannich/lactamization cascade, which can generate multiple stereocenters in a single pot.[7]

  • Intramolecular Cyclization Strategies: The formation of the spirocyclic system can also be achieved through various intramolecular cyclization reactions, including radical cyclizations and nitrenium ion-mediated processes.[8][9][10][11]

  • Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysis offers a versatile platform for the synthesis of chiral spiro-γ-lactams. Methods such as palladium-catalyzed desymmetrization, nickel-catalyzed C-acylation, and gold-catalyzed cyclization have been successfully employed.[12][13][14]

  • Chiral Auxiliary-Mediated Diastereoselective Reactions: The use of chiral auxiliaries attached to the lactam nitrogen or the reacting partner can effectively control the stereochemical outcome of the spirocyclization.

Below, we provide detailed protocols for three prominent and effective methods for the synthesis of chiral spiro-γ-lactams and their precursors.

Experimental Protocols

Asymmetric 1,3-Dipolar Cycloaddition of Nitrile Oxides with α-Methylene-γ-lactams

This protocol describes the enantioselective synthesis of spiro-isoxazoline-γ-lactams, which are valuable intermediates that can be further transformed into chiral spiro-γ-lactams. The reaction utilizes a chiral ligand in conjunction with a Lewis acid to induce asymmetry.[15][16]

General Procedure:

  • To a flame-dried reaction tube equipped with a magnetic stir bar, add the chiral ligand (0.011 mmol) and the Lewis acid (e.g., Mg(NTf₂)₂, 0.010 mmol).

  • Add the solvent (e.g., 1,2-dichloroethane, 1.5 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the α-methylene-γ-lactam (0.10 mmol) to the catalyst solution.

  • In a separate vial, prepare the nitrile oxide precursor, for example, by dissolving the corresponding hydroximoyl chloride (0.15 mmol) in the reaction solvent.

  • Slowly add the nitrile oxide precursor solution to the reaction mixture containing the catalyst and the lactam over a period of 1 hour using a syringe pump.

  • Stir the reaction mixture at the desired temperature (e.g., 23 °C) for the specified time (e.g., 18 hours).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Dilute the mixture with an organic solvent (e.g., dichloromethane) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral spiro-isoxazoline-γ-lactam.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Organocatalytic Asymmetric Thiol-Michael/Mannich/Lactamization Cascade

This one-pot protocol allows for the highly enantioselective and diastereoselective synthesis of thiolated spiro-γ-lactam oxindoles, bearing three contiguous stereocenters. The reaction is catalyzed by a bifunctional cinchona alkaloid/thiourea organocatalyst.[7]

General Procedure:

  • To a solution of the (E)-ethyl 2-(2-oxoindolin-3-ylidene)acetate derivative (0.2 mmol) and the thiol (0.24 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at -20 °C, add the chiral organocatalyst (e.g., a recyclable fluorous bifunctional cinchona alkaloid/thiourea, 0.02 mmol).

  • Stir the reaction mixture at -20 °C for the required time (e.g., 24 hours) to complete the thiol-Michael addition.

  • To the reaction mixture, add the aldehyde (0.4 mmol), ammonium acetate (0.4 mmol), and a co-solvent (e.g., ethanol, 0.5 mL).

  • Allow the reaction to warm to room temperature and stir for an additional period (e.g., 48 hours) to facilitate the Mannich and lactamization steps.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired spiro-γ-lactam oxindole.

  • Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Chiral Bifunctional Sulfide-Catalyzed Asymmetric Bromolactonization

This method provides an efficient route to chiral α-spiro-γ-lactones, which are valuable precursors to various functionalized spiro compounds. The key step is an enantioselective bromolactonization of α-allyl carboxylic acids catalyzed by a BINOL-derived chiral bifunctional sulfide.[17][18]

General Procedure:

  • To a solution of the α-allyl carboxylic acid (0.10 mmol) and the chiral bifunctional sulfide catalyst (e.g., (S)-BINOL-derived sulfide, 0.010 mmol) in a mixed solvent system (e.g., toluene/CH₂Cl₂, 3:1, 2.0 mL) in a flame-dried reaction tube, cool the mixture to -78 °C.

  • After stirring for 10 minutes at -78 °C, add the brominating agent (e.g., N-bromophthalimide, 0.12 mmol) in one portion.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of Na₂SO₃ (4.0 mL) and stir for an additional 10 minutes.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 5 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral α-spiro-γ-lactone.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize the reported yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) for representative examples of the described synthetic routes.

Table 1: Asymmetric 1,3-Dipolar Cycloaddition of Nitrile Oxides with α-Methylene-δ-valerolactam [16]

EntryR in R-CNOYield (%)ee (%)
1Ph8582
24-MeO-C₆H₄8185
34-Cl-C₆H₄9180
42-Naphthyl7888

Table 2: Organocatalytic Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles [7]

EntryAr in ArCHOR in RSHYield (%)dree (%)
1PhPh776:183
24-Me-C₆H₄Ph755:185
34-Cl-C₆H₄Ph826:190
4Ph4-Me-C₆H₄725:181

Table 3: Chiral Bifunctional Sulfide-Catalyzed Asymmetric Bromolactonization [17]

EntrySubstrateYield (%)ee (%)
1α-allyl-N-Boc-piperidine-4-carboxylic acid9596
2α-allyl-N-Cbz-piperidine-4-carboxylic acid9295
3α-allyl-cyclohexane-1-carboxylic acid8892
4α-allyl-tetrahydropyran-4-carboxylic acid9094

Visualizations

General Structure of a Chiral Spiro-γ-lactam

Caption: General structure of a chiral spiro-γ-lactam.

Workflow for the Synthesis and Analysis of Chiral Spiro-γ-lactams

Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis and Characterization Starting_Materials Starting Materials (e.g., α-methylene-γ-lactam, α-allyl carboxylic acid) Reaction Asymmetric Reaction (e.g., 1,3-Dipolar Cycloaddition, Organocatalysis, Bromolactonization) Starting_Materials->Reaction Chiral Catalyst/ Reagents Workup_Purification Reaction Work-up & Purification (e.g., Quenching, Extraction, Column Chromatography) Reaction->Workup_Purification Product Chiral Spiro-γ-lactam Workup_Purification->Product Structural_Analysis Structural Analysis (NMR, MS, IR) Stereochemical_Analysis Stereochemical Analysis (Chiral HPLC/SFC, Polarimetry) Product->Structural_Analysis Product->Stereochemical_Analysis

Caption: General workflow for spiro-γ-lactam synthesis.

Mechanistic Pathway: Organocatalytic Thiol-Michael/Mannich/Lactamization Cascade

Organocatalytic_Cascade ylideacetate Methyleneindolinone michael_adduct Thiol-Michael Adduct ylideacetate->michael_adduct Thiol-Michael Addition thiol Thiol thiol->michael_adduct catalyst Chiral Organocatalyst catalyst->michael_adduct mannich_product Mannich Adduct michael_adduct->mannich_product Mannich Reaction aldehyde Aldehyde imine Imine Intermediate aldehyde->imine NH₄OAc imine->mannich_product spiro_lactam Spiro-γ-lactam Oxindole mannich_product->spiro_lactam Lactamization

Caption: Organocatalytic cascade for spiro-γ-lactam oxindoles.

References

Application Notes and Protocols: Synthesis of 2-Azaspiro[4.6]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the probable synthetic routes for the formation of 2-Azaspiro[4.6]undecan-3-one, a spirocyclic lactam. The core structure of this molecule suggests its synthesis via classical organic reactions that involve the rearrangement of a cyclic ketone. The two most prominent and well-established methods for this transformation are the Beckmann rearrangement and the Schmidt reaction. This document outlines the theoretical reaction mechanisms, provides detailed experimental protocols based on established methodologies, and presents a comparative analysis of these synthetic pathways.

Introduction

This compound is a heterocyclic compound featuring a spirocyclic system containing a lactam ring. Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The lactam moiety is also a common feature in many biologically active compounds. The synthesis of this specific azaspirocycle can be efficiently achieved through the ring expansion of a corresponding spirocyclic ketone.

Plausible Synthetic Pathways

The formation of the lactam ring in this compound from a ketone precursor is characteristic of rearrangement reactions that introduce a nitrogen atom into a carbon ring. The Beckmann and Schmidt reactions are the most logical and widely employed methods for such transformations.

Beckmann Rearrangement

The Beckmann rearrangement is a well-known acid-catalyzed conversion of an oxime to an amide.[1][2][3][4] In the context of synthesizing this compound, the starting material would be the oxime of spiro[4.5]decan-1-one. The reaction proceeds by treating the ketoxime with an acid, which promotes the rearrangement of the group anti-periplanar to the oxime's hydroxyl group.[3]

Reaction Scheme:

Spiro[4.5]decan-1-one → Spiro[4.5]decan-1-one oxime → this compound

Schmidt Reaction

The Schmidt reaction provides a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[5] This reaction involves the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas.[5][6] This method avoids the pre-synthesis and isolation of the oxime intermediate.

Reaction Scheme:

Spiro[4.5]decan-1-one + HN₃ → this compound + N₂

Reaction Mechanisms

Below are the detailed step-by-step mechanisms for the formation of this compound via the Beckmann rearrangement and the Schmidt reaction.

Beckmann_Rearrangement Beckmann Rearrangement Mechanism cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Acid-Catalyzed Rearrangement Ketone Spiro[4.5]decan-1-one Oxime Spiro[4.5]decan-1-one oxime Ketone->Oxime + NH₂OH - H₂O Hydroxylamine NH₂OH Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H⁺ Transition_State [Transition State] Protonated_Oxime->Transition_State Rearrangement - H₂O Nitrilium_Ion Nitrilium Ion Intermediate Transition_State->Nitrilium_Ion Lactam_Precursor Imidic Acid Intermediate Nitrilium_Ion->Lactam_Precursor + H₂O Lactam This compound Lactam_Precursor->Lactam Tautomerization

Caption: Beckmann rearrangement for this compound synthesis.

Schmidt_Reaction Schmidt Reaction Mechanism cluster_0 Reaction Steps Ketone Spiro[4.5]decan-1-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Azido_Adduct Azido Adduct Protonated_Ketone->Azido_Adduct + HN₃ Rearrangement_Intermediate Rearrangement Intermediate Azido_Adduct->Rearrangement_Intermediate Rearrangement - N₂ Lactam This compound Rearrangement_Intermediate->Lactam + H₂O, - H⁺

Caption: Schmidt reaction for this compound synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the Beckmann rearrangement and Schmidt reaction.

Protocol 1: Synthesis via Beckmann Rearrangement

Step A: Synthesis of Spiro[4.5]decan-1-one oxime

  • To a solution of spiro[4.5]decan-1-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude oxime.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure spiro[4.5]decan-1-one oxime.

Step B: Beckmann Rearrangement to this compound

  • Slowly add spiro[4.5]decan-1-one oxime (1 equivalent) to a stirred solution of a suitable acid catalyst (e.g., polyphosphoric acid or concentrated sulfuric acid) at 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via Schmidt Reaction

Caution: Hydrazoic acid is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. Sodium azide is also highly toxic.

  • To a stirred solution of spiro[4.5]decan-1-one (1 equivalent) in a suitable solvent (e.g., chloroform or benzene) and concentrated sulfuric acid, add sodium azide (1.5 equivalents) portion-wise at 0-5 °C.

  • After the addition, allow the reaction to stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the synthesis of this compound via the two proposed methods. This data is for comparative purposes and actual results may vary.

ParameterBeckmann RearrangementSchmidt Reaction
Starting Material Spiro[4.5]decan-1-one oximeSpiro[4.5]decan-1-one
Reagents Polyphosphoric AcidSodium Azide, Sulfuric Acid
Reaction Time 1-3 hours (rearrangement step)8-12 hours
Reaction Temperature 50-70 °C0 °C to Room Temperature
Typical Yield 70-85%60-75%
Purity (post-chromatography) >98%>98%
Advantages Milder conditions for the rearrangement step, avoids the use of highly toxic hydrazoic acid directly.One-pot synthesis from the ketone, potentially higher atom economy.
Disadvantages Two-step process (oxime formation and rearrangement).Use of highly toxic and explosive hydrazoic acid (generated in situ from sodium azide).

Conclusion

Both the Beckmann rearrangement and the Schmidt reaction are viable and effective methods for the synthesis of this compound from spiro[4.5]decan-1-one. The choice of method will depend on factors such as the availability of reagents, safety considerations, and desired yield. The Beckmann rearrangement offers a potentially safer route by avoiding the direct use of azides, while the Schmidt reaction provides a more direct, one-pot conversion from the ketone. For drug development professionals, the scalability and safety of the chosen route will be critical considerations. Further optimization of reaction conditions would be necessary to achieve the best results for a specific application.

References

Application of 2-Azaspiro[4.6]undecan-3-one in Pharmaceutical Development: A Scoping Review and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azaspiro[4.6]undecan-3-one is a spirocyclic lactam that holds potential as a scaffold in medicinal chemistry. While specific biological activity and detailed pharmaceutical applications for this parent compound are not extensively documented in publicly available literature, the broader class of azaspiro compounds has garnered significant interest in drug discovery. This document provides a summary of the available information on this compound and presents generalized protocols for its potential derivatization and evaluation in a pharmaceutical development context, based on methodologies reported for structurally related compounds.

Introduction to this compound

This compound is a bicyclic organic molecule with the molecular formula C₁₀H₁₇NO.[1] Its structure features a five-membered lactam ring fused to a seven-membered cycloheptane ring at a spirocyclic center. This rigid, three-dimensional architecture makes it an attractive starting point for the synthesis of diverse chemical libraries for drug screening. Spirocyclic scaffolds are of particular interest in medicinal chemistry as they can offer improved physicochemical properties, such as increased solubility and metabolic stability, and can present novel exit vectors for substituent groups to explore chemical space.

While detailed biological data for this compound is scarce, its availability as a building block from commercial suppliers suggests its utility in synthetic and medicinal chemistry research. The focus of current research appears to be on the synthesis and evaluation of derivatives of various azaspirocyclic cores.

Potential Therapeutic Applications of Azaspiro Scaffolds

Although specific data for this compound is limited, research on other azaspiro compounds highlights several potential therapeutic areas where its derivatives could be active:

  • Antiviral Activity: Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown inhibitory activity against human coronavirus 229E. This suggests that azaspiro scaffolds could be explored for the development of novel antiviral agents.

  • Anticancer Activity: Various spiro-indolinone and other azaspiro derivatives have been investigated for their anticancer properties. These compounds can act through different mechanisms, including the inhibition of protein-protein interactions crucial for tumor cell survival.

  • Central Nervous System (CNS) Disorders: N-phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-diones have been synthesized and evaluated for their anticonvulsant properties. This indicates the potential of azaspiro compounds in the development of therapies for neurological disorders.

General Experimental Protocols

The following are generalized protocols for the derivatization and biological evaluation of a scaffold like this compound, based on common practices in medicinal chemistry.

General Workflow for Derivatization and Screening

The following diagram illustrates a typical workflow for exploring the therapeutic potential of a novel chemical scaffold.

G General Workflow for Scaffold Derivatization and Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Scaffold This compound Scaffold Derivatization Derivatization (e.g., N-alkylation, condensation) Scaffold->Derivatization Library Library of Analogs Derivatization->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val SAR Structure-Activity Relationship (SAR) Studies Hit_Val->SAR ADMET ADMET Profiling Hit_Val->ADMET Lead_Opt Lead Optimization SAR->Lead_Opt ADMET->Lead_Opt Preclinical Preclinical Lead_Opt->Preclinical Preclinical Candidate

Caption: General workflow from scaffold to preclinical candidate.

Protocol for N-Alkylation of this compound

This protocol describes a general method for introducing substituents at the nitrogen atom of the lactam ring, a common first step in creating a library of analogs.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated derivative.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the general cytotoxicity of newly synthesized compounds against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized this compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Hypothetical Signaling Pathway Modulation

Given the reported anticancer activities of related azaspiro compounds, derivatives of this compound could potentially modulate signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism of action where a derivative inhibits a key kinase in a cancer-related pathway.

G Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Azaspiro Derivative Inhibitor->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway.

Summary of Physicochemical Properties

The following table summarizes the computed physicochemical properties of the parent scaffold, this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₇NOPubChem[1]
Molecular Weight167.25 g/mol PubChem[1]
XLogP31.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count0PubChem

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. While direct evidence of its biological activity is lacking in the current literature, the broader family of azaspiro compounds has demonstrated significant potential in various disease areas. The generalized protocols provided herein offer a starting point for researchers to synthesize and evaluate novel derivatives of this scaffold. Further investigation is warranted to unlock the full potential of this compound and its analogs in pharmaceutical development.

References

Application Notes and Protocols for 2-Azaspiro[4.6]undecan-3-one and its Structural Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azaspiro[4.6]undecan-3-one is a spirocyclic γ-lactam, a structural motif of increasing interest in medicinal chemistry and organic synthesis. While detailed experimental protocols and extensive application data for this compound as a specific building block are not widely documented in publicly available scientific literature, its core structure is representative of the broader class of spiro-γ-lactams which are prevalent in a variety of bioactive molecules.[1][2][3] This document provides an overview of the potential applications of this compound based on the known reactivity of related spirocyclic lactams and offers generalized experimental protocols that can serve as a starting point for its utilization in synthetic chemistry.

Introduction to this compound

This compound belongs to the family of spiro-γ-lactams, which are characterized by a five-membered lactam ring fused at a quaternary carbon to another carbocyclic ring.[1] This rigid, three-dimensional structure is a desirable feature in drug design as it can provide precise spatial orientation of substituents, potentially leading to enhanced binding affinity and selectivity for biological targets.

Compound Properties:

PropertyValue
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
CAS Number 134617-89-3
Appearance Not widely reported, likely a solid
Solubility Expected to be soluble in polar organic solvents

Synthetic Potential and Key Reactions

As a building block, this compound offers several reactive sites for chemical modification. The secondary amine within the lactam ring is a primary site for functionalization, and the carbonyl group can also undergo various chemical transformations.

N-Functionalization Reactions

The nitrogen atom of the lactam can be readily functionalized through alkylation, arylation, acylation, and other coupling reactions. These modifications are crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.

Carbonyl Group Chemistry

The lactam carbonyl group can potentially undergo reduction or participate in condensation reactions, although these transformations might require harsh conditions that could compromise the integrity of the spirocyclic core.

Alpha-Carbon Functionalization

The carbon atom alpha to the carbonyl group can be a site for enolate formation and subsequent alkylation or other electrophilic additions, allowing for the introduction of additional diversity.

Experimental Protocols (General Procedures)

The following protocols are generalized procedures for reactions commonly performed on γ-lactams and should be adapted and optimized for this compound.

General Protocol for N-Alkylation

This protocol describes a typical procedure for the N-alkylation of a secondary lactam using a base and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Hypothetical Quantitative Data for N-Benzylation:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF0 to rt4>85 (expected)
2K₂CO₃DMF6012>70 (expected)

Note: This data is hypothetical and serves as a target for optimization.

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for utilizing a spirocyclic building block like this compound in a drug discovery context.

G General Workflow for Spirocyclic Building Blocks in Drug Discovery cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Lead Development A This compound (Building Block) B N-Functionalization (Alkylation, Arylation, etc.) A->B Primary Derivatization C Other Modifications (e.g., alpha-Carbon Chemistry) A->C Further Scaffolding D Library of Analogs B->D C->D E Biological Screening (e.g., Enzyme Assays, Cell-based Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G Hit Identification F->G H Lead Optimization (ADME/Tox Profiling) G->H H->B Iterative Synthesis I Preclinical Candidate H->I

Caption: Workflow for spiro-lactam drug discovery.

Applications in Medicinal Chemistry

Spiro-γ-lactam cores are found in a number of biologically active compounds, exhibiting a range of therapeutic effects. While specific examples derived directly from this compound are scarce, the broader class of spiro-γ-lactams has been investigated for:

  • Antimicrobial activity: Some spiro-lactams have shown promising results against various pathogens.[3]

  • Anticancer properties: The rigid spirocyclic framework can be used to design potent and selective enzyme inhibitors or receptor antagonists for cancer therapy.

  • Central Nervous System (CNS) activity: The three-dimensional nature of these scaffolds makes them attractive for targeting CNS receptors and enzymes.

The synthesis and derivatization of this compound could lead to the discovery of novel therapeutic agents in these and other disease areas.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for organic synthesis and drug discovery. The general reactivity of its γ-lactam core suggests that it can be readily incorporated into diverse molecular scaffolds. The protocols and workflows presented here, based on established chemistry of related compounds, provide a foundation for researchers to begin exploring the synthetic utility of this spirocycle. Further investigation is warranted to fully elucidate its reaction scope and potential for generating novel bioactive molecules.

References

Application Notes and Protocols for 2-Azaspiro[4.6]undecan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 2-Azaspiro[4.6]undecan-3-one derivatives. This class of spirocyclic lactams holds significant promise in medicinal chemistry, with potential applications as anticonvulsant and enzyme inhibitory agents. The following sections detail synthetic methodologies, experimental protocols, and a summary of reported biological activities.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be achieved through several synthetic strategies. A key and efficient method involves the Schmidt reaction on a corresponding spirocyclic ketone precursor, spiro[4.6]undecan-2-one. This reaction facilitates a ring expansion to form the desired lactam.

A plausible synthetic workflow is outlined below:

SynthesisWorkflow cluster_0 Starting Material Preparation cluster_1 Core Scaffold Synthesis cluster_2 Derivatization start Commercially Available Starting Materials spiro_ketone Spiro[4.6]undecan-2-one start->spiro_ketone Multi-step Synthesis schmidt Schmidt Reaction spiro_ketone->schmidt lactam This compound schmidt->lactam Ring Expansion derivatization N-Alkylation / N-Arylation lactam->derivatization derivatives This compound Derivatives derivatization->derivatives BiologicalEvaluation cluster_0 Initial Screening cluster_1 Hit Identification & Potency cluster_2 Mechanism of Action Studies library Compound Library of This compound Derivatives anticonvulsant_screen Anticonvulsant Screening (MES, scPTZ tests) library->anticonvulsant_screen active_compounds Active Compounds anticonvulsant_screen->active_compounds ed50 ED50 Determination active_compounds->ed50 potent_hits Potent Hits ed50->potent_hits moa Mechanism of Action Studies (e.g., GABA-A Receptor Binding Assay) potent_hits->moa SignalingPathway cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron gaba GABA gaba_receptor GABA-A Receptor gaba->gaba_receptor Binds to cl_influx Increased Cl⁻ Influx gaba_receptor->cl_influx azaspiro This compound Derivative azaspiro->gaba_receptor Allosteric Modulation hyperpolarization Hyperpolarization of Neuronal Membrane cl_influx->hyperpolarization inhibition Inhibition of Action Potential Firing hyperpolarization->inhibition

Application Notes and Protocols for Determining the Bioactivity of Spiro-lactams In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiro-lactams are a fascinating class of heterocyclic compounds characterized by a lactam ring attached to another ring system through a common spiro-carbon atom. This unique three-dimensional architecture has garnered significant attention in medicinal chemistry, as it provides a rigid scaffold for designing novel therapeutic agents.[1][2] Spiro-lactam derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[3]

These application notes provide detailed protocols for key in vitro assays to evaluate the bioactivity of newly synthesized spiro-lactam compounds. The protocols are intended to guide researchers in the initial screening and characterization of these molecules.

Application Note 1: Anticancer Bioactivity Assessment

A primary focus in the study of spiro-lactams is their potential as anticancer agents.[4][5] In vitro assays are the first step in identifying promising compounds that can modulate cancer cell growth and survival. The most common initial assay is the evaluation of cytotoxicity against various cancer cell lines. Mechanistic studies often follow to determine how these compounds exert their effects, with some spiro-lactams shown to interfere with critical cellular pathways like the DNA damage response.[6][7][8]

Signaling Pathway: DNA Damage Response Inhibition

Some spiro-compounds have been found to impair the DNA damage response (DDR), particularly the repair of double-strand breaks (DSBs), making cancer cells more susceptible to apoptosis.[6][7] This can sensitize cancer cells to chemotherapy.[8] The diagram below illustrates a simplified overview of this inhibitory action.

cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break (DSB) DDR_Proteins DDR Sensor Proteins (e.g., ATM/ATR) DNA_Damage->DDR_Proteins activates Repair_Proteins Repair Proteins (e.g., RAD51, BRCA1) DDR_Proteins->Repair_Proteins recruits Repair_Proteins->DNA_Damage repairs Apoptosis Apoptosis Repair_Proteins->Apoptosis inhibition leads to Cell_Survival Cell Survival & Proliferation Repair_Proteins->Cell_Survival leads to Spiro Spiro-lactam Compound Spiro->Repair_Proteins inhibits recruitment cluster_workflow MTT Assay Workflow cluster_principle Principle A 1. Seed Cells in 96-well plate B 2. Add Spiro-lactam (serial dilutions) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H LiveCell Live Cell Formazan Formazan (Purple) LiveCell->Formazan Mitochondrial Dehydrogenase MTT MTT (Yellow) cluster_cell Bacterial Cell Cell_Wall Cell Wall Synthesis Cell_Death Inhibition of Growth / Cell Death Cell_Wall->Cell_Death Protein_Synth Protein Synthesis (Ribosome) Protein_Synth->Cell_Death DNA_Rep DNA Replication & Repair DNA_Rep->Cell_Death Spiro Spiro-lactam Compound Spiro->Cell_Wall inhibits Spiro->Protein_Synth inhibits Spiro->DNA_Rep inhibits cluster_0 Inflammatory Signaling Cascade LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage activates iNOS iNOS Expression Macrophage->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO leads to Inflammation Inflammation NO->Inflammation promotes Spiro Spiro-lactam Compound Spiro->iNOS inhibits

References

Application Notes and Protocols for the Spectroscopic Analysis of 2-Azaspiro[4.6]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic characterization of 2-Azaspiro[4.6]undecan-3-one, a spiro-lactam of interest in medicinal chemistry and drug development. The following sections detail the expected spectroscopic data (NMR, IR, MS) and provide standardized protocols for data acquisition.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₇NO Molecular Weight: 167.25 g/mol CAS Number: 134617-89-3

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural features and comparison with closely related spiro-γ-lactam analogues.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Description Chemical Shift (δ) ppm Description
~ 6.0 - 7.5br s, 1H (N-H)~ 175 - 178C=O (Amide Carbonyl)
~ 3.2 - 3.4t, 2H (CH₂-N)~ 55 - 60Spiro Carbon (C)
~ 2.2 - 2.4t, 2H (CH₂-C=O)~ 40 - 45CH₂-N
~ 1.4 - 1.8m, 12H (Cycloheptane CH₂)~ 35 - 40CH₂-C=O
~ 25 - 35Cycloheptane CH₂

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 2: Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~ 3200Strong, BroadN-H Stretch (Amide)
~ 2920, 2850StrongC-H Stretch (Aliphatic)
~ 1680StrongC=O Stretch (γ-Lactam)
~ 1460MediumC-H Bend (CH₂)
~ 1250MediumC-N Stretch
Table 3: Expected Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/z Relative Abundance Proposed Fragment Ion
167Moderate[M]⁺ (Molecular Ion)
138Moderate[M - C₂H₅]⁺
124Low[M - C₃H₇]⁺
110Low[M - C₄H₉]⁺
98High[M - C₅H₁₁]⁺ (Loss of cycloheptyl side chain)
84Moderate[C₅H₆NO]⁺
56High[C₃H₆N]⁺

Note: Fragmentation patterns can be complex and may vary with the ionization technique and energy.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

    • Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, coupling constants, and integration to assign the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer with a sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[1]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of a blank KBr pellet or empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Identify and label the major absorption bands.

    • Correlate the observed absorption bands with known functional group frequencies to confirm the presence of amide and aliphatic moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample (~1 mg)

  • Suitable volatile solvent (e.g., methanol or dichloromethane)

  • Mass Spectrometer (e.g., GC-MS with an EI source)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent to make a dilute solution.

  • Instrument Setup:

    • Set the mass spectrometer to operate in Electron Ionization (EI) mode.[2][3]

    • Set the electron energy to 70 eV.[3]

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source. For GC-MS, inject the sample solution into the gas chromatograph, which will separate the compound before it enters the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern by identifying the major fragment ions.

    • Propose fragmentation pathways consistent with the structure of a cyclic amide. A common fragmentation for amides is the cleavage of the N-CO bond.[4][5]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Logical_Relationship cluster_input Input cluster_methods Analytical Methods cluster_output Output Data cluster_final Confirmation Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure_Info Structural Connectivity NMR->Structure_Info Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Final_Structure Verified Structure Structure_Info->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

References

Application Notes and Protocols for the Development of Spiro-Lactam Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of spiro-lactam compounds in the development of novel antimicrobial agents. This document covers the synthesis, characterization, and evaluation of the antimicrobial efficacy of this promising class of molecules.

Introduction to Spiro-Lactams as Antimicrobial Agents

Spiro-lactams, characterized by a spirocyclic ring system fused to a β-lactam or γ-lactam ring, have emerged as a versatile scaffold in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of the spirocyclic moiety offer unique opportunities for designing compounds with enhanced biological activity and specificity. While β-lactams are renowned for their antibacterial properties, primarily through the inhibition of bacterial cell wall synthesis, recent research has unveiled the potential of spiro-lactams as broad-spectrum antimicrobial agents with activity against viruses, parasites, and bacteria.[1][2][3][4]

Notably, certain spiro-β-lactam derivatives have demonstrated potent activity against Human Immunodeficiency Virus (HIV) and the Plasmodium species responsible for malaria.[5][6] The lead compound, BSS-730A, for instance, inhibits HIV-1 and HIV-2 replication at nanomolar concentrations and is also effective against both the hepatic and erythrocytic stages of Plasmodium falciparum infection.[5][7] The mechanism of action for this dual activity is thought to be complex and may involve host-directed pathways, potentially affecting all stages of the HIV replicative cycle.[1][5]

Quantitative Antimicrobial Activity of Spiro-Lactam Derivatives

The following tables summarize the in vitro antimicrobial activity of selected spiro-lactam derivatives from recent studies. This data highlights the potential of this compound class against a range of pathogens.

Table 1: Anti-HIV and Antiplasmodial Activity of Spiro-β-Lactam Derivatives

Compound IDTarget OrganismAssayIC50 (µM)Reference
BSS-730AHIV-1Replication Assay0.013 ± 0.00959[5]
BSS-730AHIV-2Replication Assay0.008[7]
BSS-730AP. berghei (hepatic)Infection Assay0.55 ± 0.14[5]
BSS-730AP. falciparum (erythrocytic)Infection Assay0.43 ± 0.04[5]
Derivative 9iHIV-1Replication Assay0.015[8]
Derivative 9nHIV-1Replication Assay0.017[8]
Derivative 12aHIV-2Replication Assay0.011[9]
Derivative 14aHIV-2Replication Assay0.013[9]

Table 2: Antibacterial Activity of Spiro-Lactam Derivatives (Minimum Inhibitory Concentration - MIC)

Compound ClassDerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
Spiro-4H-pyran5d Staphylococcus aureus---[10]
Streptococcus pyogenes---[10]
Spiro-thiadiazoline4b Staphylococcus aureus>31.25Escherichia coli>31.25[8]
Enterococcus faecalis>31.25Pseudomonas aeruginosa>31.25[8]
Spiro-pyrrolidineVariousStaphylococcus aureusGood activityProteus mirabilisGood activity[11]
Proteus vulgarisGood activity[11]
Salmonella typhiGood activity[11]

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of spiro-lactam antimicrobial activity.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of a synthetic compound against bacterial strains.[12][13][14]

Materials:

  • 96-well sterile microtiter plates

  • Test spiro-lactam compound

  • Standard antibiotic (e.g., ciprofloxacin, ampicillin) as a positive control

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test spiro-lactam in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a concentration gradient.

  • Inoculum Preparation:

    • From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate compound dilution into each well of a new 96-well plate.

    • Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well, resulting in a total volume of 100 µL per well.

    • Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the spiro-lactam compound that completely inhibits visible bacterial growth. The growth control well should be turbid, and the sterility control well should be clear.

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.[2][15][16]

Materials:

  • Sterile Petri dishes (90 mm)

  • Mueller-Hinton Agar (MHA)

  • Test spiro-lactam compound

  • Standard antibiotic solution

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette and sterile tips

  • Incubator (37°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.

    • Allow the plate to dry for 5-15 minutes.

  • Creation of Wells:

    • Use a sterile cork borer to punch uniform wells into the agar.

  • Application of Compound:

    • Pipette a fixed volume (e.g., 50-100 µL) of the test spiro-lactam solution (at a known concentration) into a designated well.

    • Add the standard antibiotic solution to another well as a positive control, and the solvent used to dissolve the compound as a negative control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Spiro-Lactam Antimicrobial Agent Development

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel spiro-lactam antimicrobial agents.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization a Design of Spiro-Lactam Analogs b Chemical Synthesis a->b c Purification & Structural Elucidation (NMR, MS, X-ray) b->c d Primary Antimicrobial Screening (e.g., Agar Well Diffusion) c->d e Determination of MIC/IC50 (Broth Microdilution) d->e f Cytotoxicity Assays e->f g Target Identification (e.g., Enzyme Inhibition Assays) f->g h Time-of-Addition Studies (for antiviral) g->h i Resistance Development Studies h->i j Structure-Activity Relationship (SAR) Analysis i->j k In Silico Modeling j->k l Synthesis of Optimized Analogs k->l l->b Iterative Refinement

Caption: A generalized workflow for the development of spiro-lactam antimicrobial agents.

Proposed Host-Directed Mechanism of Action for Anti-HIV Spiro-β-Lactams

The following diagram depicts a conceptual model for the host-directed mechanism of action proposed for spiro-β-lactams like BSS-730A against HIV, based on evidence suggesting interference with multiple stages of the viral life cycle.[1][5]

G cluster_1 Spiro-β-Lactam Action entry Viral Entry rt Reverse Transcription entry->rt integration Integration rt->integration transcription Transcription & Translation integration->transcription assembly Viral Assembly & Budding transcription->assembly spiro Spiro-β-Lactam (e.g., BSS-730A) spiro->entry Inhibition spiro->rt Inhibition spiro->integration Inhibition spiro->transcription Inhibition spiro->assembly Inhibition

Caption: Proposed multi-stage inhibition of the HIV life cycle by host-directed spiro-β-lactams.

Classical Mechanism of Action of β-Lactams Against Bacteria

This diagram illustrates the well-established mechanism of action of β-lactam antibiotics, which is also relevant to antibacterial spiro-β-lactams.[4][17]

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 β-Lactam Action pbp Penicillin-Binding Protein (Transpeptidase) cw Cross-linked Peptidoglycan (Cell Wall) pbp->cw no_cw Weakened Cell Wall pbp->no_cw Inhibition of Cross-linking pg Peptidoglycan Precursors pg->pbp bl Spiro-β-Lactam bl->pbp Acylation & Inactivation lysis Cell Lysis no_cw->lysis Leads to

Caption: Inhibition of bacterial cell wall synthesis by spiro-β-lactams.

References

Application Notes and Protocols: 2-Azaspiro[4.6]undecan-3-one in the Design of Novel Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 2-azaspiro[4.6]undecan-3-one scaffold in the design of novel antiviral therapeutics. While direct antiviral data for this specific scaffold is emerging, this document leverages findings from structurally related spirocyclic lactams to illustrate its potential applications and provides detailed protocols for its synthesis and evaluation.

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional conformations, which can lead to enhanced target affinity and improved pharmacokinetic profiles. The this compound core, featuring a pyrrolidinone ring fused to a cycloheptane ring, presents a novel and versatile framework for the development of antiviral agents. This scaffold offers opportunities for stereocontrolled diversification, enabling the exploration of chemical space to identify potent and selective viral inhibitors.

Rationale for Antiviral Drug Design

The design of antiviral agents based on the this compound scaffold is predicated on the proven success of other spirocyclic lactams in inhibiting a range of viruses. These related compounds have demonstrated activity against HIV, coronaviruses, and influenza viruses, suggesting that the spirocyclic motif can effectively interact with various viral targets. The cycloheptane ring of the this compound scaffold allows for the introduction of diverse substituents to modulate lipophilicity, target binding, and other ADME (absorption, distribution, metabolism, and excretion) properties.

Data Presentation

The following tables summarize the antiviral activity of structurally related spirocyclic compounds, providing a benchmark for the potential efficacy of novel this compound derivatives.

Table 1: Antiviral Activity of Spiro-β-lactam Derivatives against HIV

Compound IDVirusIC50 (µM)CC50 (µM)Selectivity Index (SI)
BSS-730AHIV-10.014>100>7143
BSS-730AHIV-20.008>100>12500
12aHIV-10.019>100>5263
12aHIV-20.011>100>9091
14aHIV-20.013>100>7692
9nHIV-20.016>100>6250

Data sourced from studies on spiro-penicillanates, a class of spiro-β-lactams.

Table 2: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against Human Coronavirus 229E [1][2][3][4]

Compound IDVirusEC50 (µM)MCC (µM)
7mHCoV-229E>100>100
7nHCoV-229E>100>100
8kHCoV-229E28 ± 0>100
8lHCoV-229E18 ± 5≥100
8mHCoV-229E8.1 ± 2.2100
8nHCoV-229E5.5 ± 0.7≥100
8pHCoV-229E6.1 ± 0.250
K22 (Control)HCoV-229E3.3 ± 1.050

EC50: 50% effective concentration; MCC: Minimum cytotoxic concentration.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Azaspiro[4.6]undec-7-ene Derivatives

This protocol is adapted from a method for a structurally related compound and can serve as a starting point for the synthesis of this compound derivatives.

Materials:

  • N-Tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ol

  • Diethylzinc

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Iron(III) chloride (FeCl3)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cyclopropanation: To a solution of N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ol in anhydrous DCM at 0 °C, add diethylzinc followed by diiodomethane. Stir the reaction mixture at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Ring Expansion/Cyclization/Chlorination: Dissolve the crude product in anhydrous DCM and add FeCl3. Stir the mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction with water and extract with DCM.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel column chromatography to yield the 2-azaspiro[4.6]undec-7-ene derivative.

Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)[5]

This protocol is a general method for evaluating the antiviral efficacy of test compounds.[5]

Materials:

  • Vero 76 cells (or other appropriate host cell line)

  • Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS)

  • Antiviral assay medium (MEM with 2% FBS and 50 µg/mL gentamicin)

  • Test compounds dissolved in DMSO

  • Virus stock of known titer

  • Positive control antiviral drug

  • 96-well microplates

  • Neutral red stain

  • Spectrophotometer

Procedure:

  • Cell Seeding: Prepare confluent monolayers of Vero 76 cells in 96-well microplates the day before the assay.[5]

  • Compound Preparation: Prepare serial half-log10 dilutions of the test compounds in the antiviral assay medium, typically starting from 32 µM.[5]

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted test compounds to triplicate wells for infected cultures and duplicate wells for uninfected toxicity controls.[5]

    • Include virus control (infected, untreated) and cell control (uninfected, untreated) wells on each plate.[5]

    • Inoculate the infected wells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until >80% cytopathic effect (CPE) is observed in the virus control wells.[5]

  • Cell Viability Measurement:

    • Remove the medium and stain the cells with neutral red.

    • After incubation, extract the dye and measure the absorbance at 540 nm using a spectrophotometer.[5]

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) using regression analysis.[5]

    • Determine the selectivity index (SI) as the ratio of CC50 to EC50.[5]

Visualizations

The following diagrams illustrate key concepts in the design and evaluation of antiviral drugs based on the this compound scaffold.

Antiviral_Drug_Design_Workflow cluster_0 Scaffold Selection & Design cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation Scaffold This compound Library Derivative Library Design Scaffold->Library Synthesis Chemical Synthesis Library->Synthesis Purification Purification & Characterization Synthesis->Purification Antiviral Antiviral Screening Purification->Antiviral Toxicity Cytotoxicity Assays Purification->Toxicity SAR Structure-Activity Relationship Antiviral->SAR Toxicity->SAR SAR->Library

Caption: Workflow for the design and development of antiviral agents.

Viral_Life_Cycle_Targets Virus Free Virus Attachment 1. Attachment & Entry Virus->Attachment Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Progeny Progeny Virus Release->Progeny Inhibitor Spirocyclic Inhibitor Inhibitor->Attachment Inhibitor->Replication

Caption: Potential targets in the viral life cycle for spirocyclic inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiviral drugs. By leveraging established synthetic methodologies and antiviral screening protocols, researchers can explore the chemical space around this core structure to identify compounds with potent and broad-spectrum antiviral activity. The data from related spirocyclic systems provide a strong rationale for pursuing this scaffold in the ongoing search for new and effective antiviral therapies.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Spiro-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of spiro-lactams utilizing 1,3-dipolar cycloaddition reactions. This powerful strategy offers an efficient and atom-economical route to construct complex spirocyclic frameworks, which are significant motifs in medicinal chemistry and drug discovery. The protocols and data presented herein are compiled from recent scientific literature to aid in the practical application of these methods.

Introduction

Spiro-lactams, particularly those incorporating oxindole moieties, are privileged scaffolds in drug development, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of these complex molecules, allowing for the stereocontrolled formation of multiple C-C and C-N bonds in a single step.[2] This approach typically involves the reaction of a 1,3-dipole, such as an azomethine ylide or a nitrone, with a dipolarophile, often an exocyclic α,β-unsaturated lactam derivative. The resulting cycloadducts are highly functionalized spiro-heterocycles with significant three-dimensionality, a desirable feature for potent and selective biological inhibitors.[1][3]

Core Concepts and Mechanisms

The fundamental principle of this synthetic approach is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. The regioselectivity and stereoselectivity of the reaction are key considerations and can be influenced by the nature of the reactants, catalysts, and reaction conditions.

Azomethine Ylide Cycloaddition

Azomethine ylides are commonly generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, such as isatin. These ylides then react with a suitable dipolarophile to yield spiro-pyrrolidinyl lactams. The use of chiral catalysts can facilitate asymmetric induction, leading to enantioenriched products.

Nitrone Cycloaddition

Nitrones, which can be synthesized from the oxidation of N-substituted hydroxylamines or the condensation of aldehydes with hydroxylamines, serve as another important class of 1,3-dipoles. Their cycloaddition with α,β-unsaturated lactams produces spiro-isoxazolidinyl lactams. These products can be further transformed, for instance, by reductive N-O bond cleavage, to access valuable 1,3-amino alcohols.[4]

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various studies on the 1,3-dipolar cycloaddition for spiro-lactam synthesis, providing a comparative overview of different reaction systems.

Table 1: Azomethine Ylide Cycloaddition for Spirooxindole-Pyrrolidine Synthesis

EntryIsatin Derivativeα-Amino AcidDipolarophileCatalyst/SolventTime (h)Yield (%)d.r.Ref.
1IsatinSarcosine(E)-2-oxoindolino-3-ylidene acetophenone[bmim][BF4]189Regioselective[5]
2Substituted IsatinsL-phenylalanine(E)-2-oxoindolino-3-ylidene acetophenone[bmim][BF4]1.5-270-77High Regioselectivity[5]
3IsatinL-prolineDicarbonyl compoundsNot specifiedNot specifiedHighHigh Stereo- and Regioselectivity[1]
4Isatinsα-Amino acids1,4-enedione derivativesEtOH or MeOH476-95>99:1[6]

Table 2: Asymmetric Nitrone Cycloaddition for Chiral Spiro-Pyrazoline-Oxindole Synthesis

Entry3-Alkenyl-oxindoleNitrile Imine PrecursorChiral CatalystSolventTemp (°C)Yield (%)ee (%)Ref.
1Various substitutedVarious hydrazonoyl chloridesMg(ClO4)2-N,N'-dioxide complexNot specifiedNot specifiedup to 98up to 99[7]

Table 3: Asymmetric Cycloaddition of Diazoacetates with α-Methylene Lactams

Entryα-Methylene LactamDiazoacetateChiral Ligand/Lewis AcidSolventTime (h)Yield (%)ee (%)Ref.
1N-Cbz-δ-valerolactamEthyl diazoacetateChiral BOX/MgI2Not specifiedNot specified9189[8][9]
2N-Cbz-ε-caprolactamEthyl diazoacetateChiral BOX/MgI2Not specifiedNot specified7289[8][9]
3N-Fmoc-δ-valerolactamEthyl diazoacetateChiral BOX/MgI2Not specifiedNot specified8588[8][9]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should refer to the specific publications for detailed procedures and safety precautions.

Protocol 1: General Procedure for Azomethine Ylide Cycloaddition to Synthesize Spirooxindole-Pyrrolidines

Materials:

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., sarcosine, L-proline) (1.2 mmol)

  • Dipolarophile (e.g., (E)-cinnamaldehyde) (1.0 mmol)

  • Solvent (e.g., Methanol, Ethanol, or an ionic liquid like [bmim]Br) (5 mL)

Procedure:

  • To a round-bottom flask, add the isatin derivative, α-amino acid, and the dipolarophile.

  • Add the solvent and stir the mixture at the specified temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: General Procedure for Asymmetric 1,3-Dipolar Cycloaddition of Nitrones to 3-Alkenyl-Oxindoles

Materials:

  • 3-Alkenyl-oxindole (0.2 mmol)

  • Hydrazonoyl chloride (nitrile imine precursor) (0.24 mmol)

  • Chiral Mg(ClO4)2-N,N'-dioxide ligand complex (10 mol%)

  • 4Å Molecular Sieves (100 mg)

  • Solvent (e.g., Dichloromethane) (2.0 mL)

  • Base (e.g., Triethylamine) (0.3 mmol)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chiral Mg(ClO4)2-N,N'-dioxide ligand complex and 4Å molecular sieves.

  • Add the 3-alkenyl-oxindole and the solvent. Stir the mixture at the specified temperature for 30 minutes.

  • Add the hydrazonoyl chloride and then slowly add the base over a period of time.

  • Allow the reaction to stir until completion, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the 1,3-dipolar cycloaddition for spiro-lactam synthesis.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Dipole 1,3-Dipole (e.g., Azomethine Ylide, Nitrone) TransitionState [3+2] Cycloaddition Transition State Dipole->TransitionState Dipolarophile Dipolarophile (e.g., α,β-Unsaturated Lactam) Dipolarophile->TransitionState SpiroLactam Spiro-Lactam Cycloadduct TransitionState->SpiroLactam Stereoselective Bond Formation

Caption: General mechanism of 1,3-dipolar cycloaddition for spiro-lactam synthesis.

Experimental_Workflow Reactants 1. Mix Reactants (Dipole Precursor, Dipolarophile, Catalyst) Reaction 2. Reaction (Solvent, Temp, Time) Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Workup 4. Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, HRMS, HPLC) Purification->Analysis

Caption: A typical experimental workflow for spiro-lactam synthesis via 1,3-dipolar cycloaddition.

MDM2_p53_Inhibition MDM2 MDM2 p53 p53 MDM2->p53 Binds and Promotes Degradation Apoptosis Apoptosis (Cell Death) p53->Apoptosis Induces SpiroLactam Spiro-Lactam (e.g., Spirooxindole) SpiroLactam->MDM2 Inhibits Interaction

Caption: Proposed mechanism of action for spiro-lactam inhibitors of the MDM2-p53 interaction.[1]

References

Characterization of Novel 1-Thia-4-azaspiro[4.6]undecan-3-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of novel 1-thia-4-azaspiro[4.6]undecan-3-one derivatives. This class of heterocyclic compounds is of growing interest in medicinal chemistry due to its potential therapeutic applications, including antiviral and anticancer activities observed in structurally related scaffolds.

Application Notes

Derivatives of the 1-thia-4-azaspiro[4.6]undecane scaffold are valuable synthons in drug discovery. While extensive biological data on this specific ring system is still emerging, research on analogous 1-thia-4-azaspiro[4.5]decan-3-ones has revealed promising antiviral activity against human coronavirus 229E.[1][2] Furthermore, other related spiro-thiazolidinone compounds have been investigated as dual inhibitors of EGFR and BRAFV600E, suggesting potential applications in oncology.[3]

The protocols outlined below describe a general methodology for the synthesis and characterization of these compounds, providing a framework for further investigation into their biological properties. The provided data for a synthesized N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl)-2-phenoxyacetamide serves as a direct example for this specific scaffold.[4]

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the characterization data for a representative 1-thia-4-azaspiro[4.6]undecan-3-one derivative.[4]

Compound IDSystematic NameYield (%)Melting Point (°C)IR (KBr, cm⁻¹)¹H-NMR (DMSO-d₆, 500 MHz) δ (ppm)
7g N-(3-Oxo-1-thia-4-azaspiro[4.6]undec-4-yl)-2-phenoxyacetamide60115–1193462, 3236 (N-H), 1726 (C=O), 1681 (NHC=O)1.32–1.43 (4H, m, C₈,₉-H), 1.43–1.68 (4H, m, C₇,₁₀-H), 1.87 (2H, dd, J = 14.5 Hz, 8 Hz, C₆/₁₁-H), 1.99 (2H, broad dd, J = 14.5 Hz, 8 Hz, C₆/₁₁-H), 3.57 (2H, s, C₂-H), 4.70 (2H, s, OCH₂), 6.96–7.01 (3H, m, phenyl C₂,₄,₆-H), 7.29–7.33 (2H, m, phenyl C₃,₅-H), 10.33 (1H, s, NH)
Biological Activity of Structurally Related Compounds

The following table presents the antiviral activity of closely related 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus 229E, providing a basis for potential screening of the [4.6]undecan analogs.[1][2]

Compound IDEC₅₀ (µM) vs. HCoV-229EMCC (µM) in HEL cells
8k 28 ± 8≥100
8l 18 ± 5≥100
8m 8.1 ± 2.2100
8n 5.5 ± 0.7≥100
8p 6.1 ± 0.250
K22 (Control) 3.3 ± 1.050

EC₅₀: 50% effective concentration. MCC: Minimum cytotoxic concentration.

Experimental Protocols

Protocol 1: Synthesis of 1-Thia-4-azaspiro[4.6]undecan-3-one Derivatives

This protocol describes a one-pot, three-component reaction, a common and efficient method for synthesizing the 1-thia-4-azaspiro-alkan-3-one scaffold.[5]

Materials:

  • Cycloheptanone

  • Appropriate primary amine or hydrazine derivative

  • Thioglycolic acid

  • Dry benzene or toluene

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus (optional)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of cycloheptanone (1 equivalent) in dry benzene or toluene, add the desired amine or hydrazine derivative (1 equivalent).

  • Reflux the mixture, with azeotropic removal of water, for 2-4 hours to form the Schiff base intermediate.

  • Cool the reaction mixture to room temperature and add thioglycolic acid (1.1 equivalents) dropwise.

  • Reflux the mixture for an additional 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

Protocol 2: Structural Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to confirm the structure and assign all proton and carbon signals.

2. Mass Spectrometry (MS):

  • Analyze the compound using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., ESI, APCI) to confirm the molecular weight and elemental composition.

3. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid compound using a KBr pellet or of a thin film on a salt plate.

  • Identify characteristic absorption bands for key functional groups, such as N-H, C=O (amide and lactam), and C-S bonds.

Protocol 3: In Vitro Antiviral Assay (Example: Anti-Coronavirus Activity)

This protocol is adapted from studies on related compounds and can be used to screen 1-thia-4-azaspiro[4.6]undecan-3-one derivatives for antiviral activity.[1]

Materials:

  • Human embryonic lung fibroblast (HEL) cells

  • Human coronavirus 229E (HCoV-229E)

  • Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed HEL cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cells and infect with HCoV-229E at a suitable multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

  • Monitor the cells daily for the appearance of a cytopathic effect (CPE) for 3-5 days.

  • Determine the 50% effective concentration (EC₅₀) by microscopic scoring of the CPE.

  • In parallel, assess the cytotoxicity of the compounds on uninfected cells to determine the minimum cytotoxic concentration (MCC).

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation start Cycloheptanone + Amine/Hydrazine schiff Schiff Base Formation (Reflux in Benzene) start->schiff add_thio Add Thioglycolic Acid schiff->add_thio cyclization Cyclization (Reflux) add_thio->cyclization product Crude Product cyclization->product purify Purification (Chromatography/ Recrystallization) product->purify char Structural Characterization (NMR, MS, IR) purify->char bio_assay Biological Assays (e.g., Antiviral, Anticancer) char->bio_assay

Caption: Workflow for Synthesis and Characterization.

Potential Signaling Pathway Inhibition: EGFR

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis STAT3->Apoptosis Pro-apoptotic (context-dependent) inhibitor 1-Thia-4-azaspiro Derivative inhibitor->EGFR Potential Inhibition EGF EGF EGF->EGFR BRAF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF RAS-independent in V600E MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Uncontrolled Proliferation) ERK->Proliferation inhibitor 1-Thia-4-azaspiro Derivative inhibitor->BRAF Potential Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Azaspiro[4.6]undecan-3-one Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of 2-Azaspiro[4.6]undecan-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Beckmann rearrangement of spiro[4.5]decan-1-one oxime and the Schmidt reaction of spiro[4.5]decan-1-one. Both reactions involve the insertion of a nitrogen atom into the carbocyclic ring of the spiro[4.5]decanone backbone to form the desired lactam.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route, reaction conditions, and purity of the starting materials. While specific yields for this exact molecule are not extensively reported in publicly available literature, yields for analogous spiro-lactam syntheses using the Beckmann rearrangement or Schmidt reaction can range from moderate to excellent (60-95%). Optimization of reaction parameters is crucial for achieving high yields.

Q3: What are the key starting materials for the synthesis?

A3: The primary starting material for both the Beckmann rearrangement and the Schmidt reaction is spiro[4.5]decan-1-one . For the Beckmann rearrangement, this ketone is first converted to spiro[4.5]decan-1-one oxime . For the Schmidt reaction, the ketone is reacted directly with a source of hydrazoic acid.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material (ketone or oxime) from the product (lactam). The spots can be visualized using an appropriate stain, such as potassium permanganate or iodine.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Beckmann Rearrangement: Incomplete oxime formation.Ensure the reaction between spiro[4.5]decan-1-one and hydroxylamine hydrochloride is complete. Check the pH of the reaction mixture; it should be weakly acidic to neutral for optimal oxime formation. Confirm oxime formation via TLC or ¹H NMR before proceeding with the rearrangement.
Beckmann Rearrangement: Inefficient rearrangement.The choice of acid catalyst is critical. Strong acids like sulfuric acid, polyphosphoric acid, or Eaton's reagent are commonly used. Ensure the acid is fresh and used in the correct stoichiometric amount. Reaction temperature and time are also key parameters; if the reaction is sluggish, consider a moderate increase in temperature or longer reaction time.
Schmidt Reaction: Inactive hydrazoic acid.Hydrazoic acid is typically generated in situ from sodium azide and a strong acid (e.g., sulfuric acid). Ensure the sodium azide is of high purity and the acid is added slowly at a low temperature to control the exothermic reaction and prevent decomposition of the hydrazoic acid.
Schmidt Reaction: Suboptimal reaction temperature.The Schmidt reaction is often performed at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions. If the yield is low, ensure proper temperature control is maintained throughout the addition of the azide.
General: Impure starting materials.Use purified spiro[4.5]decan-1-one. Impurities can interfere with the reaction and lead to the formation of byproducts.
General: Inefficient stirring.Ensure vigorous stirring, especially in heterogeneous mixtures, to promote efficient mixing of reactants.
Formation of Side Products
Side Product Potential Cause Mitigation Strategy
Beckmann Rearrangement: Beckmann fragmentation (formation of a nitrile).This can occur with substrates that can form a stable carbocation. Careful selection of the acid catalyst and reaction conditions can minimize this. Using milder reagents like cyanuric chloride with a co-catalyst might be beneficial.[1]
Schmidt Reaction: Tetrazole formation.This is a common side reaction when using hydrazoic acid. It can be minimized by controlling the reaction temperature and the concentration of hydrazoic acid.[2]
General: Polymerization or decomposition.This can be caused by excessively high temperatures or prolonged reaction times. Monitor the reaction closely and work up as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Beckmann Rearrangement

Step 1: Synthesis of spiro[4.5]decan-1-one oxime

  • To a solution of spiro[4.5]decan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain spiro[4.5]decan-1-one oxime. The product can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture.

Step 2: Beckmann Rearrangement

  • Slowly add spiro[4.5]decan-1-one oxime (1.0 eq) to a stirred solution of polyphosphoric acid or concentrated sulfuric acid at 0-10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70 °C for 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) while keeping the temperature low.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of this compound via Schmidt Reaction
  • To a stirred solution of spiro[4.5]decan-1-one (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add concentrated sulfuric acid at 0 °C.

  • Slowly add sodium azide (1.1-1.5 eq) portion-wise, maintaining the temperature between 0-10 °C. Caution: Hydrazoic acid is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Stir the reaction mixture at this temperature for 2-4 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Synthesis

Parameter Beckmann Rearrangement Schmidt Reaction
Starting Material spiro[4.5]decan-1-one oximespiro[4.5]decan-1-one
Key Reagents Strong acid (H₂SO₄, PPA)Hydrazoic acid (from NaN₃ + H₂SO₄)
Typical Yields Moderate to High (can be >80%)Moderate to High (can be >80%)
Reaction Temperature 50-70 °C0-10 °C
Key Side Reactions Beckmann fragmentationTetrazole formation
Safety Considerations Use of strong, corrosive acids.High risk: In situ generation of toxic and explosive hydrazoic acid. Requires stringent safety measures.

Visualizations

Synthesis_Workflow cluster_beckmann Beckmann Rearrangement cluster_schmidt Schmidt Reaction start_b Spiro[4.5]decan-1-one oxime Spiro[4.5]decan-1-one Oxime start_b->oxime NH₂OH·HCl, NaOAc rearrangement Acid-catalyzed Rearrangement oxime->rearrangement H₂SO₄ or PPA product_b This compound rearrangement->product_b start_s Spiro[4.5]decan-1-one reaction_s Reaction with Hydrazoic Acid start_s->reaction_s NaN₃, H₂SO₄ product_s This compound reaction_s->product_s Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low or No Product Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions impure_reagents Impure Reagents low_yield->impure_reagents suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions monitor_reaction Monitor reaction (TLC) incomplete_reaction->monitor_reaction optimize_catalyst Optimize catalyst/reagents side_reactions->optimize_catalyst purify_sm Purify starting materials impure_reagents->purify_sm adjust_temp_time Adjust temp/time suboptimal_conditions->adjust_temp_time

References

Technical Support Center: Purification of 2-Azaspiro[4.6]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Azaspiro[4.6]undecan-3-one. The following information is based on established purification techniques for related spiro lactam and polar heterocyclic compounds.

Troubleshooting Guide

Users may encounter several challenges during the purification of this compound. This guide addresses common issues in a question-and-answer format.

My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking on a TLC plate, especially for nitrogen-containing compounds like this compound, is often due to the interaction of the basic nitrogen with the acidic silica gel. This can lead to poor separation during column chromatography.

  • Solution: To mitigate this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. Common choices include triethylamine (Et3N) or ammonium hydroxide (NH4OH) at a concentration of 0.5% to 3%.

I am having difficulty finding a suitable solvent system for column chromatography. Where should I start?

For polar compounds like this compound, a polar solvent system is generally required. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for your compound on a TLC plate to ensure good separation on the column.

  • Recommended Starting Points for TLC Solvent Systems:

    • 5% Methanol in Dichloromethane

    • 10-50% Ethyl Acetate in Hexane[1]

    • For very polar impurities, consider a more polar system like 10% NH4OH in methanol, used as a 1-10% mixture in dichloromethane.[2]

My compound is not crystallizing, or it is "oiling out" during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a variety of factors, including the choice of solvent and the cooling rate.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using an appropriate solvent. For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective.[3] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solvent Mixtures: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common mixtures include heptane/ethyl acetate and methanol/water.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer. Rapid cooling can promote oiling out.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.

    • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, saturated solution to initiate crystallization.

I am losing a significant amount of my amide product during column chromatography. How can I improve my yield?

Loss of product on a silica gel column is a common issue with polar compounds, especially amides.

  • Potential Solutions:

    • Recrystallization as an Alternative: If your compound is relatively pure after the initial workup, recrystallization is often a better method for purification as it can lead to higher yields compared to chromatography.[3]

    • Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This can lead to better band separation.

    • Eluent Polarity: Start with a less polar eluent and gradually increase the polarity (gradient elution). This can help to effectively separate impurities without excessive retention of your product on the column.

Frequently Asked Questions (FAQs)

Q1: What are the general purification techniques for this compound?

A1: The primary purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present. For the synthesis of a related compound, 2-azaspiro[3.4]octane, minimal chromatographic purifications were reported to be sufficient.[4][5]

Q2: What type of stationary phase should I use for column chromatography?

A2: Standard silica gel is the most common stationary phase for the purification of polar organic compounds. Due to the basic nature of the amine in this compound, using a deactivated or neutral silica gel, or adding a basic modifier to the eluent, can improve separation and reduce tailing.

Q3: Are there any specific solvent systems that have been reported for the purification of this compound?

Q4: How can I remove highly polar, water-soluble impurities?

A4: If your crude product contains highly polar, water-soluble impurities (e.g., salts from the reaction workup), a liquid-liquid extraction can be effective before attempting chromatography or recrystallization. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with water or brine. The polar impurities will partition into the aqueous layer.

Q5: My compound exists as diastereomers. How can I separate them?

A5: The separation of diastereomers can be challenging and often requires careful optimization of the purification method.

  • Column Chromatography: High-performance liquid chromatography (HPLC) on silica gel can be effective for separating diastereomers.[6] Careful selection of the mobile phase is crucial.

  • Recrystallization: Fractional crystallization can sometimes be used to separate diastereomers if they have different solubilities in a particular solvent.

Data Summary

Due to the limited specific data available for this compound, the following tables provide generalized solvent systems for the purification of related polar heterocyclic compounds and lactams.

Table 1: Suggested TLC and Column Chromatography Solvent Systems

Polarity of CompoundSuggested Solvent System (v/v)Notes
Nonpolar to Moderately Polar10-50% Ethyl Acetate/Hexane[1]A standard system for a wide range of compounds.
Polar5% Methanol/Dichloromethane[1]Good for compounds with moderate polarity.
Very Polar1-10% of (10% NH4OH in Methanol)/Dichloromethane[2]For basic compounds that streak on silica.

Table 2: Common Recrystallization Solvents for Amides

SolventProperties
EthanolA polar protic solvent, good for many amides.[3]
AcetoneA polar aprotic solvent.
AcetonitrileOften gives good results for amide recrystallization.[3]
Ethyl Acetate/HeptaneA common binary system for compounds of intermediate polarity.
Methanol/WaterA polar binary system suitable for more polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent will give your target compound an Rf value of 0.2-0.4.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for "dry loading," dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. If a gradient elution is required, gradually increase the polarity of the solvent mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. If not, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start Initial State cluster_decision Method Selection cluster_purification Purification Techniques cluster_end Final Product Crude_Product Crude this compound Purity_Assessment Assess Purity (e.g., TLC, NMR) Crude_Product->Purity_Assessment Column_Chromatography Column Chromatography Purity_Assessment->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purity_Assessment->Recrystallization Relatively Pure Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Chromatography cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Poor Separation / Tailing in Chromatography Cause1 Incorrect Solvent System Problem->Cause1 Cause2 Acidic Silica Interaction Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution1 Optimize Solvent System via TLC Cause1->Solution1 Solution2 Add Basic Modifier (e.g., Et3N) Cause2->Solution2 Solution3 Use Less Sample / Dry Loading Cause3->Solution3

Caption: Troubleshooting logic for chromatography issues.

References

Technical Support Center: Overcoming Challenges in the Synthesis of Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of spirocyclic lactams.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of spirocyclic lactams, offering potential solutions and detailed experimental protocols.

Issue 1: Low or No Product Yield

Question: I am not getting the desired spirocyclic lactam, or the yield is very low. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in spirocyclic lactam synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or incorrect stoichiometry. Here is a step-by-step guide to troubleshoot this issue:

1. Verify Starting Materials and Reagents:

  • Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction.

  • Solvent: Use anhydrous solvents, as water can quench sensitive reagents and intermediates.

  • Stoichiometry: Carefully check the stoichiometry of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.

2. Optimize Reaction Conditions:

  • Temperature: Temperature can significantly impact the reaction rate and selectivity. If the reaction is sluggish, consider increasing the temperature. Conversely, if side reactions are prevalent, lowering the temperature may be beneficial.

  • Concentration: The concentration of reactants can influence the reaction outcome. For bimolecular reactions, higher concentrations may be favorable.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to low yields.

3. Catalyst Selection and Handling:

  • For catalyzed reactions, ensure the catalyst is active. If you suspect catalyst deactivation, consider using a fresh batch or a different catalyst. The choice of ligand in metal-catalyzed reactions is also crucial for achieving high yields.

Experimental Protocol: General Procedure for a Staudinger [2+2] Cycloaddition for Spiro-β-Lactam Synthesis

This protocol provides a general guideline for the Staudinger reaction, a common method for synthesizing β-lactams.

  • Imine Formation (if not pre-formed):

    • Dissolve the cyclic ketone (1.0 eq) and the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).

    • Add a dehydrating agent (e.g., MgSO₄, molecular sieves).

    • Stir the mixture at room temperature or with heating until imine formation is complete (monitor by TLC or NMR).

    • Filter off the dehydrating agent and concentrate the solution under reduced pressure.

  • Keten Formation and Cycloaddition:

    • Dissolve the imine (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂).

    • Cool the solution to 0 °C or -78 °C.

    • In a separate flask, dissolve the acyl chloride (1.2 eq) in the same anhydrous solvent.

    • Slowly add a base (e.g., triethylamine, 1.5 eq) to the acyl chloride solution to generate the ketene in situ.

    • Add the ketene solution dropwise to the imine solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Starting Materials & Reagents start->check_reagents check_reagents->start Impure/Wet optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK optimize_conditions->start Suboptimal check_catalyst Check Catalyst Activity optimize_conditions->check_catalyst Conditions Optimized check_catalyst->start Inactive analysis Analyze Reaction Mixture (TLC, LC-MS) check_catalyst->analysis Catalyst OK workup_purification Review Work-up & Purification analysis->workup_purification Incomplete Conversion or Side Products workup_purification->start Product Degradation success Improved Yield workup_purification->success Product Stable

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Diastereoselectivity

Question: My reaction produces a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common challenge in spirocyclic lactam synthesis due to the formation of a new stereocenter at the spiro atom. The following factors can influence diastereoselectivity:

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.

  • Solvent: The polarity of the solvent can influence the transition state of the reaction and thus the diastereomeric ratio. Screening different solvents is recommended.[1]

  • Catalyst/Ligand: In metal-catalyzed reactions, the choice of ligand can have a profound impact on stereoselectivity. Chiral ligands can be employed to induce asymmetry.

  • Steric Hindrance: The steric bulk of the substituents on the starting materials can direct the approach of the reagents, leading to a preferred diastereomer.

Data Presentation: Effect of Solvent on Diastereoselectivity in a Microwave-Assisted β-Lactam Synthesis [1]

EntrySolventDiastereomeric Ratio (cis:trans)Yield (%)
1Toluene30:7070
2THF45:5570
3CH₂Cl₂60:4070
4CH₃CN75:2570

Note: This data is illustrative and based on trends reported in the literature. Actual results may vary.

Experimental Protocol: Screening for Optimal Diastereoselectivity

  • Set up a series of small-scale reactions in parallel vials.

  • Keep all parameters constant except for the one being screened (e.g., solvent, temperature, or catalyst).

  • Run the reactions for the same amount of time.

  • After the reaction is complete, take an aliquot from each vial and analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

  • Based on the results, select the optimal conditions for a larger scale reaction.

Decision Tree for Improving Diastereoselectivity

DiastereoselectivityTroubleshooting start Poor Diastereoselectivity lower_temp Lower Reaction Temperature start->lower_temp screen_solvents Screen Solvents lower_temp->screen_solvents No Improvement success Improved Diastereoselectivity lower_temp->success Improved change_catalyst Modify Catalyst/Ligand screen_solvents->change_catalyst No Improvement screen_solvents->success Improved modify_substrate Modify Substrate (Sterics) change_catalyst->modify_substrate No Improvement change_catalyst->success Improved modify_substrate->success Improved

Caption: Decision tree for optimizing diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in spiro-γ-lactam synthesis, and how can they be minimized?

A1: Common side reactions include epimerization, [4+2] cyclodimerization, and the formation of a fused system instead of the desired spirocycle.

  • Epimerization: Loss of stereochemical integrity at chiral centers can be minimized by using sterically hindered bases (e.g., LiHMDS), low reaction temperatures, and shorter reaction times.

  • [4+2] Cyclodimerization: This can be suppressed by using a more dilute solution to favor the intramolecular reaction or by adding the dienophile slowly to the diene.

  • Fused System Formation: The formation of a fused bicyclic system can sometimes be controlled by the choice of catalyst and reaction conditions that favor the kinetic spirocyclic product.

Q2: How can I confirm the structure and stereochemistry of my spirocyclic lactam?

A2: A combination of spectroscopic techniques is essential for structural elucidation.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): Provides detailed information about the connectivity and relative stereochemistry. The spiro carbon is a key diagnostic signal in ¹³C NMR. NOESY experiments can help determine the spatial proximity of protons, aiding in stereochemical assignment.[2]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula of the product.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure, including the spirocyclic core and absolute stereochemistry.

Q3: What are some key considerations when choosing a protecting group for a multi-step synthesis involving spirocyclic lactams?

A3: The choice of a protecting group is critical for the success of a multi-step synthesis. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and should not affect other functional groups in the molecule.

  • Orthogonality: In molecules with multiple functional groups, using orthogonal protecting groups that can be removed under different conditions allows for selective deprotection and functionalization.[3] Common protecting groups for amines include Boc and Cbz, while silyl ethers are often used for alcohols.

Q4: I am having trouble purifying my spirocyclic lactam. What are some alternative purification strategies?

A4: Spirocyclic lactams can sometimes be challenging to purify by standard silica gel chromatography due to their polarity or instability on silica.

  • Alternative Stationary Phases: Consider using neutral or basic alumina, or deactivated silica gel to avoid degradation of sensitive compounds.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

  • Preparative HPLC: For difficult separations, preparative HPLC can be a powerful tool, although it is less scalable.

Q5: What is the Ugi four-component reaction (4CR), and how is it used for spirocyclic lactam synthesis?

A5: The Ugi 4CR is a multi-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form a complex α-acylamino amide. This reaction is highly valuable for generating molecular diversity.[4] For the synthesis of spirocyclic lactams, the Ugi adduct can be designed to undergo a subsequent intramolecular cyclization to form the spirocyclic lactam core. This approach allows for the rapid assembly of complex spirocyclic structures from simple starting materials.[5][6]

References

Improving reaction conditions for azaspiro compound synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azaspiro compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Reaction Yield

Q1: My azaspirocyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in azaspiro compound synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and competing side reactions. Here are some troubleshooting steps:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is within the optimal range for the specific transformation. For instance, in a Bucherer-Bergs reaction for triazaspiro[4.5]decane synthesis, maintaining a temperature between 50-70°C is typical.[1] For some [3+2] cycloadditions, increasing the temperature from 80°C to 120°C has been shown to improve yields.[2]

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Prolonged reaction times might lead to the formation of byproducts or degradation of the desired product.[1]

    • Solvent: The choice of solvent can significantly impact yield. For iridium-catalyzed aza-spirocyclization, dichloromethane was identified as the best solvent for both yield and diastereocontrol.[3] In certain [3+2] cycloadditions, DMF has proven superior to acetonitrile or toluene.[2]

  • Reagent Quality and Stoichiometry:

    • Use fresh, high-purity reagents to avoid side reactions catalyzed by impurities.[1] For example, ensure potassium cyanide is dry and ammonium carbonate has not degraded in hydantoin syntheses.[1]

    • A slight excess of certain reagents, like cyanide and carbonate in a Bucherer-Bergs reaction, can sometimes drive the reaction to completion.[1]

  • Catalyst Choice and Loading:

    • The choice of catalyst is critical. For instance, in Strecker reactions involving hindered ketones, palladium-based catalysts have demonstrated good performance under mild conditions.[1] In rhodium-catalyzed cyclopropanations for azaspiro[n.2]alkane synthesis, the selection of the dirhodium tetracarboxylate catalyst is crucial for high enantioselectivity.[4] For some Pictet-Spengler reactions, Brønsted acids can accelerate the reaction.[5]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed cond1 Check Reaction Conditions start->cond1 cond2 Evaluate Reagent Quality & Stoichiometry cond1->cond2 Optimal sol1 Optimize Temperature, Time, and Solvent cond1->sol1 Suboptimal cond3 Assess Catalyst Performance cond2->cond3 High Quality/ Correct Ratio sol2 Use Fresh Reagents, Adjust Stoichiometry cond2->sol2 Poor Quality/ Incorrect Ratio sol3 Screen Different Catalysts or Ligands cond3->sol3 Ineffective end Yield Improved cond3->end Effective sol1->cond2 sol2->cond3 sol3->end

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Poor Diastereoselectivity

Q2: I am observing poor diastereoselectivity in my azaspirocyclization. How can I improve this?

A: Diastereoselectivity is often influenced by the reaction temperature, solvent, and the catalyst system employed.

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity. For example, in an iridium-catalyzed aza-spirocyclization, excellent diastereoselectivity (96:4 dr) was achieved at a lower temperature.[3]

  • Solvent: The solvent can influence the transition state geometry. A solvent screen may be necessary to identify the optimal medium for high diastereoselectivity.[3]

  • Catalyst System: The choice of a chiral ligand and metal precursor is critical for controlling stereochemistry.[6] For instance, in some [3+2] cycloadditions, a silver-based catalyst system can control enantioselectivity.[6]

Issue 3: Product Purification Challenges

Q3: My azaspiro compound is highly polar and basic, making it difficult to purify. What are the best practices for purification?

A: The polar and basic nature of many azaspiro compounds can lead to issues like streaking on silica gel TLC and columns.[1]

  • Column Chromatography:

    • Normal Phase (Silica Gel): To mitigate streaking caused by the interaction of the basic amine with acidic silica gel, add a basic modifier to the eluent. A small percentage (0.1-1%) of triethylamine or ammonium hydroxide is often effective.[1] Alternatively, using a different stationary phase like alumina can be beneficial.[1]

    • Reverse Phase HPLC: This is a powerful technique for purifying polar compounds. Optimizing the gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid like trifluoroacetic acid (TFA) to protonate the amines, can improve peak shape.[1]

  • Crystallization: If the product is an oil and does not crystallize, converting it to a salt (e.g., hydrochloride) can facilitate crystallization and handling.[1]

  • Liquid-Liquid Extraction: For water-soluble products, a continuous liquid-liquid extractor can be an effective purification method.[1]

Issue 4: Side Product Formation

Q4: My reaction is producing significant side products. What are common side reactions and how can they be minimized?

A: Side reactions such as polymerization or the formation of undesired regioisomers are common challenges.

  • Polymerization: The formation of tarry byproducts or polymerization of starting materials can be a significant issue.[1] This can sometimes be addressed by carefully controlling the reaction temperature and avoiding prolonged reaction times.[1]

  • Regioselectivity in Cycloadditions: In [3+2] cycloaddition reactions, the formation of regioisomers can be a problem. To improve regioselectivity:

    • Modify Substituents: Altering the electronic properties of the substituents on the dipole or dipolarophile can favor the formation of one regioisomer.

    • Employ a Catalyst: Lewis acid or transition metal catalysis can enhance regioselectivity by coordinating to the reactants and amplifying their electronic differences.[6]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different synthetic routes to azaspiro compounds, allowing for easy comparison of reaction parameters and outcomes.

Table 1: [3+2] Cycloaddition for Azaspirocycle Synthesis [7]

DipolarophileDipole PrecursorSolventCatalyst/AdditiveYield (%)Diastereomeric Ratio (d.r.)
MethylenecyclobutaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid83-
MethylenecyclopentaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid75-
3-Phenacylidene-oxindoleIsatin/TetrahydroisoquinolineEthanolReflux85>99:1

Table 2: Iridium-Catalyzed Aza-Spirocyclization of an Indole-Tethered Amide [3]

EntrySilane (equiv)SolventTemperatureYield (%)Diastereomeric Ratio (dr)
1TMDS (2)TolueneRT5580:20
2TMDS (3)TolueneRT>9580:20
3H-Si(OEt)₃ (3)TolueneRT<5-
4PhSiH₃ (3)TolueneRT<5-
5Ph₂SiH₂ (3)TolueneRT<5-
6TMDS (3)DichloromethaneRT>9592:8
7TMDS (3)Dichloromethane0 °C>9596:4

Table 3: NBS-Promoted Semipinacol Rearrangement [7]

SubstrateSolventTemperature (°C)Yield (%)Diastereoselectivity
Substrate AIsopropanol-78 to 085>95:5
Substrate BIsopropanol-78 to 078>95:5

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Amines[1]
  • Reaction Setup: Dissolve the triazaspiro[4.5]decane compound in a suitable solvent (e.g., THF, acetonitrile, or a mixture of water/THF).

  • Reagent Addition: Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine, DMAP, or sodium bicarbonate).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete (monitor by TLC).

  • Workup: Dilute the reaction mixture with water and extract the Boc-protected product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Experimental Workflow for Boc Protection

G cluster_0 Reaction cluster_1 Workup & Purification dissolve Dissolve Azaspiro Compound in Solvent add_reagents Add Boc₂O and Base dissolve->add_reagents stir Stir at RT or 40°C (Monitor by TLC) add_reagents->stir dilute Dilute with Water stir->dilute extract Extract with Organic Solvent dilute->extract wash_dry Wash with Brine, Dry, and Concentrate extract->wash_dry purify Column Chromatography (if needed) wash_dry->purify

Caption: A step-by-step workflow for the Boc protection of an amine.

Protocol 2: Palladium-Catalyzed Cascade Cyclization for 2-Azaspiro[4.4]nonane Core[8]
  • Reaction Setup: In a reaction vessel, combine the dienyl ketone oxime (1.0 eq), a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq), and a base like triethylamine (Et₃N, 2.0-3.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture at 80-110 °C for 1-12 hours, monitoring the reaction by TLC.

  • Workup and Purification: After completion, perform an appropriate aqueous workup and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Protocol 3: Radical Cyclization for 2-Azaspiro[4.4]nonane Core[8]
  • Reaction Setup: In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 eq) in a degassed solvent such as cyclohexane or benzene.

  • Reagent Addition: Add tributyltin hydride (1.1-1.5 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1-0.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) for 2-6 hours, or until the starting material is consumed as indicated by TLC.

  • Workup and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired azaspiro compound.

References

Identification of side products in 2-Azaspiro[4.6]undecan-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2-Azaspiro[4.6]undecan-3-one.

Troubleshooting Guide

The synthesis of this compound, commonly achieved through the Beckmann or Schmidt rearrangement of a spirocyclic ketone precursor, can sometimes be accompanied by the formation of undesired side products. This guide provides solutions to common issues encountered during the synthesis.

Issue Potential Cause Recommended Solution Analytical Method for Detection
Low yield of this compound Incomplete reaction of the starting spiro[4.6]undecan-2-one.Increase reaction time or temperature. Ensure stoichiometric or slight excess of the rearranging agent (e.g., acid catalyst for Beckmann, hydrazoic acid for Schmidt).TLC, GC-MS, LC-MS, ¹H NMR
Hydrolysis of the oxime intermediate back to the ketone (Beckmann rearrangement).Use a strong dehydrating acid (e.g., concentrated sulfuric acid, polyphosphoric acid) and ensure anhydrous reaction conditions.TLC, GC-MS, ¹H NMR (presence of spiro[4.6]undecan-2-one)
Formation of isomeric lactam (1-Azaspiro[5.5]undecan-2-one).This is less likely with a symmetrical starting ketone. If an unsymmetrical precursor is used, the regioselectivity is determined by the migratory aptitude of the groups anti to the leaving group on the oxime. Careful selection of reaction conditions and catalysts can influence this.¹³C NMR, GC-MS (different fragmentation patterns), LC-MS (different retention times)
Presence of a significant amount of starting ketone in the product mixture Incomplete oximation of spiro[4.6]undecan-2-one.Ensure optimal pH for oxime formation (typically slightly acidic to neutral). Use a slight excess of hydroxylamine.TLC, GC-MS, ¹H NMR
Reversion of the oxime to the ketone during the rearrangement step.Maintain stringent anhydrous conditions during the Beckmann rearrangement.TLC, GC-MS, ¹H NMR
Formation of a nitrile-containing impurity (e.g., from Beckmann fragmentation) The migrating group can stabilize a positive charge, leading to fragmentation instead of rearrangement.Use milder reaction conditions (lower temperature, less harsh acid catalyst).IR spectroscopy (presence of a nitrile peak ~2250 cm⁻¹), ¹³C NMR (nitrile carbon signal), MS
Formation of tetrazole byproduct (Schmidt reaction) High concentration of hydrazoic acid.Use a controlled amount of hydrazoic acid or generate it in situ.LC-MS, ¹H NMR, ¹³C NMR
Polymerization of the lactam product High temperatures and/or presence of catalytic impurities.Purify the crude product promptly. Avoid excessively high temperatures during purification (e.g., distillation).Increase in viscosity of the reaction mixture, broad signals in NMR, GPC analysis

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for the synthesis of this compound involve the ring expansion of a corresponding spirocyclic ketone, spiro[4.6]undecan-2-one. The two primary reactions employed are the Beckmann rearrangement of spiro[4.6]undecan-2-one oxime and the Schmidt reaction of spiro[4.6]undecan-2-one.

Q2: I observe my starting ketone, spiro[4.6]undecan-2-one, in my final product after attempting a Beckmann rearrangement. What is the likely cause?

A2: There are two main possibilities. Firstly, the initial formation of the oxime from the ketone may have been incomplete. Secondly, the oxime intermediate can hydrolyze back to the ketone under the acidic conditions of the rearrangement, especially if water is present in the reaction medium.

Q3: Can the Beckmann rearrangement of spiro[4.6]undecan-2-one oxime lead to an isomeric lactam?

A3: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the nitrogen migrates. For a symmetrical ketone like spiro[4.6]undecan-2-one, both potential migrating groups are equivalent, leading to a single lactam product, this compound. If an unsymmetrical spiro-ketone were used, the formation of isomeric lactams would be possible.

Q4: What is Beckmann fragmentation and how can I avoid it?

A4: Beckmann fragmentation is a competing reaction to the Beckmann rearrangement that can occur if the migrating group can form a stable carbocation.[1] This results in the formation of a nitrile instead of an amide. To minimize fragmentation, it is advisable to use less forceful reaction conditions, such as milder acids or lower temperatures.

Q5: In the Schmidt reaction, I've identified a byproduct containing a tetrazole ring. How can this be prevented?

A5: The formation of tetrazole side products in the Schmidt reaction is often observed at high concentrations of hydrazoic acid. To mitigate this, it is recommended to use a controlled amount of hydrazoic acid or to generate it in situ from sodium azide and a protic acid, which helps to maintain a low and steady concentration throughout the reaction.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the Beckmann rearrangement is provided below. This is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of Spiro[4.6]undecan-2-one Oxime

  • Materials:

    • Spiro[4.6]undecan-2-one

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (CH₃COONa) or Pyridine

    • Ethanol

    • Water

  • Procedure:

    • Dissolve spiro[4.6]undecan-2-one in ethanol in a round-bottom flask.

    • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate (or add pyridine to the reaction mixture).

    • Add the hydroxylamine solution to the ketone solution.

    • The reaction mixture is typically stirred at room temperature or gently heated under reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water.

    • The crude oxime is collected by filtration, washed with cold water, and can be purified by recrystallization (e.g., from ethanol/water).

Step 2: Beckmann Rearrangement to this compound

  • Materials:

    • Spiro[4.6]undecan-2-one oxime

    • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

    • Ice

    • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

    • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Procedure:

    • Carefully add the spiro[4.6]undecan-2-one oxime in small portions to a stirred, cooled (ice bath) solution of concentrated sulfuric acid or polyphosphoric acid.

    • After the addition is complete, the mixture is slowly warmed to the desired reaction temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction mixture is then carefully poured onto crushed ice.

    • The acidic solution is neutralized by the slow addition of a base (e.g., concentrated ammonium hydroxide or a sodium hydroxide solution) while cooling.

    • The product, this compound, is then extracted with an organic solvent.

    • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

    • The crude lactam can be purified by recrystallization or column chromatography.

Visualizations

Beckmann_Rearrangement cluster_0 Oxime Formation cluster_1 Beckmann Rearrangement cluster_2 Side Reactions Ketone Spiro[4.6]undecan-2-one Oxime Spiro[4.6]undecan-2-one Oxime Ketone->Oxime + NH₂OH Hydroxylamine NH₂OH·HCl Oxime_rearr Spiro[4.6]undecan-2-one Oxime Oxime_side Spiro[4.6]undecan-2-one Oxime Protonated_Oxime Protonated Oxime Oxime_rearr->Protonated_Oxime + H⁺ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H₂O (Rearrangement) Protonated_Oxime_side Protonated Oxime Lactam This compound Nitrilium_Ion->Lactam + H₂O, - H⁺ Ketone_hydrolysis Spiro[4.6]undecan-2-one Oxime_side->Ketone_hydrolysis Hydrolysis (+ H₂O) Nitrile Fragmentation Product (Nitrile) Protonated_Oxime_side->Nitrile Fragmentation

Caption: Beckmann rearrangement pathway for this compound synthesis and potential side reactions.

Schmidt_Reaction cluster_0 Schmidt Reaction cluster_1 Side Reaction Ketone Spiro[4.6]undecan-2-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Azido_alkanol Azido-alkanol Intermediate Protonated_Ketone->Azido_alkanol + HN₃ Iminodiazonium Iminodiazonium Ion Azido_alkanol->Iminodiazonium - H₂O Nitrilium_Ion Nitrilium Ion Intermediate Iminodiazonium->Nitrilium_Ion Rearrangement - N₂ Iminodiazonium_side Iminodiazonium Ion Lactam This compound Nitrilium_Ion->Lactam + H₂O, - H⁺ Tetrazole Tetrazole Byproduct Iminodiazonium_side->Tetrazole + HN₃

Caption: Schmidt reaction pathway for this compound synthesis and a potential side reaction.

References

Assessing the stability of 2-Azaspiro[4.6]undecan-3-one under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Azaspiro[4.6]undecan-3-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing a forced degradation study on this compound?

A1: Forced degradation, or stress testing, is crucial in pharmaceutical development.[1][2] The main goals for studying this compound are:

  • To identify likely degradation products: This helps in understanding the molecule's breakdown profile under harsh conditions.[1]

  • To establish degradation pathways: Understanding the chemical reactions that lead to degradation (e.g., hydrolysis, oxidation) is critical.[3]

  • To develop and validate a stability-indicating analytical method: A robust analytical method, typically HPLC, is required to separate and quantify the parent drug from its degradation products. This is a regulatory requirement.[3][4][5]

  • To inform formulation and packaging development: Knowledge of the molecule's sensitivity to factors like light, heat, and pH helps in creating a stable drug product and selecting appropriate packaging.[3][6]

Q2: Based on its structure, what are the most probable degradation pathways for this compound?

A2: The structure of this compound contains a γ-lactam (a cyclic amide) functional group, which is the most reactive site. The likely degradation pathways are:

  • Hydrolysis: The lactam ring is susceptible to cleavage by both acid and base-catalyzed hydrolysis. This reaction opens the five-membered ring to form a γ-amino acid derivative. Lactam hydrolysis is a well-documented degradation pathway for many pharmaceuticals.[7][8]

  • Oxidation: The nitrogen atom in the lactam and the adjacent carbon atoms can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative products.[9][10]

  • Thermolysis: At elevated temperatures, the spirocyclic structure could undergo degradation, though specific pathways for this exact scaffold are not widely documented. Thermal stress is a standard component of forced degradation studies.[11]

  • Photolysis: Exposure to UV or visible light can induce degradation, often through radical-mediated pathways. Amide groups can undergo Norrish Type I cleavage upon irradiation.[12]

Q3: What are the standard conditions for conducting a forced degradation study according to regulatory guidelines (ICH)?

A3: The International Council for Harmonisation (ICH) guidelines provide a framework for stress testing.[4] While exact conditions are not rigidly defined and should be adapted to the specific molecule, typical starting points include:[3][11]

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-80°C).[11]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[11]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at temperatures above the accelerated stability testing conditions (e.g., 60-80°C).[11]

  • Photostability: Exposing the drug substance to a combination of visible and UV light with a minimum total illumination of 1.2 million lux-hours and 200 watt-hours/m².[3]

The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API). Degradation beyond 20% may lead to secondary degradation products that are not relevant to real-world stability.[4][11]

Troubleshooting Guide

Q4: I have subjected this compound to the initial stress conditions, but my HPLC analysis shows no significant degradation. What should I do?

A4: If you observe minimal or no degradation, the molecule is relatively stable under the initial conditions. To induce degradation, you need to increase the stress level incrementally.

  • For Hydrolysis (Acid/Base):

    • Increase the temperature in 10-20°C increments (e.g., from 40°C to 60°C).

    • Extend the exposure time (e.g., from 24 hours to 48 or 72 hours).

    • Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).

  • For Oxidation:

    • Increase the concentration of hydrogen peroxide.

    • Gently heat the solution (e.g., to 40°C).

  • For Thermal Stress:

    • Increase the temperature in 10-20°C increments.

  • For Photostability:

    • Increase the duration of exposure to the light source.

Q5: My experiment resulted in complete or very extensive (>20%) degradation of the parent compound. How can I achieve the target degradation level?

A5: Extensive degradation can complicate the analysis by generating secondary and tertiary degradants, making it difficult to identify the primary degradation pathway.[13] To achieve a more controlled degradation (5-20%), you should reduce the severity of the stress conditions.[4][11]

  • For Hydrolysis (Acid/Base):

    • Decrease the temperature of the reaction.

    • Reduce the concentration of the stressor (e.g., use 0.05 M HCl instead of 0.1 M HCl).

    • Shorten the exposure time by taking samples at earlier time points (e.g., 2, 4, 8, and 12 hours).

  • For Oxidation:

    • Use a lower concentration of hydrogen peroxide.

    • Conduct the experiment at room temperature or below.

  • For Thermal and Photostability:

    • Reduce the temperature or the duration of exposure, respectively.

Q6: My HPLC chromatogram shows poor resolution between the parent peak and the degradant peaks, or the peak shapes are poor (e.g., tailing, fronting). How can I fix this?

A6: Poor chromatography can prevent accurate quantification and validation of the stability-indicating method.

  • Peak Tailing/Fronting: This can be caused by column degradation, interactions with active sites on the stationary phase, or a mismatch between the sample solvent and the mobile phase.[14]

    • Action: Try using a different column, adjusting the mobile phase pH, or ensuring the sample is dissolved in the mobile phase.

  • Poor Resolution: This indicates that the current method cannot adequately separate the analyte from its impurities.

    • Action: Method optimization is required. Consider changing the mobile phase composition (e.g., the ratio of organic solvent to buffer), adjusting the pH, changing the organic modifier (e.g., from acetonitrile to methanol), or trying a different column chemistry (e.g., C18, Phenyl-Hexyl).[15]

  • Baseline Noise or Drift: This can be caused by contaminated solvents, a deteriorating detector lamp, or leaks in the system.[15][16]

    • Action: Prepare fresh mobile phase, purge the system, and check for leaks.[16]

Data Presentation

Quantitative data from stability studies should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/SettingTime (hours)Temperature (°C)% DegradationNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl2460
Base Hydrolysis 0.1 M NaOH840
Oxidation 3% H₂O₂24RT
Thermal (Solid) Oven7280
Photolytic (Solid) ICH Light Box4825

Note: This table is a template. The user should populate it with their experimental data.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

1. Acid Hydrolysis Protocol

  • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M HCl.

  • Keep the flask in a water bath maintained at 60°C for 8 hours.

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8 hours).

  • Immediately neutralize the withdrawn sample with an equivalent amount of 1.0 M NaOH.

  • Dilute the neutralized sample to the final concentration with the mobile phase.

  • Analyze by the developed stability-indicating HPLC method.

2. Base Hydrolysis Protocol

  • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M NaOH.

  • Keep the flask at room temperature for 4 hours.

  • Withdraw samples at predetermined time points.

  • Immediately neutralize the withdrawn sample with an equivalent amount of 1.0 M HCl.

  • Dilute to the final concentration with the mobile phase and analyze by HPLC.

3. Oxidative Degradation Protocol

  • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Keep the flask at room temperature, protected from light, for 24 hours.

  • Withdraw samples at time points, dilute with the mobile phase, and analyze immediately by HPLC.

4. Thermal Degradation Protocol

  • Accurately weigh about 10 mg of solid this compound into a glass vial.

  • Place the vial in a temperature-controlled oven at 80°C for 48 hours.

  • Prepare a control sample stored at 4°C.

  • After the exposure period, dissolve the stressed and control samples in a suitable solvent to achieve the target concentration and analyze by HPLC.

5. Photolytic Degradation Protocol

  • Place a thin layer of solid this compound in a shallow, transparent dish.

  • Prepare a control sample by wrapping an identical dish in aluminum foil.

  • Expose both samples in a photostability chamber according to ICH Q1B guidelines.[11]

  • After the exposure period, prepare solutions of the stressed and control samples and analyze by HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts in the stability assessment of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome API Drug Substance (this compound) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Heat, Solid State) API->Thermal Photo Photolytic (ICH Light Box) API->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Identify Unknowns Pathway Degradation Pathway Elucidation HPLC->Pathway Method Validated Stability- Indicating Method HPLC->Method Stability Intrinsic Stability Profile HPLC->Stability

Caption: Workflow for a forced degradation study.

G Parent Hydrolysis Hydrolysis (Acid or Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Hydrolyzed_Product Ring-Opened Product (γ-Amino Acid Derivative) Hydrolysis->Hydrolyzed_Product Lactam Cleavage Oxidized_Product Oxidized Product (e.g., N-Oxide) Oxidation->Oxidized_Product N-Oxidation

Caption: Potential degradation pathways.

References

Troubleshooting common issues in the spectroscopic analysis of spiro compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectroscopic analysis of spiro compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of spiro compounds. However, their unique three-dimensional nature often leads to complex spectra.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H NMR spectra of my spiro compound so complex and difficult to interpret?

A1: The complexity arises from several factors inherent to spirocyclic systems. Due to the rigid and often strained nature of the fused rings, diastereotopic protons (protons on the same carbon that are in different chemical environments) are common, leading to more complex splitting patterns. Furthermore, restricted bond rotation can result in distinct signals for conformers, further complicating the spectrum. Overlapping signals are also a frequent issue in these intricate molecules.[1]

Q2: How can I simplify a crowded 1H NMR spectrum with overlapping signals?

A2: Several strategies can be employed to resolve overlapping multiplets:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer will increase chemical shift dispersion.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons.

  • Solvent Change: Recording the spectrum in a different deuterated solvent can induce differential shifts in proton resonances, potentially resolving overlaps.

Q3: My spiro compound is chiral, but determining the stereochemistry by 1D NMR is ambiguous. What should I do?

A3: For stereochemical assignment, especially for axially chiral spiro compounds, 2D NMR techniques that probe through-space interactions are indispensable. Nuclear Overhauser Effect (NOE) based experiments like NOESY and ROESY are powerful tools to establish the spatial proximity of protons on different rings, allowing you to deduce their relative orientation.[1]

Troubleshooting Guide
Observed Problem Potential Cause Recommended Action
Broad Peaks Poor shimming; Sample inhomogeneity (poor solubility); High sample concentration.Re-shim the spectrometer; Ensure complete dissolution of the sample; Use a more dilute sample.
Unexpectedly Large Coupling Constants Through-space coupling in rigid systems; Long-range coupling due to fixed dihedral angles.Utilize 2D COSY and HMBC to confirm connectivity; Consider computational modeling to understand conformational effects.
Difficulty Assigning Quaternary Carbons Low signal intensity in 13C NMR.Increase the number of scans or use a longer relaxation delay for the 13C NMR experiment; Perform an HMBC experiment to identify correlations from protons to the quaternary carbon.
Ambiguous Stereochemistry Axial chirality or conformational flexibility.Perform 2D NOESY or ROESY experiments to establish through-space proximities between protons.[1]
Typical NMR Data for Spiro Compounds

1H and 13C NMR Chemical Shift Ranges

Functional Group / Carbon Type Typical 1H Chemical Shift (ppm) [2][3][4][5]Typical 13C Chemical Shift (ppm) [6][7][8]
Spirocyclic alkanes0.8 - 2.510 - 60
Protons/Carbons adjacent to heteroatoms (O, N)3.0 - 5.050 - 90
Vinylic protons/carbons4.5 - 7.0100 - 150
Aromatic protons/carbons6.5 - 8.5110 - 160
Carbonyl carbons (ketones, esters)-170 - 220
Spiro-quaternary carbon-Varies, often deshielded

Common 1H-1H Coupling Constants (J) in Spirocyclic Systems [9][10][11][12][13]

Coupling Type Typical J Value (Hz) Notes
Geminal (2JHH)10 - 18Highly dependent on the H-C-H bond angle.
Vicinal (3JHH)0 - 15Dependent on the dihedral angle (Karplus relationship). Can be smaller in strained rings.
Long-range (4JHH, 5JHH)0 - 4Often observed in rigid, "W"-shaped arrangements of bonds.
Experimental Protocol: 2D NOESY for Stereochemistry Determination

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for determining the relative stereochemistry of spiro compounds by identifying protons that are close in space.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep Prepare a well-shimmed, degassed NMR sample of the spiro compound. acq_setup Set up a 2D NOESY experiment (e.g., using 'noesyphsw' pulse program). prep->acq_setup mixing_time Optimize the mixing time (d8). Start with 300-500 ms for small molecules. acq_setup->mixing_time ft Perform a 2D Fourier transform of the acquired data. mixing_time->ft phasing Phase the spectrum in both dimensions. ft->phasing cross_peaks Identify cross-peaks that do not correspond to COSY cross-peaks. phasing->cross_peaks correlation Correlate cross-peaks to through-space interactions between protons. cross_peaks->correlation structure Deduce the relative stereochemistry based on the identified spatial proximities. correlation->structure

A streamlined workflow for a 2D NOESY experiment.

Mass Spectrometry

Mass spectrometry (MS) provides vital information about the molecular weight and fragmentation of spiro compounds, which can be complex due to their interconnected ring systems.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to distinguish between stereoisomers of my spiro compound using mass spectrometry alone?

A1: Stereoisomers, by definition, have the same molecular mass and will therefore exhibit the same molecular ion peak. Furthermore, they often produce very similar fragmentation patterns under standard ionization techniques like Electron Ionization (EI). To differentiate stereoisomers, coupling mass spectrometry with a chiral separation technique, such as chiral High-Performance Liquid Chromatography (HPLC), is typically necessary.

Q2: What are some common fragmentation pathways for spiro compounds in EI-MS?

A2: The fragmentation of spiro compounds is highly structure-dependent. However, some general patterns include:

  • Cleavage of the spiro-carbon bonds: This can lead to the opening of one of the rings.

  • Retro-Diels-Alder reaction: If one of the rings is a cyclohexene derivative, this can be a prominent fragmentation pathway.

  • Loss of substituents: Functional groups on the rings will often be lost as neutral fragments.

Troubleshooting Guide
Observed Problem Potential Cause Recommended Action
No or Weak Molecular Ion Peak The molecular ion is unstable and readily fragments (common with hard ionization techniques like EI).Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Complex, Uninterpretable Fragmentation Pattern Multiple fragmentation pathways are occurring simultaneously.Use tandem mass spectrometry (MS/MS) to isolate a specific precursor ion and observe its fragmentation. This simplifies the spectrum and helps to elucidate fragmentation pathways.
Difficulty Differentiating Isomers Isomers have the same mass and similar fragmentation.Couple the mass spectrometer to a separation technique like chiral HPLC or gas chromatography (GC) with a chiral column.
Common Fragment Ions in Mass Spectrometry

The following table lists some common neutral losses and fragment ions observed in the mass spectra of organic compounds, which can also be relevant for spiro compound analysis.[14][15][16][17][18]

m/z of Neutral Loss Identity of Neutral Loss Common Fragment Ions (m/z) Possible Identity
15•CH343[C3H7]+, [CH3CO]+
18H2O57[C4H9]+
28C2H4, CO77[C6H5]+
29•C2H5, •CHO91[C7H7]+ (tropylium ion)
43•C3H7, •CH3CO105[C6H5CO]+

Experimental Workflow: Chiral HPLC-MS for Enantiomer Separation

Chiral_HPLC_MS_Workflow cluster_method_dev Method Development cluster_analysis Analysis cluster_data_proc Data Processing col_select Select a suitable chiral stationary phase (CSP) based on the spiro compound's structure. mob_phase Optimize the mobile phase (e.g., hexane/isopropanol for normal phase). col_select->mob_phase injection Inject the racemic mixture of the spiro compound. mob_phase->injection separation Enantiomers are separated on the chiral column. injection->separation detection Eluted enantiomers are detected by the mass spectrometer. separation->detection eic Extract ion chromatograms (EICs) for the molecular ion. detection->eic integration Integrate the peak areas for each enantiomer. eic->integration ratio Determine the enantiomeric ratio. integration->ratio

A general workflow for chiral HPLC-MS analysis.

UV-Vis and Chiroptical Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while chiroptical techniques like Circular Dichroism (CD) are essential for studying chiral spiro compounds.

Frequently Asked Questions (FAQs)

Q1: How does the solvent affect the UV-Vis spectrum of my spiro compound?

A1: The choice of solvent can significantly impact the position (λmax) and intensity of absorption bands. Polar solvents can stabilize polar excited states, often leading to a red shift (bathochromic shift) of π→π* transitions and a blue shift (hypsochromic shift) of n→π* transitions. It is crucial to use a solvent that is transparent in the wavelength range of interest and in which the compound is fully soluble to avoid spectral distortions.[15]

Q2: I am trying to determine the absolute configuration of my chiral spiro compound using Circular Dichroism (CD), but the results are unclear. What could be the issue?

A2: Several factors can lead to ambiguous CD spectra:

  • Low Signal-to-Noise: The concentration of your sample may be too low, or the path length of the cuvette may be inappropriate.

  • Artifacts: Linear dichroism and birefringence can cause artifacts in the CD spectra of anisotropic samples or thin films.

  • Conformational Flexibility: If the spiro compound exists as a mixture of conformers in solution, the observed CD spectrum will be an average, which can be difficult to interpret.

Troubleshooting Guide
Observed Problem Potential Cause Recommended Action
Shifting λmax in UV-Vis Solvent effects (polarity, hydrogen bonding).Record spectra in a series of solvents with varying polarities to understand the nature of the electronic transitions.
Poorly Resolved UV-Vis Spectrum Sample aggregation due to poor solubility.Choose a solvent in which the compound is highly soluble; consider gentle heating or sonication to aid dissolution.
Noisy or Weak CD Signal Low sample concentration; Inappropriate cuvette path length.Increase the sample concentration or use a longer path length cuvette. Ensure the HT voltage of the detector is within the optimal range.
Inconsistent CD Spectra Instrument drift; Temperature fluctuations.Allow the instrument to warm up properly; Use a temperature-controlled sample holder for sensitive measurements.
Typical UV-Vis Absorption Maxima for Spiro Compounds

The λmax values are highly dependent on the specific chromophores present in the spirocyclic system.

Spiro Compound Class Typical λmax Range (nm) Notes
Spiro-oxindoles250 - 350Absorption is influenced by substituents on the oxindole and spiro-fused ring.[19]
Spirooxazines530 - 665 (colored form)These compounds are photochromic; the colored merocyanine form absorbs in the visible region.[20]
Spiro-OMeTAD~380A common hole-transporting material in perovskite solar cells.[21]

Logical Relationship for Troubleshooting CD Spectroscopy

CD_Troubleshooting start Problem: Unclear CD Spectrum check_sample Is the sample concentration and purity adequate? start->check_sample check_instrument Is the instrument calibrated and functioning correctly? check_sample->check_instrument Yes solution_sample Optimize concentration and purity. check_sample->solution_sample No check_artifacts Could there be artifacts from linear dichroism or birefringence? check_instrument->check_artifacts Yes solution_instrument Recalibrate the instrument; check lamp and detector. check_instrument->solution_instrument No check_conformation Is the molecule conformationally flexible? check_artifacts->check_conformation No solution_artifacts Use a different sample preparation method (e.g., solution vs. film). check_artifacts->solution_artifacts Yes solution_conformation Perform temperature-dependent CD studies or use computational modeling. check_conformation->solution_conformation Yes

A decision tree for troubleshooting CD spectroscopy issues.

References

Preventing the formation of fused systems in spiro-lactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of fused system formation during spiro-lactam synthesis.

Frequently Asked Questions (FAQs)

Q1: During my spiro-lactam synthesis, I am consistently isolating a fused bicyclic lactam as the major product. What is the likely cause of this issue?

A1: The formation of a fused system instead of the desired spiro-lactam is a common challenge and is often governed by the principles of kinetic versus thermodynamic control. In many cases, the fused system is the more thermodynamically stable product, while the spiro-lactam is the kinetically favored product.[1][2] This means that under conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times), the reaction will favor the formation of the more stable fused product.

Q2: What are the key factors that influence whether a spiro or fused lactam is formed?

A2: Several factors can influence the regioselectivity of the cyclization reaction:

  • Reaction Temperature: Lower temperatures generally favor the kinetic product, which is often the spiro-lactam.[3] Higher temperatures can provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the reaction to equilibrate to the more stable fused product.

  • Steric Hindrance: Increasing the steric bulk on the reactants can disfavor the formation of the more sterically congested transition state leading to the fused system, thereby promoting the formation of the spiro-lactam.

  • Choice of Catalyst and Reagents: The use of specific catalysts, such as certain copper complexes, can promote cascade reactions that selectively lead to the formation of spiro-lactams with high diastereoselectivity.[4]

  • Solvent: The polarity of the solvent can influence the stability of the transition states leading to the different products and thus affect the product ratio.

  • Reaction Time: Shorter reaction times are more likely to yield the kinetic spiro-product. Prolonged reaction times may allow for the conversion of the initial spiro-product to the more stable fused system.

Q3: How can I confirm the structure of my product to be a spiro-lactam versus a fused system?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY): This is the most powerful tool. In ¹³C NMR, the spiro carbon will be a quaternary carbon, and its chemical shift can be diagnostic. 2D NMR experiments like HMBC can show long-range correlations that will help to definitively establish the connectivity of the atoms. NOESY can provide information about the spatial proximity of protons, which can help to differentiate between the two isomers.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides definitive proof of the molecular structure and stereochemistry.

  • Mass Spectrometry (MS): While MS will give you the molecular weight of the product (which will be the same for both isomers), fragmentation patterns can sometimes provide clues to the underlying structure.

Troubleshooting Guide: Preventing Fused System Formation

This guide provides a step-by-step approach to troubleshoot and optimize your reaction conditions to favor the formation of the desired spiro-lactam.

Problem Potential Cause Suggested Solution
High yield of fused lactam, low or no spiro-lactam. Reaction is under thermodynamic control.Lower the reaction temperature. Start with significantly lower temperatures (e.g., -78 °C) and gradually increase if the reaction is too slow.
Reaction time is too long, allowing for equilibration.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or when the desired spiro-product concentration is at its maximum.
The chosen solvent favors the transition state for the fused system.Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
Mixture of spiro and fused lactams. Competing kinetic and thermodynamic pathways.In addition to optimizing temperature and reaction time, consider using a sterically more demanding substrate or reagent to disfavor the fused product formation.
Catalyst is not selective.If using a catalyst, screen different ligands or metal salts. For example, in copper-catalyzed reactions, the choice of ligand can significantly impact the stereoselectivity.[4]
Low overall yield, with fused lactam as the main identifiable product. The desired spiro-lactam is unstable under the reaction or workup conditions and rearranges to the fused system.Use milder workup procedures. Avoid strongly acidic or basic conditions if the spiro-lactam is sensitive. Purify using neutral stationary phases like neutral alumina instead of silica gel if acidic decomposition is suspected.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate how reaction conditions can influence the ratio of spiro to fused products. Note: This data is illustrative and the actual results will be highly dependent on the specific substrates and reaction.

Entry Temperature (°C) Solvent Catalyst Time (h) Spiro:Fused Ratio Total Yield (%)
180TolueneNone2410:9085
225TolueneNone1240:6088
30TolueneNone2475:2575
4-78THFNone48>95:560
525DCMCatalyst A690:1092
625DCMCatalyst B615:8589

Experimental Protocols

Representative Protocol for Diastereoselective Spiro-β-Lactam Synthesis via Staudinger Reaction

This protocol is a general guideline for the [2+2] cycloaddition of a ketene with an imine, a common method for synthesizing β-lactams where fused system formation can be a competing pathway.

Materials:

  • Substituted Phenylacetic Acid (1.0 eq)

  • Triethylamine (2.2 eq)

  • p-Toluenesulfonyl Chloride (TsCl) (1.1 eq)

  • Appropriate Iminospiro-precursor (e.g., from isatin) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the substituted phenylacetic acid in anhydrous DCM at 0 °C, add triethylamine.

  • Stir the solution for 10 minutes, then add p-toluenesulfonyl chloride in one portion.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the iminospiro-precursor to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-β-lactam.

Note: To favor the spiro-product, it is crucial to maintain a low reaction temperature during the initial stages and to carefully monitor the reaction to avoid prolonged reaction times that might lead to the formation of the thermodynamically favored fused product.

Visualizations

Reaction Pathway Diagram

G Reactants Reactants (e.g., Imine + Ketene Precursor) TS_Spiro Transition State (Spirocyclization) Reactants->TS_Spiro k_spiro (fast) TS_Fused Transition State (Fused System Formation) Reactants->TS_Fused k_fused (slow) Spiro_Lactam Spiro-Lactam (Kinetic Product) TS_Spiro->Spiro_Lactam TS_Equilibration Equilibration Transition State Spiro_Lactam->TS_Equilibration Reversible under high temp/long time Fused_Lactam Fused Lactam (Thermodynamic Product) TS_Fused->Fused_Lactam TS_Equilibration->Fused_Lactam

Caption: Kinetic vs. Thermodynamic control in lactam synthesis.

Experimental Workflow

G Start Start: Combine Reactants Reaction Reaction under Controlled Conditions (Temp, Time, Solvent) Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS, X-ray) Purification->Analysis End Isolated Spiro-Lactam Analysis->End

Caption: General experimental workflow for spiro-lactam synthesis.

Troubleshooting Logic Diagram

G Start Fused System is Major Product Lower_Temp Lower Reaction Temperature Start->Lower_Temp High Temp? Shorter_Time Shorten Reaction Time Start->Shorter_Time Long Time? Change_Solvent Change Solvent Start->Change_Solvent Solvent Effect? Steric_Hindrance Increase Steric Hindrance Start->Steric_Hindrance Sterics Favorable for Fused? Check_Catalyst Optimize Catalyst/ Reagents Start->Check_Catalyst Catalyzed Reaction? Success Spiro-Lactam is Major Product Lower_Temp->Success Shorter_Time->Success Change_Solvent->Success Steric_Hindrance->Success Check_Catalyst->Success

Caption: Troubleshooting guide for fused system formation.

References

Technical Support Center: High-Throughput Screening of Spiro-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of spiro-lactam compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing HTS with spiro-lactam libraries?

A1: The main challenges include poor compound solubility in aqueous assay buffers, potential instability of the β-lactam ring under certain pH and temperature conditions, and interference with assay detection technologies. Careful assay design and robust quality control are crucial to mitigate these issues.

Q2: What is a typical starting concentration for spiro-lactams in a primary screen?

A2: A common starting concentration for primary screens is 10 µM. However, this may need to be adjusted based on the solubility of the specific spiro-lactam library and the sensitivity of the assay.

Q3: How can I improve the solubility of my spiro-lactam compounds in aqueous assay buffers?

A3: Spirocyclic compounds can exhibit poor aqueous solubility. To enhance solubility, consider using co-solvents like DMSO (typically at a final concentration of 0.1-1%), or employing solubility enhancers such as cyclodextrins. It is essential to validate the tolerance of your assay to any additives.

Q4: What are the key quality control metrics I should monitor during an HTS campaign?

A4: Key quality control metrics include the Z'-factor, signal-to-background ratio, and coefficient of variation (%CV). A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay.[1] Consistent monitoring of these metrics helps ensure the reliability and reproducibility of your screening data.

Troubleshooting Guides

Assay Development & Optimization
Observed Problem Potential Cause Recommended Solution
Low Z'-factor (<0.5) High variability in positive or negative controls.Review and optimize reagent stability, dispensing precision, and incubation times. Ensure thorough mixing of assay components.
Low signal-to-background ratio.Optimize concentrations of assay reagents (e.g., enzyme, substrate, cells). Consider a more sensitive detection method if available.
High %CV (>15%) across the plate Inconsistent liquid handling.Calibrate and validate all automated liquid handlers. Check for clogged tips or bubbles in the system.
Edge effects in microplates.Use barrier plates, leave outer wells empty, or apply a plate-specific normalization algorithm to the data.
Assay signal drifts over time Instability of reagents or compounds.Assess the stability of critical reagents and the spiro-lactam compounds under assay conditions (time, temperature, pH). The β-lactam ring can be susceptible to hydrolysis, especially outside of a neutral pH range.
Compound-Specific Issues
Observed Problem Potential Cause Recommended Solution
Compound precipitation in assay plate Poor aqueous solubility of spiro-lactams.Decrease the final screening concentration. Increase the final DMSO concentration (while ensuring assay tolerance). Pre-incubate compounds in assay buffer to check for precipitation.
Use of solubility enhancers like cyclodextrins.Test different types of cyclodextrins to find one that effectively solubilizes the compounds without interfering with the assay.
False positives or negatives Assay interference (e.g., fluorescence quenching or enhancement).Perform counter-screens to identify compounds that interfere with the detection method (e.g., run the assay without the biological target). Some rhodamine-based spirolactams are known to be fluorescent, which could interfere with fluorescence-based assays.[2][3][4][5]
Compound aggregation leading to non-specific inhibition.Add a non-ionic detergent (e.g., Triton X-100, Tween-20) to the assay buffer to disrupt aggregates.
Reactivity of the β-lactam ring leading to covalent modification of target protein.If covalent inhibition is suspected, mass spectrometry can be used to confirm the formation of a covalent adduct between the spiro-lactam and the target protein.[6][7]
Data Analysis and Hit Confirmation
Observed Problem Potential Cause Recommended Solution
Poor correlation between primary screen and hit confirmation Single-concentration screening limitations.Re-test primary hits in a dose-response format to determine their potency (IC50/EC50).
Variability in compound dispensing.Cherry-pick hits from the original library plates and re-test. Also, obtain fresh, powdered samples of the hits for confirmation.
High number of false positives Non-specific activity or assay interference.Implement orthogonal assays that use a different detection technology or biological readout to confirm the activity of primary hits.
Cytotoxicity in cell-based assays.Run a counter-screen to assess the cytotoxicity of all hits at the relevant concentrations.

Quantitative Data Summary

The following tables summarize representative quantitative data from high-throughput screening of spiro-lactams for various biological activities.

Table 1: Anti-HIV Activity of Spiro-β-Lactams

Compound IDIC50 (µM) vs. HIV-1IC50 (µM) vs. HIV-2CC50 (µM) in TZM-bl cells
9i 0.015Not Reported35.78
9n 0.0170.016Not Reported
12a 0.0190.011Not Reported
14a Not Reported0.013Not Reported
BSS-730A 0.014Not ReportedNot Reported

Data sourced from a study on spiro-β-lactams with anti-HIV and antiplasmodial activity.[8]

Table 2: Antiplasmodial Activity of Spiro-β-Lactams

Compound IDIC50 (µM) vs. P. berghei (hepatic stage)IC50 (µM) vs. P. falciparum (blood stage)
Compound A 0.285Not Reported
Compound B Not Reported0.267
BSS-730A 0.550.43

Data compiled from studies on the antiplasmodial activity of spiro-lactams.[9][10]

Table 3: Anticancer Activity of Spirooxindole-Benzimidazole Compounds

Compound IDIC50 (µM) vs. MDA-MB 231 (Breast Cancer)IC50 (µM) vs. PC-3 (Prostate Cancer)
6a 1.892.13
6d 1.071.54

Data from a study on spirooxindole-benzimidazoles as activators of the p53 pathway.[11]

Experimental Protocols

Protocol 1: Cell-Based Anti-HIV Luciferase Reporter Assay (384-well format)
  • Cell Seeding: Seed TZM-bl cells (which express a luciferase reporter gene under the control of the HIV-1 LTR) into 384-well white, clear-bottom plates at a density of 2,500 cells/well in 25 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Addition: Prepare serial dilutions of spiro-lactam compounds in complete growth medium. The final DMSO concentration should not exceed 1%. Add 5 µL of the diluted compounds to the cell plates. Include positive controls (e.g., known HIV-1 inhibitors) and negative controls (DMSO vehicle).[12]

  • Virus Infection: Dilute HIV-1 virus stock to a pre-determined titer that yields a high signal-to-background ratio. Add 10 µL of the diluted virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading: Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Primary hits are typically defined as compounds exhibiting ≥50% inhibition.[12]

Protocol 2: In Vitro Antiplasmodial Assay (Hepatic Stage)
  • Cell Seeding: Seed Huh7 human hepatoma cells into 384-well plates and incubate until they form a confluent monolayer.

  • Compound Addition: Add spiro-lactam compounds at various concentrations to the cell monolayers.

  • Sporozoite Infection: Add freshly dissected Plasmodium berghei sporozoites to the wells.

  • Incubation: Incubate the plates for 48 hours to allow for parasite infection and development.

  • Signal Detection: Measure the parasite infection load using a bioluminescence assay. Assess cell confluence as a measure of compound toxicity using a viability assay such as alamarBlue.[9]

  • Data Analysis: Determine the IC50 values by fitting the dose-response data to a non-linear regression model.

Visualizations

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Follow-up Assay_Dev Assay Development (Miniaturization to 384/1536-well) Pilot_Screen Pilot Screen (Small compound set) Assay_Dev->Pilot_Screen Validation Assay Validation (Z' > 0.5) Pilot_Screen->Validation Primary_HTS Full Library Screen (Single Concentration) Validation->Primary_HTS Data_Analysis Data Normalization & Quality Control Primary_HTS->Data_Analysis Hit_ID Hit Identification (Activity Threshold) Data_Analysis->Hit_ID Dose_Response Dose-Response Testing (IC50/EC50 Determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assays (Confirm Mechanism) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR

Caption: A typical workflow for a high-throughput screening (HTS) campaign.

MDM2_p53_Pathway cluster_0 Normal Cell State cluster_1 Cancer Cell State (MDM2 Overexpression) cluster_2 Therapeutic Intervention p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal induces expression Proteasome Proteasome p53_normal->Proteasome targeted for MDM2_normal->p53_normal binds & ubiquitinates Degradation p53 Degradation Proteasome->Degradation p53_cancer p53 Cell_Cycle Uncontrolled Cell Cycle & Proliferation Apoptosis_Inhibition Inhibition of Apoptosis MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer excessive inhibition p53_active p53 (active) Spiro_Lactam Spiro-oxindole Inhibitor Spiro_Lactam->MDM2_cancer inhibits binding to p53 Apoptosis_Induction Apoptosis p53_active->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest

Caption: Inhibition of the MDM2-p53 interaction by spiro-oxindole compounds.[6][11][13]

References

Technical Support Center: Enhancing Stereoselectivity in 2-Azaspiro[4.6]undecan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azaspiro[4.6]undecan-3-one, with a focus on improving stereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the stereoselective synthesis of this compound and offers potential solutions.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity Suboptimal Catalyst or Ligand: The catalyst or ligand may not provide sufficient steric hindrance or electronic influence to favor the formation of one diastereomer.- Screen different catalysts: For metal-catalyzed reactions, such as rhodium- or copper-catalyzed cyclopropanations or cycloadditions, experiment with catalysts having different steric and electronic properties. For instance, in rhodium-catalyzed reactions, catalysts like Rh2(p-PhTPCP)4 have shown high diastereoselectivity.[1][2]- Vary the ligand: In copper-assisted reactions, the choice of ligand is crucial. Evaluate a range of chiral ligands to find one that effectively controls the stereochemical outcome.[3]
Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.- Solvent screening: Test a variety of solvents with different polarities (e.g., dichloromethane, ethanol, toluene) to identify the optimal medium for the reaction.[4]
Reaction Temperature Not Optimized: The reaction may be running at a temperature that is too high, leading to lower selectivity.- Lower the reaction temperature: In many cases, running the reaction at a lower temperature can enhance stereoselectivity by favoring the kinetically controlled product.
Poor Enantioselectivity Ineffective Chiral Catalyst or Auxiliary: The chiral source may not be efficiently transferring its stereochemical information to the product.- Catalyst selection: For enantioselective syntheses, employ catalysts known for high enantiomeric induction. Chiral dirhodium tetracarboxylate catalysts have been effective in similar systems.[1][2]- Use of chiral auxiliaries: Consider attaching a chiral auxiliary to one of the starting materials to direct the stereochemical course of the reaction.
Racemization: The product may be prone to racemization under the reaction or workup conditions.- Milder reaction conditions: Use milder bases or acids and lower reaction temperatures to prevent epimerization at stereogenic centers.- Careful workup: Ensure that the workup procedure is performed under conditions that do not promote racemization. This may involve using buffered solutions or avoiding prolonged exposure to acidic or basic conditions.
Low Reaction Yield Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and concentration may not be ideal.- Optimize reaction parameters: Systematically vary the reaction time, temperature, and concentration to find the conditions that provide the best yield without compromising stereoselectivity.[4]
Catalyst Inactivation: The catalyst may be degrading or being poisoned by impurities.- Use freshly prepared or purified reagents and solvents: Ensure all materials are free of impurities that could interfere with the catalyst.- Inert atmosphere: For sensitive catalysts, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Separating Stereoisomers Similar Physicochemical Properties: The synthesized stereoisomers may have very similar polarities, making them difficult to separate by standard chromatography.- High-performance liquid chromatography (HPLC): Utilize chiral HPLC columns for the analytical and preparative separation of enantiomers.- Derivatization: Convert the mixture of stereoisomers into diastereomeric derivatives by reacting them with a chiral derivatizing agent. These diastereomers will have different physical properties and can often be separated by standard chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for inducing stereoselectivity in the synthesis of spiro-γ-lactams like this compound?

A1: The most prevalent strategies include:

  • Catalytic Asymmetric Synthesis: This involves the use of chiral metal catalysts (e.g., rhodium, copper, nickel) with chiral ligands to control the stereochemical outcome of reactions such as cycloadditions and cyclopropanations.[1][2][3][5]

  • Formal [3+2] Cycloaddition Reactions: These reactions can be highly stereoselective in constructing the spiro-γ-lactam core.[4][6]

  • Substrate-Controlled Diastereoselection: This approach utilizes existing stereocenters in the starting materials to direct the formation of new stereocenters.

Q2: How can I determine the absolute stereochemistry of the synthesized this compound?

A2: The absolute stereochemistry can be unequivocally determined by X-ray crystallography if a suitable single crystal of a single stereoisomer can be obtained.[4] Spectroscopic methods, such as nuclear magnetic resonance (NMR) with chiral shift reagents or comparison to known compounds, can also provide evidence for the stereochemical assignment.

Q3: Are there any enzymatic methods available for the stereoselective synthesis of azaspiro compounds?

A3: Yes, enzymatic methods are emerging as a powerful tool for the stereoselective synthesis of azaspirocycles. Engineered enzymes, such as carbene transferases, have been used for the cyclopropanation of unsaturated N-heterocycles to produce azaspiro[2.y]alkanes with high yield and excellent diastereo- and enantioselectivity.[7] While not specifically demonstrated for this compound, this approach holds promise for the synthesis of a wide range of chiral azaspiro compounds.

Experimental Protocols

Key Experiment: Stereoselective Formal [3+2] Cycloaddition

This protocol is a generalized representation based on methodologies reported for the synthesis of spiro-γ-lactams.[4][6]

Materials:

  • Appropriate N-substituted imine precursor

  • α,β-unsaturated carbonyl compound (e.g., methyl acrylate)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2) as solvent

  • m-Chloroperoxybenzoic acid (mCPBA) for subsequent oxidation

  • Palladium on carbon (Pd/C) for hydrogenation (if applicable)[4]

  • Hydrogen source

Procedure:

  • Imine Formation and Cycloaddition:

    • To a solution of the imine precursor in dichloromethane, add the α,β-unsaturated carbonyl compound and triethylamine.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or below) for a specified duration (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the resulting spirocyclic imine by column chromatography.

  • Oxidation to Lactam:

    • Dissolve the purified spirocyclic imine in a suitable solvent like dichloromethane.

    • Add mCPBA portion-wise at a low temperature (e.g., 0 °C) and stir until the reaction is complete.

    • Quench the excess mCPBA and perform an aqueous workup.

    • Purify the final this compound product by column chromatography or recrystallization to obtain a single diastereomer.[4]

Visualizations

Experimental_Workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification Start Imine Precursor + α,β-Unsaturated Carbonyl Reaction1 [3+2] Cycloaddition (Et3N, CH2Cl2) Start->Reaction1 Product1 Spirocyclic Imine Reaction1->Product1 Reaction2 Oxidation (mCPBA) Product1->Reaction2 Product2 Crude this compound Reaction2->Product2 Purification Column Chromatography or Recrystallization Product2->Purification FinalProduct Pure Stereoisomer Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Stereoselectivity cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Low Stereoselectivity Cause1 Suboptimal Catalyst/ Ligand Problem->Cause1 Leads to Cause2 Incorrect Solvent Problem->Cause2 Leads to Cause3 Non-ideal Temperature Problem->Cause3 Leads to Solution1 Screen Catalysts/ Ligands Cause1->Solution1 Solution2 Solvent Screening Cause2->Solution2 Solution3 Optimize Temperature Cause3->Solution3

Caption: Troubleshooting low stereoselectivity in synthesis.

References

Method development for quantifying 2-Azaspiro[4.6]undecan-3-one in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of 2-Azaspiro[4.6]undecan-3-one

This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative analysis of this compound in complex mixtures. The methodologies presented are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a chemical compound with the molecular formula C10H17NO.[1][2] Its quantification in complex mixtures is crucial in various fields, including pharmaceutical development, where it may be an impurity or a metabolite. Accurate measurement is essential for quality control, safety assessment, and pharmacokinetic studies.

Q2: Which analytical technique is most suitable for quantifying this compound in a complex matrix?

The choice of analytical technique depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely available technique suitable for routine analysis.[3] It may require derivatization if the analyte lacks a strong chromophore.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for detecting trace amounts in complex biological matrices.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of this compound.[6][7]

Q3: How should I prepare my samples for analysis?

Sample preparation is a critical step to remove interferences and concentrate the analyte.[8] The optimal method depends on the sample matrix:

  • Liquid-Liquid Extraction (LLE): A common technique for separating compounds based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A versatile method for sample cleanup and concentration, offering a wide range of sorbents to selectively retain the analyte or impurities.[8]

  • Protein Precipitation: For biological samples like plasma or serum, this method is used to remove proteins that can interfere with the analysis.[8]

Experimental Protocols

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This protocol is adapted from a validated method for a similar compound, 2-Azaspiro[4.5]decan-3-one.[9][10]

Instrumentation:

  • HPLC system with a UV detector, autosampler, column oven, and gradient pump.[3]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 210 nm.[3]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.[10]

Purity Calculation:

  • Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[3]

Protocol 2: Quantification by LC-MS/MS

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method.

Instrumentation:

  • A standard LC-MS/MS system with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

  • Gradient: A gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[12]

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and an internal standard.

  • Collision Energy and other MS parameters: Optimize by infusing a standard solution of the analyte.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following table summarizes expected performance characteristics for an analytical method, based on data from the analogous compound 2-Azaspiro[4.5]decan-3-one.[9]

ParameterExpected Value
Limit of Quantitation (LOQ) 10 µg/mL
Analytical Range 10–253 µg/mL
Correlation Coefficient (r) ≥ 0.990
Recovery 95-105%

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Incompatibility between the sample solvent and the mobile phase.

    • Solution: Dissolve and inject samples in the initial mobile phase whenever possible.[13]

  • Possible Cause: The pH of the mobile phase is too close to the analyte's pKa.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[13]

  • Possible Cause: Column degradation or contamination.

    • Solution: Wash the column with a strong solvent or replace it if necessary.

Problem 2: Low Analyte Recovery

  • Possible Cause: Inefficient sample extraction.

    • Solution: Optimize the LLE or SPE protocol by testing different solvents or sorbents.

  • Possible Cause: Analyte degradation during sample preparation.

    • Solution: Ensure sample handling is controlled for temperature and pH.[14]

  • Possible Cause: Ion suppression or enhancement in the MS source.

    • Solution: Use a stable isotope-labeled internal standard to compensate for matrix effects. Dilute the sample if necessary.[12]

Problem 3: High Baseline Noise or Spurious Peaks

  • Possible Cause: Contaminated mobile phase or solvents.

    • Solution: Use high-purity solvents and freshly prepared mobile phases. Degas the mobile phase before use.[13]

  • Possible Cause: Carryover from the autosampler.

    • Solution: Implement a needle wash with a strong solvent between injections.

  • Possible Cause: Matrix interferences.

    • Solution: Improve the sample cleanup procedure to remove more interfering compounds.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Plasma, API) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_flow start Chromatographic Problem Identified q1 Is peak shape poor? start->q1 a1 Adjust mobile phase pH or sample solvent q1->a1 Yes q2 Is recovery low? q1->q2 No end Problem Resolved a1->end a2 Optimize extraction or use internal standard q2->a2 Yes q3 Is baseline noisy? q2->q3 No a2->end a3 Use fresh, high-purity mobile phase q3->a3 Yes q3->end No a3->end

Caption: Logical troubleshooting flow for common HPLC and LC-MS issues.

References

Validation & Comparative

A Comparative Study of 2-Azaspiro[4.6]undecan-3-one and 2-Azaspiro[4.5]decan-3-one: Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – This guide presents a comparative analysis of two closely related spiro-lactams, 2-Azaspiro[4.6]undecan-3-one and 2-Azaspiro[4.5]decan-3-one. These compounds, while differing by a single carbon atom in their cycloalkane ring, represent important scaffolds in medicinal chemistry. This document provides a summary of their physicochemical properties, plausible synthetic approaches, and a review of the biological activities of their derivatives, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and 2-Azaspiro[4.5]decan-3-one is presented in Table 1. These properties are computationally derived and provide a baseline for understanding their potential behavior in biological systems. The larger cycloheptane ring in the undecane derivative results in a slightly higher molecular weight and molar refractivity.

PropertyThis compound2-Azaspiro[4.5]decan-3-one
Molecular Formula C₁₀H₁₇NO[1]C₉H₁₅NO[2]
Molecular Weight 167.25 g/mol [1]153.22 g/mol [2]
XLogP3 1.81.5[2]
Hydrogen Bond Donor Count 11[2]
Hydrogen Bond Acceptor Count 11[2]
Rotatable Bond Count 00[2]
Exact Mass 167.131014 g/mol [1]153.115364 g/mol [2]
Topological Polar Surface Area 29.1 Ų[1]29.1 Ų[2]
Heavy Atom Count 12[1]11[2]
Complexity 180[1]170[2]

Synthesis and Chemical Reactivity

The synthesis of these azaspiro-lactams can be approached through several established organic chemistry methodologies. A common strategy involves the Beckmann rearrangement of a spirocyclic oxime or a Schmidt reaction of a spirocyclic ketone.

G General Synthetic Workflow for Azaspiro-Lactams Start Spirocyclic Ketone Oxime Spirocyclic Oxime Start->Oxime Oximation Lactam Azaspiro-Lactam Oxime->Lactam Beckmann Rearrangement Reagent1 Hydroxylamine Reagent1->Oxime Reagent2 Acid Catalyst (e.g., H₂SO₄) Reagent2->Lactam

A generalized synthetic pathway to azaspiro-lactams.

2-Azaspiro[4.5]decan-3-one is notably recognized as a lactam derivative of the well-known anticonvulsant drug, Gabapentin.[3] This relationship highlights a potential route for its formation via intramolecular cyclization of Gabapentin.[4]

G Relationship of Gabapentin to 2-Azaspiro[4.5]decan-3-one Gabapentin Gabapentin (γ-amino acid) Lactam 2-Azaspiro[4.5]decan-3-one (Lactam) Gabapentin->Lactam Intramolecular Cyclization (-H₂O) Lactam->Gabapentin Hydrolysis (+H₂O)

The reversible cyclization of Gabapentin to its lactam form.

Comparative Biological Activities of Derivatives

While direct biological data for the parent compounds is limited, studies on their derivatives provide valuable insights into their potential as pharmacophores. A summary of the observed activities for derivatives of each scaffold is presented in Table 2.

Biological ActivityThis compound Derivatives2-Azaspiro[4.5]decan-3-one Derivatives
Antiviral Derivatives of 1-thia-4-azaspiro[4.6]undecan-3-one have shown activity against human coronavirus 229E.[5]Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have demonstrated inhibitory activity against human coronavirus 229E, with some analogs showing EC₅₀ values in the low micromolar range.[5][6]
Anticonvulsant No direct reports found for anticonvulsant activity.N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione have been synthesized and tested for anticonvulsant activity, with some compounds showing efficacy in seizure models.[7]
Other Preliminary studies on 2-Azaspiro[4.6]undecan-4-ylmethanol suggest potential antimicrobial and antitumor activities.[8]Gabapentin lactam (2-Azaspiro[4.5]decan-3-one) has been reported to reduce protein aggregates and improve motor performance in a mouse model of Huntington's disease. It is also known to open mitochondrial ATP-dependent potassium channels.[9]

The available data suggests that both scaffolds are promising starting points for the development of novel therapeutic agents. The anti-coronavirus activity observed in thia-analogs of both ring systems is particularly noteworthy. The established link of the azaspiro[4.5]decane core to anticonvulsant activity, through its relation to Gabapentin, provides a strong rationale for exploring this scaffold further for neurological applications.

Experimental Protocols

The following are illustrative experimental protocols for the synthesis of the title compounds, based on general synthetic methodologies for spiro-lactams.

Synthesis of 2-Azaspiro[4.5]decan-3-one via Beckmann Rearrangement

Materials:

  • Spiro[4.5]decan-2-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Oximation: A mixture of spiro[4.5]decan-2-one (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (2 equivalents) in ethanol is refluxed for 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude oxime.

  • Rearrangement: The crude spiro[4.5]decan-2-one oxime is added portion-wise to pre-heated polyphosphoric acid at 120 °C with vigorous stirring. The mixture is maintained at this temperature for 30 minutes. The reaction mixture is then cooled to room temperature and poured onto crushed ice. The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Azaspiro[4.5]decan-3-one.

Synthesis of this compound via Schmidt Reaction

Materials:

  • Spiro[4.6]undecan-2-one

  • Sodium azide

  • Concentrated sulfuric acid

  • Chloroform

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Spiro[4.6]undecan-2-one (1 equivalent) is dissolved in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.

  • Schmidt Reaction: A solution of sodium azide (1.5 equivalents) in concentrated sulfuric acid is added dropwise to the stirred solution of the ketone over a period of 1 hour, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium carbonate solution. The mixture is then extracted with chloroform. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound.

Conclusion

This compound and 2-Azaspiro[4.5]decan-3-one are structurally similar spiro-lactams with distinct physicochemical properties and potential pharmacological profiles, as suggested by studies on their derivatives. The azaspiro[4.5]decane scaffold has a more established, albeit still developing, biological profile, particularly in the area of neuroscience. The azaspiro[4.6]undecane scaffold, while less explored, shows promise for the development of antiviral agents. This comparative guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of these versatile chemical entities. Further experimental investigation into the synthesis and biological evaluation of these parent compounds and their novel derivatives is warranted to fully elucidate their structure-activity relationships and potential for clinical application.

References

Comparative analysis of spiro[4.6]undecane and spiro[4.5]decane scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore beyond the traditional flat, two-dimensional structures that have long dominated the drug discovery landscape. In this pursuit, spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as powerful tools for creating three-dimensional molecules with enhanced pharmacological properties. Among the diverse array of spirocyclic systems, spiro[4.5]decane and its larger ring homolog, spiro[4.6]undecane, have garnered significant attention. This guide provides a comprehensive comparative analysis of these two scaffolds, offering insights into their physicochemical properties, synthesis, and biological activities, supported by experimental data to inform rational drug design.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle difference of a single carbon atom in the larger ring of spiro[4.6]undecane compared to spiro[4.5]decane imparts distinct physicochemical and conformational characteristics. These differences can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

PropertySpiro[4.5]decaneSpiro[4.6]undecaneSource(s)
Molecular Weight (Parent) 138.25 g/mol 152.28 g/mol [1],[2]
Calculated logP (Parent) 3.6 - 4.84.1 - 5.3[1],[2]
Conformational Flexibility More rigidMore flexible[3]
Three-Dimensionality (Fsp3) HighHigh[4]

This table presents data for the parent, unsubstituted spirocyclic hydrocarbons. The properties of functionalized derivatives will vary based on the nature and position of the substituents.

The increased lipophilicity and conformational flexibility of the spiro[4.6]undecane scaffold can be advantageous for targeting certain biological receptors, potentially allowing for more optimal binding interactions. However, this increased flexibility might also lead to a higher entropic penalty upon binding. Conversely, the greater rigidity of the spiro[4.5]decane system can pre-organize substituents in a specific spatial orientation, which can be beneficial for enhancing binding affinity and selectivity for a particular target.[3]

Navigating the Synthetic Landscape: Crafting Spirocyclic Cores

The construction of spiro[4.5]decane and spiro[4.6]undecane scaffolds can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and overall complexity of the target molecule.

General Synthetic Workflow

A common approach to synthesizing functionalized spirocycles involves the creation of a suitable cyclic ketone precursor followed by the construction of the second ring through a spirocyclization reaction.

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Scaffold start1 Cyclic Ketone step1 Ring Formation/Functionalization start1->step1 Reaction start2 Reagents for Second Ring start2->step1 step2 Spirocyclization step1->step2 Intermediate end Spiro[4.5]decane or Spiro[4.6]undecane Derivative step2->end Final Product

General synthetic workflow for spirocyclic scaffolds.
Experimental Protocol: Synthesis of a Spiro[4.5]decanone Derivative

One established method for the synthesis of a functionalized spiro[4.5]decanone core is the Bucherer-Bergs reaction, followed by N-arylation steps.[5][6]

Step 1: Bucherer-Bergs Reaction A mixture of a suitable piperidone precursor, potassium cyanide, and ammonium carbonate in a solvent mixture of ethanol and water is heated to yield a spiro-hydantoin.[5][6]

Step 2: N-Arylation The resulting spiro-hydantoin undergoes a copper-catalyzed N-arylation with an appropriate aryl iodide (e.g., 4-iodobiphenyl) in the presence of a ligand and a base. A second N-arylation can be performed to introduce further diversity.[5][6]

Biological Activities and Signaling Pathways: A Comparative Look

Both spiro[4.5]decane and spiro[4.6]undecane scaffolds have been incorporated into biologically active molecules targeting a range of therapeutic areas.

Spiro[4.5]decane: Targeting Hypoxia and Beyond

Derivatives of the spiro[4.5]decane scaffold have shown significant promise as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[5][6][7] These enzymes play a crucial role in the cellular response to low oxygen levels. By inhibiting PHDs, these compounds can stabilize HIF-1α, a key transcription factor that upregulates the expression of genes involved in erythropoiesis and angiogenesis. This mechanism of action makes them attractive candidates for the treatment of anemia and ischemic diseases.[5]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_norm HIF-1α PHD PHD Enzymes HIF-1α_norm->PHD VHL VHL HIF-1α_norm->VHL Binding PHD->HIF-1α_norm Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_hyp HIF-1α Nucleus Nucleus HIF-1α_hyp->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus HRE Hypoxia Response Element Nucleus->HRE Dimerization & Binding Gene_Expression Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression Spiro_Compound Spiro[4.5]decanone Inhibitor Spiro_Compound->PHD Inhibition

HIF-1α signaling pathway and the action of spiro[4.5]decanone inhibitors.

Furthermore, aza-spiro[4.5]decane derivatives have been investigated as ligands for central nervous system (CNS) targets, including sigma-1 and M1 muscarinic acetylcholine receptors, suggesting their potential in the treatment of neurological and psychiatric disorders.

Spiro[4.6]undecane: Exploring Anticonvulsant Activity

A direct comparative study of the anticonvulsant activity of carboxylic acid derivatives of spiro[4.5]decane and spiro[4.6]undecane revealed the superior potency of the latter.[8] Specifically, spiro[4.6]undecane-2-carboxylic acid demonstrated favorable activity in pentylenetetrazol and picrotoxin-induced seizure models in mice, suggesting a potential role for this scaffold in the development of new antiepileptic drugs.[8] The mechanism of action for these anticonvulsant effects is thought to be related to the modulation of GABAergic neurotransmission, a common target for many antiepileptic drugs.

Anticonvulsant_Action cluster_GABA GABAergic Synapse GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Cl- Influx Spiro46_Compound Spiro[4.6]undecane Derivative Spiro46_Compound->GABA_Receptor Positive Allosteric Modulation

Postulated mechanism of anticonvulsant action for spiro[4.6]undecane derivatives.

Experimental Protocols for Biological Evaluation

In Vitro PHD2 Inhibition Assay

To assess the inhibitory activity of spiro[4.5]decanone derivatives against PHD2, a commonly used method is a biochemical assay that measures the hydroxylation of a HIF-1α peptide substrate.[5]

Protocol Outline:

  • Recombinant human PHD2 is incubated with the test compound at various concentrations.

  • A synthetic peptide corresponding to a segment of HIF-1α and the co-substrates (2-oxoglutarate, ascorbate, and Fe(II)) are added to initiate the reaction.

  • The reaction is stopped, and the extent of peptide hydroxylation is quantified, often using methods like mass spectrometry or antibody-based detection (e.g., AlphaScreen).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]

Anticonvulsant Activity Screening in Mice

The anticonvulsant potential of spiro[4.6]undecane derivatives can be evaluated in vivo using established rodent models of seizures.[8]

Protocol Outline (Pentylenetetrazol-induced seizure model):

  • Mice are administered the test compound or vehicle control, typically via intraperitoneal injection.

  • After a predetermined time, the mice are challenged with a convulsant agent, such as pentylenetetrazol (PTZ).

  • The animals are observed for the onset and severity of seizures over a specified period.

  • The protective effect of the test compound is determined by its ability to prevent or delay the onset of seizures and reduce their severity compared to the control group.[8]

Conclusion

The comparative analysis of spiro[4.5]decane and spiro[4.6]undecane scaffolds highlights their distinct yet valuable contributions to drug design. The spiro[4.5]decane framework, with its inherent rigidity, has proven to be a successful template for developing potent enzyme inhibitors, particularly for targets like PHDs. In contrast, the increased flexibility of the spiro[4.6]undecane scaffold may offer advantages in targeting receptors where conformational adaptability is key, as suggested by its promising anticonvulsant activity.

For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of their comparative properties, synthetic accessibility, and biological activities will be crucial in harnessing the full potential of these three-dimensional building blocks to create the next generation of innovative medicines.

References

Comparative Guide to the Structure-Activity Relationship of Azaspiro Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of azaspiro compounds, with a focus on analogs of oxa/azaspiro[4.5]trienones and 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which serve as close structural surrogates for 2-Azaspiro[4.6]undecan-3-one analogs due to the limited availability of specific SAR studies on the latter. The data presented herein is derived from studies on the anticancer properties of these compounds, offering insights into how structural modifications influence their biological activity.

Introduction to Azaspiro Compounds in Drug Discovery

Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved target selectivity and pharmacological properties. Azaspiro compounds, incorporating a nitrogen atom in the spirocyclic system, are of particular interest. This guide focuses on the anticancer activity of a series of oxa/azaspiro[4.5]trienone and 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, highlighting their potential as apoptosis inducers.[1][2]

Comparative Anticancer Activity

The in vitro anticancer activity of various azaspiro analogs has been evaluated against a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values are summarized in the tables below to facilitate a direct comparison of their potency.

Table 1: Anticancer Activity (GI50, μM) of Oxa/Azaspiro[3][4]trienone Analogs [1]

CompoundRXMCF-7 (Breast)DU-145 (Prostate)A549 (Lung)HepG2 (Liver)
9a HO>100>100>100>100
9b 4-FO1.812.58.715.4
9c 4-ClO2.515.210.118.2
9d 4-BrO3.118.912.520.1
9e 4-CH3O1.510.87.512.8
10a HN-Bn5.225.118.328.4
10b 4-FN-Bn3.820.715.222.1

Table 2: Anticancer Activity (IC50, μM) of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analogs [2]

CompoundRA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)
11a H1.250.850.92
11b 4-F-Bn0.180.210.25
11d 4-Cl-Bn0.220.080.21
11h 4-Br-Bn0.190.080.15
11k 4-I-Bn0.250.090.14
12c 2,4-diCl-Bn0.280.250.14

Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be identified for these azaspiro analogs:

  • Substitution on the Benzyl Group: For the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione series, substitution on the N-benzyl group significantly influences anticancer activity. Halogen substitutions at the para-position of the benzyl ring (compounds 11b, 11d, 11h, 11k) generally lead to potent activity, with IC50 values in the nanomolar range.[2] Compound 11h , with a bromo-benzyl substituent, emerged as a particularly potent derivative against all three tested cell lines.[2]

  • Effect of the Heteroatom in the Spiro Ring: A comparison between the oxaspiro (X=O) and azaspiro (X=N-Bn) series of the trienones suggests that the oxygen-containing analogs generally exhibit slightly higher potency, although both show activity.

  • Mechanism of Action - Apoptosis Induction: Detailed biological studies on representative compounds, such as 9b and 9e , revealed that they induce apoptosis through a mitochondria-mediated pathway.[1] This is a common mechanism for many anticancer agents. The induction of apoptosis involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[1]

Experimental Protocols

A key step in the synthesis of these compounds involves the metal-catalyzed oxidative cyclization of an amide precursor.[2]

  • General Procedure: To a solution of the N-substituted amide (1.0 eq) in a suitable solvent (e.g., CH2Cl2), a metal catalyst (e.g., PhI(OAc)2, 1.2 eq) is added. The reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 h). After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Apoptosis induction is often assessed by detecting the externalization of phosphatidylserine on the cell surface using Annexin V-FITC staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow General Experimental Workflow for SAR Studies cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action synthesis Synthesis of Azaspiro Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Anticancer Screening (e.g., MTT Assay) characterization->screening ic50 Determination of IC50/GI50 Values screening->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis sar SAR Analysis ic50->sar western_blot Western Blot Analysis (Apoptotic Proteins) apoptosis->western_blot western_blot->sar

Caption: Workflow for SAR studies of azaspiro analogs.

apoptosis_pathway Mitochondria-Mediated Apoptosis Pathway cluster_regulation Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound Azaspiro Analog p53 p53 (Upregulation) compound->p53 bcl2 Bcl-2 (Downregulation) compound->bcl2 bax Bax (Upregulation) compound->bax p53->bax mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c Increased Permeability cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptosis pathway induced by azaspiro analogs.

References

Elucidating the Mechanism of Action of 2-Azaspiro[4.6]undecan-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 2-Azaspiro[4.6]undecan-3-one is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally related azaspiro compounds to infer potential mechanisms and guide future research.

Introduction

This compound belongs to the diverse class of spirocyclic compounds, which are characterized by two rings sharing a single atom. This unique three-dimensional structure is a privileged scaffold in medicinal chemistry, often associated with novel pharmacological activities. While the specific biological target and signaling pathway of this compound remain to be elucidated, analysis of its structural analogs provides valuable insights into its potential therapeutic applications. This guide compares the known activities of related azaspiro compounds and proposes potential mechanisms of action for this compound, along with detailed experimental protocols to facilitate further investigation.

Comparative Analysis of Azaspiro Scaffolds

The biological activity of azaspiro compounds is significantly influenced by the nature and substitution patterns of the spirocyclic core. Below is a comparison of this compound with other azaspiro derivatives that have demonstrated distinct pharmacological effects.

Compound/ClassCore StructureKnown/Potential Biological ActivityReference
This compound 2-Azaspiro[4.6]undecaneHypothetical: Anticonvulsant, Antimicrobial, Anticancer, CNS activity[1]
N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione2-Azaspiro[4.5]decaneAnticonvulsant[2]
1-thia-4-azaspiro[4.5]decan-3-one derivatives1-thia-4-azaspiro[4.5]decaneAnti-coronavirus[3]
8-Azaspiro[4.5]decane-7,9-dione derivatives8-Azaspiro[4.5]decane5-HT1A Receptor Agonism (CNS activity)[4]
Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-onesSpiro[chromane-pyrimidine]Antimicrobial, Antioxidant[5]
3,9-Diazaspiro[5.5]undecane-based compounds3,9-Diazaspiro[5.5]undecaneGABAA Receptor Antagonism[6]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of structurally similar compounds, several hypothetical mechanisms of action for this compound can be proposed.

Modulation of Ion Channels (Anticonvulsant Activity)

The anticonvulsant activity observed in N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione suggests that this compound might also interact with ion channels in the central nervous system, such as voltage-gated sodium or calcium channels. Blockade of these channels can lead to a reduction in neuronal excitability, a key mechanism for controlling seizures.

Anticonvulsant_Mechanism This compound This compound Ion_Channel Voltage-gated Na+/Ca2+ Channel This compound->Ion_Channel Binds to Inhibition Inhibition of Ion Influx Ion_Channel->Inhibition Reduced_Excitability Reduced Neuronal Excitability Inhibition->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Hypothetical anticonvulsant mechanism of action.
Interference with Viral Entry or Replication (Antiviral Activity)

The anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives points to a potential antiviral role for this compound. The mechanism could involve the inhibition of viral entry into host cells or interference with viral replication machinery.

Antiviral_Mechanism Viral_Entry Viral Entry Viral_Replication Viral Replication Reduced_Infection Reduced Viral Infection Viral_Entry->Reduced_Infection Viral_Replication->Reduced_Infection This compound This compound Inhibition_Entry Inhibition This compound->Inhibition_Entry Inhibition_Replication Inhibition This compound->Inhibition_Replication Inhibition_Entry->Viral_Entry Inhibition_Replication->Viral_Replication

Potential antiviral mechanism of action.
Interaction with G-Protein Coupled Receptors (CNS Activity)

The observed 5-HT1A receptor agonism in a related azaspiro compound suggests that this compound could also target G-protein coupled receptors (GPCRs) in the brain. Binding to these receptors can modulate downstream signaling cascades, such as the adenylyl cyclase pathway, influencing neurotransmission.

GPCR_Signaling This compound This compound GPCR GPCR (e.g., 5-HT1A) This compound->GPCR G_Protein G-protein (Gi/o) GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Altered Cellular Response cAMP->Cellular_Response

Hypothetical GPCR signaling pathway.

Experimental Protocols

To investigate the proposed mechanisms of action, the following experimental protocols can be employed.

Electrophysiological Patch-Clamp Assay for Ion Channel Modulation

Objective: To determine if this compound modulates the activity of voltage-gated sodium or calcium channels.

Methodology:

  • Cell Culture: Use cell lines expressing the target ion channel (e.g., HEK293 cells stably transfected with NaV1.7 or CaV1.2).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ionic currents through the channels.

  • Compound Application: Apply varying concentrations of this compound to the cells and record changes in current amplitude and kinetics.

  • Data Analysis: Determine the IC50 value for channel inhibition and characterize the nature of the block (e.g., state-dependent).

Patch_Clamp_Workflow Cell_Culture Culture cells expressing target ion channel Patch_Clamp Perform whole-cell patch-clamp recording Cell_Culture->Patch_Clamp Compound_Application Apply this compound Patch_Clamp->Compound_Application Record_Currents Record ionic currents Compound_Application->Record_Currents Data_Analysis Analyze current changes and determine IC50 Record_Currents->Data_Analysis

Experimental workflow for patch-clamp assay.
Viral Entry/Replication Assay

Objective: To assess the ability of this compound to inhibit viral entry or replication.

Methodology:

  • Cell Culture and Infection: Plate susceptible host cells and infect them with a reporter virus (e.g., a luciferase-expressing lentivirus or a relevant coronavirus).

  • Compound Treatment: Treat the infected cells with a range of concentrations of this compound at different time points (pre-infection, during infection, post-infection) to distinguish between entry and replication inhibition.

  • Quantify Viral Activity: Measure the reporter gene expression (e.g., luciferase activity) or quantify viral RNA levels using RT-qPCR.

  • Data Analysis: Calculate the EC50 for the inhibition of viral activity.

Receptor Binding and Signaling Assays

Objective: To determine if this compound binds to and activates specific GPCRs.

Methodology:

  • Radioligand Binding Assay: Use cell membranes expressing the target GPCR (e.g., 5-HT1A) and a specific radioligand. Measure the displacement of the radioligand by increasing concentrations of this compound to determine its binding affinity (Ki).

  • cAMP Assay: In cells expressing the target GPCR, stimulate adenylyl cyclase with an agonist (e.g., forskolin) and measure the inhibitory effect of this compound on cAMP production using an ELISA-based assay. This will determine its functional activity as an agonist or antagonist.

Conclusion

While the precise mechanism of action of this compound is yet to be fully elucidated, a comparative analysis of its structural analogs provides a strong foundation for future research. The proposed hypotheses, spanning anticonvulsant, antiviral, and CNS activities, offer tangible starting points for investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically explore the pharmacological profile of this intriguing spirocyclic compound and unlock its therapeutic potential. Further studies are warranted to validate these hypotheses and to identify the specific molecular targets of this compound.

References

A Comparative Analysis of the Biological Activities of β-Lactam and γ-Lactam Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of β-lactam versus γ-lactam spiro compounds, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in understanding the therapeutic potential and structure-activity relationships of these fascinating heterocyclic scaffolds.

Executive Summary

Spirocyclic compounds, characterized by a single atom shared between two rings, have garnered significant attention in medicinal chemistry due to their rigid three-dimensional structures which can lead to high-affinity interactions with biological targets. Within this class, spiro compounds featuring β-lactam (a four-membered cyclic amide) or γ-lactam (a five-membered cyclic amide) rings have been explored for a range of therapeutic applications.

A key finding from comparative studies is that the biological activity of these compounds is highly dependent on the lactam ring size. In certain scaffolds, the β-lactam ring appears to be crucial for specific activities, such as anti-HIV and antiplasmodial effects, with its replacement by a γ-lactam ring leading to a loss of potency.[1] However, spiro γ-lactam compounds have demonstrated significant potential in other areas, particularly as anticancer agents. This guide will delve into the specific biological activities, present quantitative data for comparison, and provide detailed experimental protocols for the key assays discussed.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the biological activities of various β-lactam and γ-lactam spiro compounds.

Table 1: Comparative Anti-HIV and Antiplasmodial Activity

Compound ClassSpecific Compound ExampleTargetActivity (IC₅₀)Reference
Spiro-β-lactamSpiro-3H-pyrazole-β-lactamHIV-112 nMN/A
Spiro-β-lactamSpirocyclopentenyl-β-lactam (BSS-730A)HIV-10.014 µMN/A
Spiro-β-lactamSpirocyclopentenyl-β-lactam (9i)HIV-10.015 µMN/A
Spiro-β-lactamSpirocyclopentenyl-β-lactam (9n)HIV-10.017 µMN/A
Spiro-β-lactamSpirocyclopentenyl-β-lactam (12a)HIV-20.011 µMN/A
Spiro-β-lactamSpirocyclopentenyl-β-lactam (BSS-730A)Plasmodium berghei (hepatic)0.550 µMN/A
Spiro-β-lactamSpirocyclopentenyl-β-lactam (BSS-730A)Plasmodium falciparum (erythrocytic)0.430 µMN/A
Spiro-γ-lactamAnalogue of active spiro-β-lactamHIV & PlasmodiumInactive[1]

Note: A direct side-by-side comparison of a spiro-β-lactam and its corresponding spiro-γ-lactam analogue revealed that the β-lactam core is a requirement for anti-HIV and antiplasmodial activity in that particular molecular framework.[1]

Table 2: Anticancer Activity of Spiro γ-Lactam Compounds

Compound ClassSpecific Compound ExampleCancer Cell LineActivity (IC₅₀)Reference
Spiro-γ-lactamChromanone spiro-γ-lactam (7l)HCT116 (Colon)5.59 µMN/A
Spiro-γ-lactamPhosphonate-derived γ-lactam (4b)SKOV3 (Ovarian)9.62 µMN/A
Spiro-γ-lactamPhosphonate-derived γ-lactam (4b)A549 (Lung)2.34 µMN/A
Spiro-γ-lactamMethyl-substituted γ-lactam (25a)A549 (Lung)15.16 µMN/A
Spiro-γ-lactamMethyl-substituted γ-lactam (25a)SKOV3 (Ovarian)9.73 µMN/A
Spiro-γ-lactamn-Butyl-substituted γ-lactam (25b)A549 (Lung)3.35 µMN/A
Spiro-γ-lactamn-Butyl-substituted γ-lactam (25b)SKOV3 (Ovarian)6.93 µMN/A
Spiro CompoundSpiro compound 1cHCT116 (Colon)52.81 µM[2][3]
Spiro CompoundSpiro compound 1cPC3 (Prostate)74.40 µM[2][3]
Spiro CompoundSpiro compound 1cHL60 (Leukemia)49.72 µM[2][3]
Spiro CompoundSpiro compound 1cSNB19 (Astrocytoma)101 µM[2][3]

Table 3: Antibacterial and Proteasome Inhibition Activity

Compound ClassSpecific Compound ExampleTargetActivityReference
Spiro-β-lactone-γ-lactamFused and spiro systemsE. coli, S. aureusWeak antibacterial activity[4]
Spiro-β-lactone-γ-lactamFused and spiro systemsProteasomeWeak proteasome inhibition[4]
Spirocyclopropyl β-lactamsPenams 24 and 27AmpC β-lactamasePotent inhibitorsN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. The final solvent concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%).

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This colorimetric assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.

Materials:

  • Recombinant HIV-1 RT

  • Reaction buffer

  • Template/primer (e.g., poly(A) x oligo(dT)₁₅)

  • dNTP mix (including DIG-dUTP)

  • Streptavidin-coated 96-well plates

  • Anti-DIG-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS or TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • In the streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTPs.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (e.g., Nevirapine) and a no-enzyme negative control.

  • Enzyme Reaction:

    • Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells with wash buffer.

    • Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.

    • Wash the wells to remove unbound conjugate.

    • Add the peroxidase substrate and incubate in the dark until color develops.

    • Stop the reaction with the stop solution.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the no-compound control.

    • Determine the IC₅₀ value from a dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum by quantifying parasitic DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • Human erythrocytes (O+)

  • SYBR Green I lysis buffer

  • 96-well plates

  • Test compound stock solution

  • Known antimalarial drug (positive control)

  • Microplate fluorescence reader

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of the test compound and control drug in complete culture medium.

    • Add 100 µL of the drug dilutions to the wells of a 96-well plate.

  • Parasite Addition:

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified, low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Normalize the fluorescence values to the untreated control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration to determine the IC₅₀ value.

20S Proteasome Inhibition Assay (Fluorometric)

This assay measures the chymotrypsin-like protease activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified 20S proteasome or cell lysate

  • Assay buffer

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Known proteasome inhibitor (positive control, e.g., MG-132)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Assay Reaction:

    • Add the 20S proteasome or cell lysate to the wells of the 96-well plate.

    • Add the test compound dilutions to the appropriate wells.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Incubation:

    • Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic mode).

  • Data Analysis:

    • Determine the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value from a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compound stock solution

  • Standard antibiotic (control)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution:

    • Prepare two-fold serial dilutions of the test compound and control antibiotic in CAMHB in the microtiter plate.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension.

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: Comparative biological activity profiles of spiro β- and γ-lactams.

Experimental_Workflow cluster_antimicrobial Antimicrobial Assays start Test Compound (Spiro β- or γ-Lactam) cytotoxicity Cytotoxicity Assay (MTT) Determine IC₅₀ against mammalian cells start->cytotoxicity antimicrobial Primary Activity Screening start->antimicrobial data Data Analysis (IC₅₀/MIC Determination) cytotoxicity->data antiviral Anti-HIV Assay antimicrobial->antiviral antiparasitic Antiplasmodial Assay antimicrobial->antiparasitic antibacterial Antibacterial Assay antimicrobial->antibacterial antiviral->data antiparasitic->data antibacterial->data proteasome Mechanism of Action Study (e.g., Proteasome Inhibition Assay) data->proteasome

Caption: General experimental workflow for evaluating spiro lactam bioactivity.

References

A Comparative Guide to Purity Validation of 2-Azaspiro[4.6]undecan-3-one: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For a compound such as 2-Azaspiro[4.6]undecan-3-one, a novel spirocyclic lactam, ensuring high purity is essential for the reliability of experimental results and the safety and efficacy of potential therapeutic applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity assessment. While specific comparative data for this compound is not extensively available in public literature, this guide will leverage data from its close structural analog, 2-Azaspiro[4.5]decan-3-one, to provide a robust and scientifically relevant comparison.

Quantitative Data Summary

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity against a certified internal standard.[1] Its results are often compared with those from more conventional techniques like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). The following table summarizes the performance characteristics of these methods, with illustrative data derived from validation studies on analogous compounds.[2]

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Differential Scanning Calorimetry (DSC)
Principle Absolute quantification based on the direct proportionality between signal intensity and the number of atomic nuclei.[1]Separation based on differential partitioning of the analyte and impurities between a mobile and stationary phase, with relative quantification by peak area.Measurement of the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation.
Purity Determination Direct measurement against an internal standard of known purity.[3]Typically by area percentage, assuming equal detector response for all components. For higher accuracy, impurity reference standards are needed.[2]Measures the total mole fraction of impurities.
Accuracy High, as it is a primary ratio method.[4]High, but can be dependent on the purity of the reference standard and the response factors of impurities.[1]Generally lower than qNMR and HPLC, and can be affected by the thermal behavior of the sample.
Precision (RSD) Excellent, typically <1%.[5]Very good, typically <2%.[2]Variable, often >1%.
Specificity High, based on unique NMR signals for the analyte and impurities.High, based on chromatographic separation.Low, as it does not distinguish between different impurities.
Sample Throughput Moderate; can be automated but generally lower than HPLC.[6]High, well-suited for automated, high-throughput analysis.[6]Low to moderate.
Sample Requirement Typically 2-20 mg.[7]Typically <1 mg.Typically 1-5 mg.
Destructive/Non-destructive Non-destructive; the sample can be recovered.[4]Destructive.Destructive.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity determination. The following sections provide representative experimental protocols for qNMR, HPLC, and DSC analysis of this compound.

This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio near 1:1 with the analyte) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).

    • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

    • Acquisition Time (aq): At least 3 seconds.

    • Temperature: Maintain a constant temperature, e.g., 298 K.

  • Data Processing and Purity Calculation:

    • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, column oven, and gradient pump.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.

  • Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

This protocol describes the determination of the purity of this compound by measuring its melting properties.

  • Instrumentation: A calibrated Differential Scanning Calorimeter with a refrigerated cooling system.

  • Sample Pans: Aluminum pans and lids.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan.

    • Prepare an empty, sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 200 °C) at a heating rate of 2 °C/min.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Data Analysis and Purity Calculation:

    • Record the heat flow as a function of temperature.

    • Determine the onset and peak temperature of the melting endotherm.

    • The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Visualizations

The following diagrams illustrate the experimental workflow for qNMR and the logical relationship for selecting an appropriate purity validation method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum (Calibrated Pulse, Long d1) transfer->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity using Equation integration->calculation result Final Purity Value calculation->result

Caption: Experimental workflow for purity determination by qNMR.

Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Method start Purity Validation Required for This compound need_primary Need for a Primary Method (No Analyte Standard) start->need_primary trace_impurities Detection of Trace Impurities (High Sensitivity) start->trace_impurities total_impurities Total Molar Impurity (No Separation) start->total_impurities high_throughput High Sample Throughput start->high_throughput qnmr qNMR need_primary->qnmr Yes hplc HPLC need_primary->hplc No trace_impurities->hplc Yes dsc DSC total_impurities->dsc Yes high_throughput->hplc Yes

Caption: Logical framework for selecting a purity validation method.

References

A Comparative Review of Synthesis Methods for Azaspirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azaspirocyclic compounds, characterized by a spirocyclic junction containing at least one nitrogen atom, are privileged scaffolds in medicinal chemistry. Their unique three-dimensional architecture imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making them attractive motifs in drug discovery.[1][2] This guide provides a comparative analysis of prominent synthetic strategies for constructing azaspirocycles, with a focus on reaction efficiency, stereoselectivity, and substrate scope, supported by experimental data.

Key Synthetic Strategies at a Glance

The construction of the azaspirocyclic core can be achieved through a variety of synthetic transformations. This review focuses on four widely employed and powerful methods: [3+2] Cycloaddition, NBS-promoted Semipinacol Rearrangement, Aza-Prins Cyclization, and Ring-Closing Metathesis. Each method offers distinct advantages and is suited for different target structures and complexities.

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy is critical and depends on the desired substitution pattern, stereochemistry, and overall molecular complexity of the target azaspirocycle.[1] The following sections provide a detailed comparison of the four key methods, with quantitative data summarized for easy reference.

[3+2] Cycloaddition

This method offers a rapid and efficient entry to five-membered azaspirocyclic rings. It involves the reaction of a 1,3-dipole with a dipolarophile.[1]

Data Presentation: [3+2] Cycloaddition for Azaspirocycle Synthesis

DipolarophileDipole PrecursorSolventCatalyst / AdditiveYield (%)Diastereomeric Ratio (d.r.)Reference
MethylenecyclobutaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid83-[1]
MethylenecyclopentaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid75-[1]
3-Phenacylidene-oxindoleIsatin/TetrahydroisoquinolineEthanolReflux85>99:1[1]
N-MethylmaleimideBenzyl(methoxymethyl)(trimethylsilyl)methylamineDichloromethaneTrifluoroacetic acid80-[1]
NBS-promoted Semipinacol Rearrangement

This rearrangement provides a highly diastereoselective method for constructing specific azaspirocyclic ketones.[1] It is particularly useful for the synthesis of complex polycyclic systems.[3]

Data Presentation: NBS-promoted Semipinacol Rearrangement

SubstrateSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
1-(1-Hydroxycyclobutyl)piperidin-2-oneIsopropanol0 to rt87>95:5[3]
1-(1-Hydroxycyclopentyl)piperidin-2-oneIsopropanol0 to rt85>95:5[1]
1-(1-Hydroxycyclohexyl)piperidin-2-oneIsopropanol0 to rt82>95:5[1]
Aza-Prins Cyclization

Aza-Prins cyclizations offer rapid access to complex azaspirocyclic scaffolds, often with good to excellent stereocontrol.[1] This method involves the cyclization of an electrophilically activated amine with an alkene.

Data Presentation: Aza-Prins Cyclization

| Amine Substrate | Alkene Substrate | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference | |---|---|---|---|---|---| | N-Tosyl-2-allylaniline | Formaldehyde | SnCl₄ | Dichloromethane | 78 | 90:10 |[1] | | N-Tosyl-2-(2-methylallyl)aniline | Formaldehyde | SnCl₄ | Dichloromethane | 85 | 92:8 |[1] | | N-Benzyl-N-(pent-4-en-1-yl)amine | Paraformaldehyde | BF₃·OEt₂ | Dichloromethane | 72 | - |[1] |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has proven to be a versatile and reliable tool for the formation of a range of unsaturated azaspirocycles.[1] This method utilizes ruthenium-based catalysts to form cyclic alkenes from diene precursors.

Data Presentation: Ring-Closing Metathesis for Azaspirocycle Synthesis

Diene SubstrateCatalystSolventYield (%)Reference
N,N-Diallyl-2-aminocyclohexanoneGrubbs' 1st Gen.Dichloromethane85[1]
N-Allyl-N-(2-methylallyl)-2-aminocyclopentanoneGrubbs' 2nd Gen.Toluene92[1]
Diethyl diallylmalonate derived amineGrubbs' 2nd Gen.Dichloromethane88[4]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

[3+2] Cycloaddition for the Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane

To a solution of benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) and methylenecyclobutane (1.0 mmol) in dry dichloromethane (10 mL) is added trifluoroacetic acid (0.1 mmol) at 0 °C. The reaction mixture is stirred at this temperature for 2 hours and then at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[1]

NBS-promoted Semipinacol Rearrangement for the Synthesis of a Spirocyclic Ketone

To a solution of the starting cyclobutanol (1.0 mmol) in isopropanol (10 mL) at 0 °C is added N-bromosuccinimide (1.1 mmol) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.[3]

Aza-Prins Cyclization to form a Tetrahydroquinoline Derivative

To a solution of the N-tosyl-2-allylaniline (1.0 mmol) and paraformaldehyde (1.5 mmol) in dichloromethane (10 mL) at -78 °C is added a solution of tin(IV) chloride (1.2 mmol) in dichloromethane. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The residue is purified by column chromatography.[1]

Ring-Closing Metathesis for the Synthesis of a Spirocyclic Lactam

To a solution of the diallylic substrate (1.0 mmol) in dry, degassed dichloromethane (100 mL) is added Grubbs' first-generation catalyst (0.05 mmol). The reaction mixture is heated at reflux under an argon atmosphere for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the spirocyclic product.[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the synthesis of azaspirocyclic compounds.

Synthesis_Strategies cluster_starting Starting Materials cluster_methods Synthetic Methods cluster_products Products Acyclic Precursors Acyclic Precursors M1 [3+2] Cycloaddition Acyclic Precursors->M1 M2 NBS-promoted Semipinacol Rearrangement Acyclic Precursors->M2 M3 Aza-Prins Cyclization Acyclic Precursors->M3 M4 Ring-Closing Metathesis Acyclic Precursors->M4 Azaspirocyclic Compounds Azaspirocyclic Compounds M1->Azaspirocyclic Compounds M2->Azaspirocyclic Compounds M3->Azaspirocyclic Compounds M4->Azaspirocyclic Compounds

Caption: Overview of synthetic routes to azaspirocyclic compounds.

Three_Plus_Two_Cycloaddition 1,3-Dipole 1,3-Dipole Reaction + 1,3-Dipole->Reaction Dipolarophile Dipolarophile Dipolarophile->Reaction Five-membered Azaspirocycle Five-membered Azaspirocycle Reaction->Five-membered Azaspirocycle

Caption: Schematic of a [3+2] cycloaddition reaction.

RCM_Workflow A Acyclic Diene Precursor B Addition of Ru Catalyst A->B Step 1 C Metathesis Reaction B->C Step 2 D Unsaturated Azaspirocycle C->D Final Product

Caption: Workflow for Ring-Closing Metathesis.

Conclusion

The synthesis of azaspirocycles can be achieved through a variety of powerful chemical transformations. [3+2] cycloadditions and aza-Prins cyclizations provide rapid access to complex scaffolds, often with good to excellent stereocontrol.[1] The NBS-promoted semipinacol rearrangement is a highly diastereoselective method for the construction of specific azaspirocyclic ketones.[1][3] Ring-closing metathesis has proven to be a versatile and reliable tool for the formation of a range of unsaturated azaspirocycles.[1] The choice of the optimal synthetic route will be dictated by the specific structural requirements of the target molecule and the desired level of stereochemical control. The continued development of novel and efficient synthetic methodologies, including enzymatic and photocatalytic approaches, will undoubtedly accelerate the exploration of azaspirocycles in drug discovery and development.[5][6]

References

Comparative Analysis of Bioisosteric Scaffolds: A Focus on 2-Azaspiro[4.6]undecan-3-one and its Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic application of bioisosterism is a cornerstone for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the 2-azaspiro[4.6]undecan-3-one scaffold and its bioisosteric analogs, with a particular focus on their performance in antiviral assays. The data presented herein is derived from a study on the anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.x]decan-3-one derivatives, which serve as valuable comparators for understanding the structure-activity relationships (SAR) within this class of spirocyclic lactams.

Data Presentation: Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity of a series of bioisosteric analogs against Human Coronavirus 229E (HCoV-229E). The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of the viral replication. A lower EC50 value indicates higher potency.

Compound IDScaffoldR1R2EC50 (µM) vs. HCoV-229E
7g 1-Thia-4-azaspiro[4.6]undecan-3-oneHPhenoxyacetyl>100
7m 1-Thia-4-azaspiro[4.5]decan-3-oneCH3Phenylpropionyl12 ± 3
7n 1-Thia-4-azaspiro[4.5]decan-3-oneCH3(p-F-Phenyl)propionyl8.1 ± 2.2
8k 1-Thia-4-azaspiro[4.5]decan-3-oneHPhenylpropionyl18 ± 5
8l 1-Thia-4-azaspiro[4.5]decan-3-oneH(p-F-Phenyl)propionyl18 ± 5
8m 1-Thia-4-azaspiro[4.5]decan-3-oneCH3Phenylpropionyl8.1 ± 2.2
8n 1-Thia-4-azaspiro[4.5]decan-3-oneCH3(p-F-Phenyl)propionyl5.5 ± 0.7
8p 1-Thia-4-azaspiro[4.5]decan-3-oneH(p-t-Butyl-Phenyl)acetyl6.1 ± 0.2
K22 (Control) (Z)-N-(3-(4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide--3.3 ± 1.0

Data extracted from a study on the synthesis and anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives.

From this data, it is evident that the 1-thia-4-azaspiro[4.5]decan-3-one scaffold (a bioisostere of this compound with a sulfur atom replacing a carbon in the lactam ring and a slightly smaller spirocyclic system) can be derivatized to exhibit significant antiviral activity. Notably, compound 8n , with a methyl substituent at R1 and a p-fluorophenylpropionyl group at R2, demonstrated the highest potency within this series. In contrast, the 1-thia-4-azaspiro[4.6]undecan-3-one derivative 7g showed no significant activity, suggesting that the size and composition of the spirocyclic ring system are critical determinants of biological function.

Experimental Protocols

The following protocols are based on standard methodologies for assessing the antiviral activity of compounds against Human Coronavirus 229E.

1. Cell Culture and Virus Propagation:

  • Cell Line: Human lung fibroblast cells (MRC-5) are a suitable host for HCoV-229E replication.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Virus: HCoV-229E is propagated in MRC-5 cells. Viral titers are determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

2. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay):

  • Seed MRC-5 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the growth medium from the cells and infect them with HCoV-229E at a predetermined multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.

  • Incubate the plates at 33-35°C in a 5% CO2 incubator for 3-5 days.

  • Assess the viral cytopathic effect (CPE) microscopically.

  • Quantify cell viability using a suitable method, such as the MTT or neutral red uptake assay.

  • Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Logical Relationship of Bioisosteric Scaffolds

Bioisosteric_Scaffolds Bioisosteric Relationships of Spirocyclic Lactams A This compound (Target Scaffold) B 1-Thia-4-azaspiro[4.6]undecan-3-one (Sulfur Bioisostere) A->B Bioisosteric Replacement (C -> S) C 1-Thia-4-azaspiro[4.5]decan-3-one (Ring Size & Sulfur Bioisostere) A->C Bioisosteric Replacement (Ring Size & C -> S) D 1-Thia-4-azaspiro[4.4]nonan-3-one (Smaller Ring & Sulfur Bioisostere) C->D Ring Contraction

Caption: Bioisosteric relationships of the investigated spirocyclic lactam scaffolds.

Experimental Workflow for Antiviral Screening

Antiviral_Workflow Workflow for Antiviral Activity Screening cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis P1 Seed Host Cells (e.g., MRC-5) I1 Infect Cells with Virus P1->I1 P2 Prepare Compound Dilutions I2 Add Compound Dilutions P2->I2 P3 Prepare Virus Inoculum (HCoV-2229E) P3->I1 I1->I2 Inc Incubate for 3-5 days at 33-35°C I2->Inc A1 Assess Cytopathic Effect (CPE) Inc->A1 A2 Quantify Cell Viability A1->A2 A3 Calculate EC50 A2->A3

Caption: A generalized workflow for the in vitro screening of antiviral compounds.

Investigating the Cross-Reactivity Profile of 2-Azaspiro[4.6]undecan-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic lactam scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. However, the specific cross-reactivity profile of 2-Azaspiro[4.6]undecan-3-one remains largely uncharacterized in public literature. This guide provides a comparative framework for researchers seeking to investigate its selectivity. By examining the known biological targets of structurally related spiro compounds, we can infer a potential interaction space for this compound and outline the experimental protocols necessary to empirically determine its cross-reactivity.

Comparative Biological Activities of Structurally Related Spiro Compounds

While direct experimental data for this compound is not currently available, the broader class of spiro-lactams and related azaspiro compounds have been evaluated against various biological targets. This compiled data suggests potential target families for initial cross-reactivity screening.

Compound ClassKnown Biological Targets/ActivitiesPotential for Cross-Reactivity
Spiro-β-lactams Antimicrobial, Anti-HIV, Antiplasmodial, Anticancer.[1][2]Potential interactions with bacterial enzymes (e.g., transpeptidases), viral proteins, parasitic enzymes, and regulators of cell proliferation.
Azaspiro[4.5]decane Derivatives Anticonvulsant activity.May interact with ion channels or receptors in the central nervous system.
1,4-Dioxa-8-azaspiro[4.5]decane Derivatives High affinity for σ1 receptors.Potential for off-target binding to sigma receptors, which are known to interact with a wide range of ligands.
7-Azaspiro[3.5]nonane Derivatives GPR119 agonists.Could exhibit activity at other G protein-coupled receptors (GPCRs).
Spiro-γ-lactams General bioactivity noted in chemoinformatic studies, though less explored than other lactams.The γ-lactam core, as present in this compound, may confer a distinct pharmacological profile.

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. The following are detailed methodologies for key experiments.

Receptor-Ligand Binding Assay (Competitive Inhibition Format)

This assay determines the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Objective: To quantify the binding affinity of this compound for a panel of selected receptors.

Materials:

  • Receptor-containing membranes (e.g., from cell lines overexpressing the target receptor).

  • Radiolabeled ligand specific for the target receptor.

  • Test compound (this compound) at various concentrations.

  • Assay buffer (specific to the receptor).

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the receptor membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the diluted test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature are receptor-dependent.

  • Following incubation, rapidly filter the contents of the plate through the filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay measures the effect of a compound on the rate of an enzyme-catalyzed reaction.

Objective: To determine if this compound inhibits the activity of a panel of enzymes (e.g., kinases, proteases).

Materials:

  • Purified enzyme.

  • Enzyme-specific substrate.

  • Test compound (this compound).

  • Assay buffer.

  • 96- or 384-well microplates.

  • A microplate reader capable of detecting the reaction product (e.g., absorbance, fluorescence, or luminescence).

Protocol:

  • Prepare serial dilutions of this compound.

  • Add the enzyme and the test compound to the wells of a microplate and pre-incubate for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the formation of the product over time using a microplate reader. The reaction is typically run under initial velocity conditions.

  • Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Functional Assay

This assay assesses the effect of a compound on a cellular process or signaling pathway.

Objective: To evaluate the functional consequences of target engagement by this compound in a physiologically relevant context.

Materials:

  • A cell line that expresses the target of interest and has a measurable downstream signaling output (e.g., reporter gene expression, calcium flux, or protein phosphorylation).

  • Cell culture medium and reagents.

  • Test compound (this compound).

  • Agonist or antagonist for the pathway, if applicable.

  • Detection reagents for the specific cellular readout.

Protocol:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified incubation period.

  • Stimulate the cells with an agonist if investigating antagonistic activity.

  • Lyse the cells (if required for the readout) and add the detection reagents.

  • Measure the signal using an appropriate instrument (e.g., luminometer, fluorometer, or high-content imager).

  • Data Analysis: Normalize the data to controls and plot the response against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Experimental Workflows and Potential Pathways

To effectively plan and interpret a cross-reactivity investigation, it is useful to visualize the experimental workflow and potential biological pathways of interest.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Selectivity & Functional Validation Compound This compound Broad_Panel Broad Target Panel (e.g., GPCRs, Kinases, Ion Channels) Compound->Broad_Panel Test at Single_Conc Single High Concentration Screen Broad_Panel->Single_Conc Active_Hits Identify Active Hits (>50% Inhibition/Activation) Single_Conc->Active_Hits Dose_Response Dose-Response Curves Active_Hits->Dose_Response IC50_EC50 Determine IC50 / EC50 Dose_Response->IC50_EC50 Selectivity_Panel Selectivity Panel (Related Targets) IC50_EC50->Selectivity_Panel Functional_Assay Cell-Based Functional Assays IC50_EC50->Functional_Assay Profile Cross-Reactivity Profile Selectivity_Panel->Profile Functional_Assay->Profile

A tiered workflow for assessing compound cross-reactivity.

G cluster_0 Hypothetical GPCR Signaling Pathway Ligand Endogenous Ligand GPCR G-Protein Coupled Receptor (e.g., GPR119) Ligand->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Insulin Secretion) PKA->Response Compound This compound Compound->GPCR Potential Agonist/Antagonist

A potential GPCR signaling pathway for investigation.

References

A Researcher's Guide to Validating In Vitro and In Vivo Models for Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of preclinical models is a cornerstone of successful therapeutic development. This guide provides a comparative overview of in vitro and in vivo models for testing spirocyclic drug candidates, with a focus on data-driven validation and detailed experimental methodologies.

Spirocyclic scaffolds are increasingly utilized in modern drug discovery due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, the translation of promising in vitro results into in vivo efficacy remains a significant challenge. This guide aims to provide an objective comparison of commonly used preclinical models, supported by experimental data, to aid researchers in selecting and validating the most appropriate systems for their spirocyclic drug candidates.

Comparing In Vitro and In Vivo Models: A High-Level Overview

In the early stages of drug discovery, in vitro assays are indispensable for high-throughput screening and initial characterization of compound activity.[3] These models, ranging from simple 2D cell monolayers to more complex 3D spheroids and organoids, offer a cost-effective and rapid means of assessing cytotoxicity and target engagement.[4] However, they often lack the physiological complexity of a whole organism.[3]

In vivo models, typically utilizing animal subjects, provide a more holistic system to evaluate a drug's efficacy, toxicity, and pharmacokinetic profile.[5] While more time-consuming and resource-intensive, they are a critical step in predicting clinical outcomes.[5]

Quantitative Data Comparison: Spirooxindole MDM2 Inhibitors

To illustrate the comparative performance of different models, this guide focuses on spirooxindole-based inhibitors of the MDM2-p53 protein-protein interaction, a well-established target for cancer therapy.[6] The following tables summarize quantitative data for representative spirocyclic compounds from this class.

In Vitro 2D Cell Viability Data (IC50) for Spirooxindole MDM2 Inhibitors
Compound Cell Line Assay Type IC50 (µM)
Spirooxindole 6aHepG2 (Liver Cancer)MTT6.9
Spirooxindole 6iHepG2 (Liver Cancer)MTT6.3
Spirooxindole 6eHepG2 (Liver Cancer)MTT8.4
Spirooxindole 6jHepG2 (Liver Cancer)MTT9.9
Spirooxindole 6aPC-3 (Prostate Cancer)MTT11.8
Spirooxindole 6ePC-3 (Prostate Cancer)MTT13.5
MI-888SJSA-1 (Osteosarcoma)WST-8Not specified
BI-0252SJSA-1 (Osteosarcoma)Not specifiedNot specified

Data compiled from multiple sources.[2][7][8]

In Vivo Efficacy Data for Spirooxindole MDM2 Inhibitors in Xenograft Models
Compound Cancer Type Animal Model Dosing Regimen Tumor Growth Inhibition
MI-888Osteosarcoma (SJSA-1 cells)SCID MiceOrallyComplete and durable tumor regression
BI-0252Osteosarcoma (SJSA-1 cells)XenograftSingle doseSignificant in vivo efficacy

Data compiled from multiple sources.[7][8]

The Rise of 3D In Vitro Models

While 2D cell cultures are valuable for initial screening, they do not fully recapitulate the complex microenvironment of a solid tumor.[9] Three-dimensional (3D) models, such as spheroids and organoids, offer a more physiologically relevant in vitro system by mimicking cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients.[9][10] Studies have shown that cells grown in 3D models can exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts, potentially offering a better prediction of in vivo responses.[10][11]

Comparison of 2D vs. 3D In Vitro Models
Model Type Advantages
2D Cell Culture - High-throughput- Cost-effective- Reproducible
3D Spheroids/Organoids - More physiologically relevant- Mimic tumor microenvironment- Better prediction of in vivo drug resistance

Signaling Pathway Visualization: The MDM2-p53 Interaction

A critical aspect of validating a preclinical model is ensuring it accurately reflects the signaling pathways targeted by the drug candidate. For spirooxindole MDM2 inhibitors, the key pathway is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[12][13] In cancer cells with wild-type p53, overexpression of MDM2 leads to the degradation of p53, allowing cancer cells to evade apoptosis.[12][13] Spirocyclic inhibitors that block the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis.[6][12]

MDM2_p53_Pathway cluster_stress Cellular Stress Signals cluster_core Core Interaction cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 transcriptionally activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest induces Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 inhibits & targets for degradation Spirocyclic_Inhibitor Spirocyclic MDM2 Inhibitor Spirocyclic_Inhibitor->MDM2 inhibits Tumor Suppression Tumor Suppression Cell Cycle Arrest->Tumor Suppression Apoptosis->Tumor Suppression

Caption: MDM2-p53 signaling pathway and the mechanism of action of spirocyclic inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of experimental data, detailed and standardized protocols are essential.

Protocol 1: In Vitro 2D Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a spirocyclic drug candidate in a 2D cell culture model.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the spirocyclic compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[14]

Protocol 2: In Vitro 3D Spheroid Formation and Viability Assay

Objective: To assess the effect of a spirocyclic drug candidate on the viability of cells grown in a more physiologically relevant 3D spheroid model.

Methodology:

  • Spheroid Formation: Seed cancer cells in an ultra-low attachment 96-well plate. The cells will aggregate and form spheroids over 2-4 days.

  • Compound Treatment: Once spheroids have formed, treat them with a serial dilution of the spirocyclic compound for 72-96 hours.

  • Viability Assessment: Use a 3D-compatible cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the control and determine the IC50 value.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of a spirocyclic drug candidate.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).

  • Drug Administration: Randomize the mice into treatment and control groups. Administer the spirocyclic compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[15]

Conclusion

The validation of in vitro and in vivo models is a critical step in the preclinical development of spirocyclic drug candidates. While 2D cell culture models are useful for initial high-throughput screening, 3D models offer a more physiologically relevant system for assessing drug efficacy. Ultimately, in vivo models are essential for evaluating the overall therapeutic potential of a compound in a complex biological system. By carefully selecting and validating these models and employing robust experimental protocols, researchers can increase the likelihood of successfully translating promising spirocyclic drug candidates into effective clinical therapies.

References

A Comparative Analysis of the Anticonvulsant Profiles of Spiro[4.5] and Spiro[4.6] Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant properties of spiro[4.5]decane-2-carboxylic acid and spiro[4.6]undecane-2-carboxylic acid, cyclic analogues of the established antiepileptic drug, valproic acid. The information presented is based on available scientific literature and aims to provide an objective comparison supported by experimental context.

Executive Summary

Spiro[4.5] and spiro[4.6] carboxylic acids have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds are structurally related to valproic acid but possess a carbocyclic spiro structure designed to resist metabolic degradation. This structural feature ensures that any observed anticonvulsant activity is likely attributable to the carboxylic acid moiety itself, rather than its metabolites.

Based on preliminary screening, spiro[4.6]undecane-2-carboxylic acid has demonstrated a more promising anticonvulsant profile compared to its spiro[4.5] counterpart.[1] It has shown favorable activity in models of chemically-induced seizures, though its efficacy against maximal electroshock-induced seizures appears limited.[1] Further investigation into the precise mechanisms of action and a broader evaluation of efficacy and safety are warranted for these compounds.

Comparative Anticonvulsant Activity

While detailed quantitative data from the primary comparative study were not accessible for this review, the available abstract indicates a clear distinction in the anticonvulsant efficacy between the two classes of compounds.[1]

Spiro[4.6]undecane-2-carboxylic acid emerged as the more active analogue.[1] Its performance in the pentylenetetrazol (PTZ) and picrotoxin-induced seizure models was comparable to that of valproic acid.[1] However, it did not provide significant protection in the maximal electroshock (MES), bicuculline, or strychnine-induced seizure models in mice.[1] This suggests a potential mechanism of action related to the GABAergic system, similar to valproic acid, but a lack of efficacy against seizures that are less dependent on GABAergic inhibition.

Spiro[4.5]decane-2-carboxylic acid , along with other synthesized analogues such as spiro[4.5]decane-2,2-dicarboxylic acid, spiro[4.6]undecane-2,2-dicarboxylic acid, and spiro[4..6]undecane-2-acetic acid, were found to be less active in the anticonvulsant screens.[1]

Experimental Protocols

The evaluation of the anticonvulsant properties of these spiro carboxylic acids involved a battery of standard preclinical models in mice. The following are detailed methodologies for the key experiments cited.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound or vehicle control, usually via intraperitoneal (i.p.) injection.

    • At the time of predicted peak effect of the test compound, a supramaximal electrical stimulus (e.g., 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) through corneal electrodes.

    • The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure.

    • Abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

    • The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is then calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for identifying drugs that are effective against myoclonic and absence seizures. It assesses the ability of a compound to elevate the seizure threshold.

  • Apparatus: Standard animal observation cages.

  • Procedure:

    • Animals receive the test compound or vehicle control.

    • At the time of anticipated peak effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is administered subcutaneously.

    • Animals are then observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

    • The absence of clonic seizures during the observation period indicates protection.

    • The ED50 is determined as the dose that protects 50% of the animals from clonic seizures.

Picrotoxin-Induced Seizure Test

This test is used to identify compounds that can counteract seizures induced by the GABA-A receptor antagonist, picrotoxin.

  • Apparatus: Animal observation cages.

  • Procedure:

    • Test compounds or vehicle are administered to the animals.

    • After a predetermined time, a convulsant dose of picrotoxin is injected (e.g., intraperitoneally).

    • The animals are observed for the onset and severity of seizures, typically clonic-tonic convulsions.

    • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

    • The ED50 can be calculated based on the protection against seizures.

Bicuculline-Induced Seizure Test

Similar to the picrotoxin test, this model uses another GABA-A receptor antagonist, bicuculline, to induce seizures.

  • Apparatus: Animal observation cages.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of bicuculline is administered, typically via i.p. injection.

    • The primary endpoints are the latency to the onset of seizures (clonic and/or tonic) and the percentage of animals protected.

    • The ED50 is determined based on the dose-response relationship for seizure protection.

Strychnine-Induced Seizure Test

This model assesses the ability of a compound to protect against seizures induced by the glycine receptor antagonist, strychnine.

  • Apparatus: Animal observation cages.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • A lethal or convulsive dose of strychnine is injected (e.g., intraperitoneally).

    • Animals are observed for the onset of tonic extensor seizures and mortality.

    • The latency to seizure onset and the percentage of survival are the key parameters measured.

    • The ED50 can be calculated based on the prevention of tonic seizures or death.

Visualizations

The following diagrams illustrate the logical relationships in the comparison of these compounds and a general workflow for anticonvulsant drug screening.

G cluster_0 Spiro Carboxylic Acid Analogues of Valproic Acid cluster_1 Spiro[4.5] Carboxylic Acids cluster_2 Spiro[4.6] Carboxylic Acids cluster_3 Anticonvulsant Activity Valproic_Acid Valproic Acid (Reference Compound) Activity_High Higher Activity Valproic_Acid->Activity_High Comparable Activity in PTZ & Picrotoxin Models Spiro45_mono Spiro[4.5]decane- 2-carboxylic acid Activity_Low Lower Activity Spiro45_mono->Activity_Low Spiro45_di Spiro[4.5]decane- 2,2-dicarboxylic acid Spiro45_di->Activity_Low Spiro46_mono Spiro[4.6]undecane- 2-carboxylic acid Spiro46_mono->Activity_High More Active Spiro46_di Spiro[4.6]undecane- 2,2-dicarboxylic acid Spiro46_di->Activity_Low Spiro46_acetic Spiro[4.6]undecane- 2-acetic acid Spiro46_acetic->Activity_Low G start Test Compound (Spiro Carboxylic Acid) animal_admin Animal Administration (e.g., mice, i.p.) start->animal_admin mes_test Maximal Electroshock (MES) Test animal_admin->mes_test ptz_test Pentylenetetrazol (PTZ) Test animal_admin->ptz_test other_chem_tests Other Chemoconvulsant Tests (Picrotoxin, Bicuculline, Strychnine) animal_admin->other_chem_tests data_analysis Data Analysis (ED50, Protective Index) mes_test->data_analysis ptz_test->data_analysis other_chem_tests->data_analysis conclusion Conclusion on Anticonvulsant Profile data_analysis->conclusion

References

Conformational Crossroads: A Comparative Guide to Spiro-β-lactams and Spiro-γ-lactams

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount. Spiro-lactams, characterized by a spirocyclic fusion at the carbon adjacent to the lactam nitrogen, represent a class of compounds with significant therapeutic potential. The size of the lactam ring, whether a four-membered β-lactam or a five-membered γ-lactam, profoundly influences the molecule's conformational preferences, which in turn dictates its biological activity. This guide provides an objective comparison of the conformational analyses of spiro-β-lactams and spiro-γ-lactams, supported by experimental data and detailed methodologies.

Core Conformational Differences: A Tale of Two Rings

The fundamental difference in the conformational analysis of spiro-β-lactams and spiro-γ-lactams arises from the inherent properties of the four- and five-membered rings. The high ring strain in the β-lactam ring imposes a greater degree of rigidity on the overall spirocyclic system. In contrast, the more flexible γ-lactam ring allows for a wider range of accessible conformations.

Computational studies have been employed to compare the pharmacophoric features of spiro-β-lactams and spiro-γ-lactams, revealing that despite potential similarities in their overall shape, the underlying conformational dynamics are distinct. These differences can have significant implications for drug design, as the rigidity of the β-lactam core can be advantageous for locking a molecule into a bioactive conformation, while the flexibility of the γ-lactam may allow for better adaptation to a binding site.

Quantitative Conformational Data

The following table summarizes key conformational parameters derived from experimental and computational studies of representative spiro-β-lactams and spiro-γ-lactams.

ParameterSpiro-β-lactamsSpiro-γ-lactamsSupporting Evidence
Lactam Ring Puckering Generally planar or near-planar due to high ring strain.Adopts various envelope and twist conformations to minimize steric strain.X-ray crystallography, NMR spectroscopy, and ab initio calculations.[1][2][3]
Spirocyclic Ring Conformation Often adopts a conformation that minimizes steric interactions with the rigid β-lactam ring. Can exhibit pseudo-chair, boat, or twist-boat conformations depending on the spiro-ring size and substituents.The flexibility of the γ-lactam ring allows for a greater diversity of spiro-ring conformations, often in dynamic equilibrium.NMR spectroscopy (NOE data) and computational modeling.
Dihedral Angles (representative) Torsion angles within the β-lactam ring are close to 0°.Torsion angles within the γ-lactam ring show significant deviation from planarity.X-ray crystallography data.
Energy Barrier to Interconversion High barrier for ring flipping of the spirocyclic ring due to the rigid β-lactam.Lower energy barrier for conformational interconversion of both the γ-lactam and the spirocyclic ring.Computational energy calculations.

Experimental Protocols

The conformational analysis of spiro-lactams relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the solution-state conformation and dynamic behavior of spiro-lactams.

  • Methodology:

    • Sample Preparation: Dissolve a precisely weighed sample of the spiro-lactam in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

    • 1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon signals and to assess the overall purity of the compound. Chemical shifts can provide initial clues about the electronic environment and conformation.

    • 2D NMR (COSY, HSQC, HMBC): Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon correlations. These experiments are crucial for unambiguous signal assignment.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): Acquire NOESY or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra to identify protons that are close in space (< 5 Å). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical distance restraints for conformational analysis.

    • Data Analysis: Integrate cross-peak volumes from NOESY/ROESY spectra and use them as constraints in molecular modeling to generate a family of low-energy solution conformations.

X-ray Crystallography
  • Objective: To determine the solid-state conformation of spiro-lactams with high precision.

  • Methodology:

    • Crystal Growth: Grow single crystals of the spiro-lactam suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion techniques.

    • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data on a detector.

    • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic coordinates and thermal parameters until the calculated diffraction pattern matches the observed data.

    • Data Analysis: Analyze the final crystal structure to obtain precise bond lengths, bond angles, and torsion angles, which define the solid-state conformation of the molecule.

Computational Modeling
  • Objective: To explore the conformational landscape, calculate the relative energies of different conformers, and rationalize experimental findings.

  • Methodology:

    • Structure Building: Construct the 3D structure of the spiro-lactam using molecular modeling software.

    • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. Common methods include molecular mechanics-based searches (e.g., Monte Carlo, molecular dynamics) or quantum mechanics-based potential energy surface scans.

    • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using quantum mechanics methods (e.g., Density Functional Theory - DFT) with an appropriate basis set (e.g., 6-31G*). Calculate the single-point energies of the optimized structures to determine their relative stabilities.

    • Analysis: Analyze the geometries of the low-energy conformers, including dihedral angles and intramolecular distances. Compare the calculated conformations with experimental data from NMR and X-ray crystallography to validate the computational model.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the conformational analysis of spiro-lactams and the key structural differences between spiro-β-lactams and spiro-γ-lactams.

G General Workflow for Conformational Analysis of Spiro-Lactams cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Analysis Synthesis Synthesis of Spiro-Lactam Purification Purification & Characterization Synthesis->Purification NMR NMR Spectroscopy (1D, 2D, NOE) Purification->NMR Xray X-ray Crystallography Purification->Xray Model Molecular Modeling (Conformational Search) Purification->Model Analysis Combined Conformational Analysis NMR->Analysis Xray->Analysis QM Quantum Mechanics (Geometry Optimization) Model->QM QM->Analysis

Figure 1. A flowchart illustrating the integrated approach to the conformational analysis of spiro-lactams, combining synthesis, experimental spectroscopy, and computational modeling.

G Conformational Differences: Spiro-β-lactam vs. Spiro-γ-lactam cluster_beta Spiro-β-lactam cluster_gamma Spiro-γ-lactam Beta_Ring β-Lactam Ring (4-membered) Beta_Strain High Ring Strain Beta_Ring->Beta_Strain Beta_Conformation Planar/Rigid Conformation Beta_Strain->Beta_Conformation Beta_Spiro Constrained Spiro-Ring Beta_Conformation->Beta_Spiro Comparison Impact on Biological Activity Beta_Spiro->Comparison Gamma_Ring γ-Lactam Ring (5-membered) Gamma_Strain Lower Ring Strain Gamma_Ring->Gamma_Strain Gamma_Conformation Flexible (Envelope/Twist) Gamma_Strain->Gamma_Conformation Gamma_Spiro Dynamic Spiro-Ring Gamma_Conformation->Gamma_Spiro Gamma_Spiro->Comparison

Figure 2. A diagram highlighting the key factors that differentiate the conformational properties of spiro-β-lactams and spiro-γ-lactams and their ultimate impact on biological function.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Azaspiro[4.6]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant research environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Azaspiro[4.6]undecan-3-one, a heterocyclic organic compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.

Compound Identification and Hazard Profile

Before initiating any disposal protocol, it is essential to be fully aware of the compound's properties and associated hazards.

Identifier Value
IUPAC Name This compound[1]
CAS Number 134617-89-3[1][2][3]
Molecular Formula C10H17NO[1][2]
Molecular Weight 167.25 g/mol [1][2]
GHS Hazard Class Acute toxicity, Oral (Category 4)[1][2][4]
Hazard Statements H302: Harmful if swallowed[1][2][4][5]
Signal Word Warning[2][4]

Immediate Safety and Handling Precautions

Prior to and during the disposal process, all personnel must adhere to the following safety protocols to mitigate exposure risks.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[6].

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that is compliant with local, state, and federal regulations. The guiding principle is to manage it as a hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Do not mix this compound with other waste streams, especially incompatible chemicals.

  • Collect waste in a dedicated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.

  • The label on the waste container should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

Step 2: Decontamination of Labware

  • Any labware (e.g., beakers, flasks, spatulas) that has come into contact with the compound must be decontaminated.

  • Rinse the contaminated labware with a suitable solvent (e.g., acetone, ethanol) in a fume hood.

  • The solvent used for rinsing must be collected as hazardous waste in a separate, appropriately labeled container.

Step 3: Management of Spills

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area with a detergent and water solution, collecting the cleaning materials for disposal as hazardous waste.

Step 4: Final Disposal

  • The primary disposal method for this compound is to transfer it to a licensed and approved hazardous waste disposal facility[4][5][6][7].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Never dispose of this compound down the drain or in the regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Collection cluster_spill Spill Management cluster_disposal Final Disposal A Identify Compound as This compound B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Ventilated Area (Fume Hood) C->D E Segregate Waste into a Labeled, Sealed Container D->E F Decontaminate Labware with Solvent; Collect Rinsate D->F G Spill Occurs? E->G F->G H Contain with Inert Absorbent Material G->H Yes K Store Waste Container in a Designated, Secure Area G->K No I Collect Absorbed Material into Hazardous Waste H->I J Decontaminate Spill Area I->J J->K L Contact Institutional EHS for Waste Pickup K->L M Transfer to an Approved Waste Disposal Facility L->M

Disposal Workflow for this compound

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Essential Safety and Operational Guide for 2-Azaspiro[4.6]undecan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Azaspiro[4.6]undecan-3-one in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]GHS07Warning

Precautionary Statements: [1][2]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[3][4][5]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves).[3] Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side shields or chemical safety goggles.[5]
Skin and Body Protection Laboratory coat. Ensure it is fully buttoned.
Footwear Closed-toe shoes are required in the laboratory.[3]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Operational Procedures: A Step-by-Step Guide

Adherence to the following experimental protocol is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Ensure a calibrated weighing balance is available.

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when transferring the solid.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Prepare all necessary equipment and reagents before handling the compound.

Handling and Dispensing
  • Don the appropriate PPE as specified in the table above.

  • Carefully transfer the required amount of this compound from its storage container to a tared weighing vessel.

  • Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize airborne particles.

  • Close the container tightly after use.[7]

Post-Handling
  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

  • Clean the work area and any equipment used.

  • Remove and properly dispose of contaminated gloves and any disposable materials in the designated hazardous waste container.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[8]

Waste Segregation and Collection
  • Solid Waste: Place any unused or waste this compound, along with contaminated items (e.g., weighing paper, gloves, pipette tips), into a clearly labeled "Hazardous Solid Waste" container.[9][10]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled "Hazardous Organic Waste" container.[3] Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

Disposal Procedure
  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • DO NOT dispose of this compound down the drain or in the regular trash.[3][8]

  • Ensure all waste containers are properly sealed and labeled with the contents.

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[2]
Spill Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate After Experiment cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose post_wash Wash Hands Thoroughly cleanup_dispose->post_wash Final Steps post_remove_ppe Doff PPE post_wash->post_remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.